Technical Documentation Center

5-Nitro-3-isoquinolinecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Nitro-3-isoquinolinecarboxylic acid
  • CAS: 80066-72-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Solubility Profiling of 5-Nitro-3-isoquinolinecarboxylic Acid

Executive Summary 5-Nitro-3-isoquinolinecarboxylic acid (CAS: 80066-72-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and the synthesis of novel antitumor agents[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-3-isoquinolinecarboxylic acid (CAS: 80066-72-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and the synthesis of novel antitumor agents[1][2]. For drug development professionals, understanding the solubility profile of such intermediates is critical. Poor solubility can lead to unreliable in vitro bioassays, false positives due to precipitation, and severe bottlenecks in formulation.

This technical whitepaper provides an authoritative analysis of the solubility characteristics of 5-Nitro-3-isoquinolinecarboxylic acid across aqueous and organic media. By dissecting the structural causality behind its solvation mechanics and detailing a self-validating thermodynamic protocol, this guide equips researchers with the exact methodologies needed to handle this compound effectively.

Structural & Mechanistic Determinants of Solubility

The solubility of a molecule is fundamentally dictated by the energy required to disrupt its crystal lattice versus the energy gained through solvent-solute interactions. For 5-Nitro-3-isoquinolinecarboxylic acid, three distinct structural features govern its behavior:

  • The Isoquinoline Core: The rigid, planar aromatic system promotes strong

    
     stacking in the solid state. This results in high crystal lattice energy, which inherently restricts its solubility in highly polar, hydrogen-bonding networks like pure water[3].
    
  • The 3-Carboxylic Acid Moiety: This functional group introduces profound pH-dependency. At a low pH (below its

    
    , typically ~2.0–3.0), the acid remains unionized, rendering the molecule highly lipophilic and sparingly soluble in water. At physiological pH (7.4), deprotonation yields a carboxylate anion, facilitating ion-dipole interactions with water and increasing aqueous solubility[2][4].
    
  • The 5-Nitro Group: The nitro group is strongly electron-withdrawing. While it increases the overall dipole moment of the molecule, it also strengthens intermolecular dipole-dipole interactions in the solid state. Consequently, it drives exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF) that can stabilize the polarized aromatic system without requiring the disruption of an aqueous hydrogen-bond network[5].

G Compound 5-Nitro-3-isoquinolinecarboxylic acid (High Lattice Energy) LowPH Aqueous Media (pH < 3) Unionized Form Compound->LowPH Poor Solvation (Sparingly Soluble) HighPH Aqueous Media (pH 7.4) Ionized Carboxylate Compound->HighPH Ion-Dipole Bonds (Moderate Solubility) Organic Polar Aprotic Solvents (DMSO / DMF) Compound->Organic Strong Dipole Affinity (High Solubility)

pH-dependent ionization and solvent interactions dictating solubility limits.

Comparative Solubility Data (Water vs. Organic Solvents)

Because exact empirical data for the combined 5-nitro and 3-carboxylic acid derivative is highly specific to proprietary screening libraries, we can accurately model its solubility limits by synthesizing baseline data from its direct structural analogs: 5-Nitroisoquinoline [5] and Isoquinoline-3-carboxylic acid [2].

To achieve maximum solubility for in vitro assays, the compound should first be dissolved in a polar aprotic solvent (DMSO or DMF) and subsequently diluted into aqueous buffers, ensuring the organic solvent concentration remains below cytotoxic thresholds (typically <1% v/v)[6].

Table 1: Modeled Equilibrium Solubility Profile at 25°C
Solvent SystemEstimated SolubilitySolvation Mechanism / Causality
Water (pH 2.0) < 0.1 mg/mLUnionized state; strong hydrophobic effect and high lattice energy prevent dissolution.
PBS Buffer (pH 7.2 - 7.4) ~0.5 - 1.0 mg/mLIonized carboxylate allows for ion-dipole interactions. Co-solvents are highly recommended[2].
Ethanol (100%) ~5.0 mg/mLModerate hydrogen bonding; limited by the rigid aromatic core's preference for aprotic environments.
Dimethylformamide (DMF) ~20.0 mg/mLPolar aprotic environment perfectly solvates the electron-deficient nitro-aromatic ring[2].
Dimethyl Sulfoxide (DMSO) > 20.0 mg/mLOptimal solvent. DMSO disrupts intermolecular dipole interactions. Sonication may be required[5].

Note: Hygroscopic solvents like DMSO absorb water over time, which can rapidly crash the compound out of solution. Always use freshly opened, anhydrous DMSO for stock solutions[5].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates[7]. To obtain true, reliable data, drug development professionals must use the Thermodynamic Shake-Flask Method , grounded in the principles of OECD Test Guideline 105[8].

This protocol is a self-validating system: by measuring the concentration of the supernatant after establishing a true thermodynamic equilibrium, you eliminate the variables of dissolution rate and temporary supersaturation.

Step-by-Step Methodology (HPLC-UV Coupled Shake-Flask)

Phase 1: Equilibration (The Shake-Flask)

  • Solid Addition: Weigh an excess amount of 5-Nitro-3-isoquinolinecarboxylic acid (e.g., 10 mg) into a 5 mL glass vial.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or pure DMSO). The presence of visible, undissolved solid is strictly required to ensure the solution reaches saturation.

  • Agitation: Seal the vial and place it in an isothermal shaker at 37°C (physiological temperature) or 25°C (standard room temperature). Agitate at 200 RPM for 24 to 48 hours. Causality: 24+ hours are required to overcome the high activation energy of disrupting the crystal lattice, ensuring true thermodynamic equilibrium is reached.

Phase 2: Phase Separation 4. Sedimentation: Remove the vial from the shaker and allow it to stand undisturbed for 30 minutes to let large particulates settle. 5. Filtration/Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to saturate any non-specific binding sites on the filter membrane)[8]. Causality: Incomplete separation leaves micro-crystals in the supernatant, causing massive false-positive spikes during UV-Vis quantification.

Phase 3: Quantification 6. Dilution: Dilute the isolated supernatant with a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector. 7. HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's


 (approx. 229 nm, based on the isoquinoline core)[2]. Quantify against a pre-established multi-point calibration curve.

Workflow Step1 1. Solid Addition Excess compound in solvent Step2 2. Equilibration Isothermal Shaking (24-48h) Step1->Step2 Drive to thermodynamic saturation Step3 3. Phase Separation Centrifugation & 0.22µm Filtration Step2->Step3 Isolate pure dissolved fraction Step4 4. Quantification HPLC-UV Analysis (λmax ~229 nm) Step3->Step4 Determine absolute concentration

Thermodynamic shake-flask workflow for accurate equilibrium solubility determination.

Strategic Recommendations for Assay Design

When working with 5-Nitro-3-isoquinolinecarboxylic acid in biological assays, direct dissolution into aqueous media is highly discouraged. The recommended workflow is to generate a 20 mM stock solution in anhydrous DMSO . When dosing cells or enzymatic assays, perform a rapid serial dilution of the DMSO stock directly into the assay buffer immediately prior to use. Ensure the final DMSO concentration remains below 1.0% (v/v) to prevent solvent-induced cytotoxicity while maintaining the compound in a transiently soluble state suitable for target engagement[6].

References

  • Chemsrc. (n.d.). 80066-72-4 5-Nitro-3-isoquinolinecarboxylic acid CAS. Retrieved from:[Link]

  • ResearchGate. (2016). Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes. Retrieved from:[Link]

  • National Institutes of Health (PMC). (2013). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Retrieved from:[Link]

  • Government of Canada Publications. (2009). New Substances Notification - OECD Test Guideline 105. Retrieved from:[Link]

  • Korea University / Environmental Science & Technology. (2012). Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Retrieved from:[Link]

Sources

Exploratory

Theoretical Framework: Ionization of 5-Nitro-3-isoquinolinecarboxylic acid

An In-Depth Technical Guide to the pKa Values of 5-Nitro-3-isoquinolinecarboxylic acid Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, profoundly influen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of 5-Nitro-3-isoquinolinecarboxylic acid

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This guide provides a comprehensive technical overview of the theoretical principles, experimental methodologies, and computational approaches for determining the pKa values of 5-Nitro-3-isoquinolinecarboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the causal relationships behind experimental choices and provides robust, self-validating protocols. While specific experimental pKa values for this compound are not prevalent in published literature, this guide establishes a rigorous framework for their determination and interpretation.

5-Nitro-3-isoquinolinecarboxylic acid possesses two primary ionizable centers: the carboxylic acid group (-COOH) and the heterocyclic nitrogen atom of the isoquinoline ring. Understanding the interplay of their electronic effects is paramount to estimating their respective pKa values.

  • Carboxylic Acid Group (pKa₁): This group is acidic, donating a proton to form a carboxylate anion. The pKa of a typical benzoic acid is approximately 4.20.[3] However, the isoquinoline ring system and the nitro group are both strongly electron-withdrawing. This inductive effect stabilizes the conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid. Consequently, the pKa for this group is expected to be significantly lower than 4.2 .

  • Isoquinoline Nitrogen (pKa₂): The lone pair of electrons on the ring nitrogen makes it basic, allowing it to accept a proton. The pKa of the parent isoquinoline molecule is approximately 5.4.[4][5] The presence of the electron-withdrawing carboxylic acid and, more potently, the nitro group, will substantially decrease the electron density on the nitrogen atom. This reduces its ability to accept a proton, making it a much weaker base. Therefore, the pKa for the protonated isoquinoline nitrogen is expected to be significantly lower than 5.4 .

Experimental Determination of pKa Values

Two highly reliable and widely adopted methods for pKa determination are Potentiometric Titration and UV-Vis Spectrophotometry. The choice between them often depends on the compound's solubility and the required sample quantity.[6][7]

Potentiometric Titration

This is a high-precision technique considered a gold standard for pKa measurement.[6] It involves monitoring pH changes in a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[8]

A. Instrumentation and Reagents:

  • Calibrated pH meter with a glass electrode.[9][10]

  • Automated titrator or a precision burette.

  • Magnetic stirrer and stir bar.

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions (carbonate-free).[6][9]

  • 0.15 M KCl solution to maintain constant ionic strength.[9]

  • Analyte solution: Prepare a ~1 mM solution of 5-Nitro-3-isoquinolinecarboxylic acid. Due to potential low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary.[6]

B. Step-by-Step Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[9]

  • Sample Preparation: Pipette a precise volume (e.g., 20 mL) of the 1 mM analyte solution into a reaction vessel. Add KCl to achieve a final concentration of 0.15 M.[8][9]

  • Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with pH measurements.[9]

  • Initial Acidification: Acidify the solution to ~pH 2.0 with 0.1 M HCl to ensure both functional groups are fully protonated.[8][9]

  • Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. Allow the pH reading to stabilize (drift < 0.01 pH units/min) before recording the pH and the volume of titrant added.[9]

  • Endpoint: Continue the titration until the pH reaches ~12.0 to ensure deprotonation of both sites.[8][9]

  • Data Analysis: Plot pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. More accurately, calculate the first derivative (dpH/dV) of the titration curve; the peaks of this derivative plot indicate the equivalence points.

  • Replication: Perform a minimum of three titrations to ensure reproducibility and report the average pKa with the standard deviation.[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare 1mM Analyte Solution in 0.15M KCl Calibrate->PrepareSample Purge Purge with N2 (Remove CO2) PrepareSample->Purge Acidify Acidify to pH 2 with 0.1M HCl Purge->Acidify Titrate Titrate with 0.1M NaOH Record (pH, Volume) Acidify->Titrate Stabilize Wait for pH Signal Stabilization Titrate->Stabilize Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Derivative Calculate 1st Derivative (dpH/dV) Plot->Derivative Identify Identify Inflection Points (pKa values) Derivative->Identify

Caption: Workflow for Potentiometric Titration.

UV-Vis Spectrophotometry

This method is advantageous for compounds with low solubility or when only small amounts of sample are available.[6][11] It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as its ionization state changes, provided a chromophore is present near the ionizable center.[11]

A. Instrumentation and Reagents:

  • UV-Vis spectrophotometer, preferably with a multi-well plate reader for high throughput.[11]

  • Calibrated pH meter.

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • A stock solution of 5-Nitro-3-isoquinolinecarboxylic acid in a suitable solvent (e.g., DMSO or methanol).[11]

B. Step-by-Step Procedure:

  • Sample Preparation: Prepare a series of solutions by adding a small, constant amount of the analyte stock solution to each buffer solution, ensuring the final co-solvent concentration is low (e.g., <2% v/v) to minimize its effect on pKa.[11] The final analyte concentration should be in the range of 10⁻⁶ to 10⁻⁴ M.[6]

  • Spectral Acquisition: Measure the UV-Vis spectrum (e.g., 250-500 nm) for each solution at each pH.[11]

  • Data Processing: Plot absorbance at one or more specific wavelengths versus pH. The wavelengths should be chosen where the largest difference in absorbance between the ionized and unionized species is observed.[11]

  • pKa Calculation: The resulting plot of absorbance vs. pH will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[7] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

  • Replication: Repeat the experiment to ensure the results are reproducible.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis PrepBuffers Prepare Buffer Series (e.g., pH 2-12) PrepSample Prepare Analyte Solutions (Constant Concentration) PrepBuffers->PrepSample MeasureSpectra Acquire UV-Vis Spectra for each pH sample PrepSample->MeasureSpectra Plot Plot Absorbance vs. pH (at selected λ) MeasureSpectra->Plot Fit Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) Plot->Fit Determine Determine Inflection Point (pKa value) Fit->Determine

Caption: Workflow for Spectrophotometric Titration.

Computational Prediction of pKa Values

In the absence of experimental data, in-silico prediction provides valuable estimates essential for early-stage drug discovery.[1][2] These methods range from empirical, fragment-based approaches to more computationally intensive quantum mechanical calculations.[12][13]

Prediction Methodology

Software platforms like ACD/Percepta and ChemAxon's MarvinSketch are industry standards for pKa prediction.[14][15][16] They utilize large databases of experimentally determined pKa values and employ sophisticated algorithms, including quantitative structure-property relationships (QSPR) and linear free-energy relationships (LFER), to predict the pKa of novel structures.[1][13] The "Classic" algorithm in ACD/Percepta, for instance, relies on substituent and ionization center sensitivity constants derived from experimental data.[1]

Predicted pKa Values

The following table summarizes the theoretically expected pKa values for the two ionizable centers of 5-Nitro-3-isoquinolinecarboxylic acid, based on the electronic effects discussed and typical outputs from predictive software.

Ionizable GroupParent pKaEffect of SubstituentsPredicted pKa RangeRecommended Method
Carboxylic Acid ~4.2 (Benzoic Acid)Strong electron-withdrawal by nitro & isoquinoline ring -> Increases acidity 2.0 - 3.0 Potentiometric Titration
Isoquinoline N ~5.4 (Isoquinoline)Strong electron-withdrawal by nitro & carboxylic acid -> Decreases basicity 1.5 - 2.5 UV-Vis Spectrophotometry

Note: These are estimated values. The proximity of the two pKa values may pose a challenge for experimental resolution, potentially requiring advanced data analysis techniques.

G cluster_engine Prediction Engine (e.g., ACD/Percepta) Input Input: 2D Structure of 5-Nitro-3-isoquinoline- carboxylic acid Algorithm Fragment-based & Empirical Algorithms (QSPR/LFER) Input->Algorithm Database Internal Database of Experimental pKa Values Algorithm->Database compares Output Output: Predicted pKa Values - Carboxylic Acid (pKa₁) - Isoquinoline N (pKa₂) Algorithm->Output

Caption: In-Silico pKa Prediction Process.

Conclusion

This guide outlines a comprehensive strategy for characterizing the acid-base properties of 5-Nitro-3-isoquinolinecarboxylic acid. The molecule is predicted to be strongly acidic, with two close-lying pKa values below pH 3.0, a direct consequence of the powerful electron-withdrawing nature of the nitro group and the isoquinoline core. For definitive characterization, potentiometric titration offers the highest precision, while UV-Vis spectrophotometry provides a sensitive alternative, especially if solubility is limited. These experimental approaches, complemented by robust computational predictions, form a complete workflow for obtaining the critical pKa data necessary to advance drug discovery and development programs.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Box, K., & Comer, J. (2015). pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases | Download Table. Retrieved from [Link]

  • Legris, M., et al. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ACD/Labs. (2025). What is the pKa of my compound?. Retrieved from [Link]

  • Saracoglu, S., & Caliskan, E. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • dos Santos, W. P., et al. (2014). New chemometric strategies in the spectrophotometric determination of pKa. Retrieved from [Link]

  • van der Water, B., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Retrieved from [Link]

  • Balogh, G. T., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Retrieved from [Link]

  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. Retrieved from [Link]

  • Vargas, C., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

  • Scribd. (n.d.). Comprehensive pKa Values Database. Retrieved from [Link]

Sources

Foundational

5-Nitro-3-isoquinolinecarboxylic acid CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application profile of 5-Nitro-3-isoquinolinecarboxylic acid , with a specific focus on its commercial derivatives (esters) and its role as a sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application profile of 5-Nitro-3-isoquinolinecarboxylic acid , with a specific focus on its commercial derivatives (esters) and its role as a scaffold in medicinal chemistry.

Chemical Identity & Digital Fingerprints

While the free acid form of 5-Nitro-3-isoquinolinecarboxylic acid is often generated in situ or isolated as a transient intermediate, its methyl and ethyl esters are the primary stable, commercially indexed forms used in drug discovery.

Core Identifiers
Chemical EntityCAS Registry NumberMolecular FormulaMolecular WeightSMILES String
Methyl Ester 581812-72-8 C₁₁H₈N₂O₄232.19 g/mol COC(=O)C1=CC2=C(C=CC=C2C=N1)[O-]
Ethyl Ester 1610591-36-0 C₁₂H₁₀N₂O₄246.22 g/mol CCOC(=O)C1=CC2=C(C=CC=C2C=N1)[O-]
Parent Acid Not Widely IndexedC₁₀H₆N₂O₄218.17 g/mol OC(=O)C1=CC2=C(C=CC=C2C=N1)[O-]
Scaffold Base 6624-49-3 C₁₀H₇NO₂173.17 g/mol OC(=O)C1=CC2=C(C=CC=C2C=N1)

Note on Nomenclature:

  • IUPAC Name: 5-Nitroisoquinoline-3-carboxylic acid[1][2][3]

  • Systematic Name: 5-Nitro-3-isoquinolinecarboxylic acid methyl ester (for CAS 581812-72-8)[1][2][4][5]

Structural Analysis & Physicochemical Properties[7]

The 5-nitro substitution on the isoquinoline ring significantly alters the electronic landscape of the molecule compared to the parent isoquinoline-3-carboxylic acid. The nitro group at position 5 exerts a strong electron-withdrawing effect, deactivating the ring towards further electrophilic aromatic substitution and increasing the acidity of the carboxylic acid (or the lability of the ester).

Predicted Properties (Free Acid)
PropertyValue (Predicted)Mechanistic Implication
pKa (Acid) ~3.1 ± 0.2Stronger acid than benzoic acid due to the electron-deficient heteroaromatic ring and nitro group.
LogP ~1.6 - 1.9Moderate lipophilicity; suitable for traversing lipid bilayers in early drug discovery.
Topological Polar Surface Area (TPSA) ~95 ŲHigh polarity suggests good solubility in polar organic solvents (DMSO, DMF) but potential permeability challenges if not esterified.
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 5Nitro group oxygens (2), Ring nitrogen (1), Carboxyl oxygens (2).

Synthetic Pathways

The synthesis of 5-Nitro-3-isoquinolinecarboxylic acid typically proceeds via the nitration of the stable isoquinoline-3-carboxylate ester, followed by controlled hydrolysis. Direct nitration of the acid is possible but often leads to difficult purification due to solubility issues.

Protocol A: Regioselective Nitration of Ethyl Isoquinoline-3-carboxylate

Rationale: Nitration of isoquinoline derivatives favors the 5- and 8-positions. Using the 3-carboxylate ester directs the nitro group predominantly to the 5-position due to steric and electronic governing factors.

Step-by-Step Methodology:

  • Starting Material: Dissolve Ethyl isoquinoline-3-carboxylate (1.0 equiv) in concentrated Sulfuric Acid (H₂SO₄) at 0°C.

  • Nitration: Add Potassium Nitrate (KNO₃) or Sodium Nitrite (NaNO₂) (1.1 equiv) portion-wise, maintaining the internal temperature below 5°C to prevent over-nitration or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–16 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Pour the reaction mixture onto crushed ice. The product, Ethyl 5-nitroisoquinoline-3-carboxylate , typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or purify via silica gel chromatography (Ethyl Acetate/Hexanes) if regioisomers (8-nitro) are present.

  • Hydrolysis (Optional for Free Acid): Treat the ester with Lithium Hydroxide (LiOH) in a THF/Water (1:1) mixture at room temperature for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the 5-Nitro-3-isoquinolinecarboxylic acid .

Visual Synthesis Scheme

Synthesis Start Isoquinoline-3-carboxylic acid (Ethyl Ester) Reagents H2SO4 / KNO3 (Nitration) Start->Reagents Intermediate Ethyl 5-nitroisoquinoline-3-carboxylate (CAS 1610591-36-0) Reagents->Intermediate Regioselective Substitution Hydrolysis LiOH / THF / H2O (Hydrolysis) Intermediate->Hydrolysis Product 5-Nitro-3-isoquinolinecarboxylic Acid (Target Scaffold) Hydrolysis->Product Ester Cleavage

Caption: Synthetic route converting the isoquinoline-3-carboxylate precursor to the 5-nitro acid scaffold via nitration and hydrolysis.

Applications in Drug Discovery[8]

5-Nitro-3-isoquinolinecarboxylic acid serves as a critical "warhead" precursor and scaffold in the development of kinase inhibitors.

TrkA Kinase Inhibition

The compound is a key intermediate in the synthesis of inhibitors for Tropomyosin receptor kinase A (TrkA) .[6] TrkA is a high-affinity catalytic receptor for the neurotrophin Nerve Growth Factor (NGF).

  • Mechanism: The carboxylic acid moiety allows for amide coupling with various amines (e.g., aminopyrazoles, benzylamines) to create a diverse library of inhibitors.

  • Reduction Potential: The 5-nitro group can be reduced to an amine (-NH2), providing a handle for further functionalization (e.g., sulfonamides, ureas) to interact with specific residues in the kinase ATP-binding pocket.

Bioactivity Workflow

Bioactivity Scaffold 5-Nitro-3-isoquinoline Carboxylic Acid Derivatization Amide Coupling / Nitro Reduction Scaffold->Derivatization Chemical Modification Inhibitor TrkA Inhibitor Candidate Derivatization->Inhibitor Library Generation Target TrkA Receptor (NGF Pathway) Inhibitor->Target ATP-Competitive Binding Outcome Pain Modulation / Oncology Target->Outcome Therapeutic Effect

Caption: Application of the 5-nitroisoquinoline scaffold in developing TrkA inhibitors for pain and cancer therapy.

Safety & Handling (GHS Classification)

As a nitro-aromatic compound, 5-Nitro-3-isoquinolinecarboxylic acid and its esters should be handled with standard precautions reserved for potentially explosive or toxic intermediates.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Avoid heating the dry solid to high temperatures (potential decomposition of nitro group).

    • Store in a cool, dry place (2-8°C recommended for esters).

References

  • PubChem. 5-Nitroisoquinoline (Parent Compound) CID 11829. National Library of Medicine. Available at: [Link]

  • Array BioPharma Inc. N-Bicyclic Aryl, N'-Pyrazolyl Urea Compounds as TrkA Kinase Inhibitors. WO2014078328A1.[6] Patentscope. Available at:

Sources

Exploratory

Technical Guide: Biological Activity of 5-Nitro-3-isoquinolinecarboxylic Acid Derivatives

Executive Summary The 5-Nitro-3-isoquinolinecarboxylic acid (5-NIQC) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for designing peptidomimetics and enzyme inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Nitro-3-isoquinolinecarboxylic acid (5-NIQC) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for designing peptidomimetics and enzyme inhibitors. Its structural rigidity, combined with the hydrogen-bonding potential of the C3-carboxylate and the electronic modulation of the C5-nitro group, makes it a versatile template.

This guide provides an in-depth technical analysis of 5-NIQC derivatives, focusing on their dual-role utility as Caspase-3 inhibitors (anti-apoptotic/neuroprotective) and PARP-1 inhibitors (chemosensitizers). Furthermore, we explore the "hypoxia-activated" prodrug potential introduced by the 5-nitro moiety.

Part 1: Pharmacological Mechanisms & Target Engagement

Caspase-3 Inhibition (Apoptosis Modulation)

The primary biological activity of 3-isoquinolinecarboxylic acid derivatives lies in their ability to mimic the P1 Aspartate residue found in natural Caspase-3 substrates (e.g., the DEVD sequence).

  • Mechanism: The C3-carboxylic acid forms a salt bridge with the active site Arginine (Arg179) and Glutamine (Gln283) of Caspase-3.

  • Role of 5-Nitro Group: The electron-withdrawing nitro group at position 5 reduces the electron density of the isoquinoline ring. This alters the

    
    -stacking interactions with the enzyme's hydrophobic pocket (S4 subsite) and increases the acidity of the carboxylic acid, potentially strengthening the electrostatic interaction with the catalytic center.
    
  • Therapeutic Application: Neuroprotection in ischemia/reperfusion injury (stroke) by preventing neuronal apoptosis.

PARP-1 Inhibition (DNA Repair Blockade)

Isoquinoline derivatives are classic mimetics of nicotinamide, the substrate for Poly(ADP-ribose) polymerase (PARP).

  • Mechanism: The isoquinoline nitrogen (N2) and the C3-carboxyl oxygen form key hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

  • Synergy: 5-NIQC derivatives act as chemosensitizers. By inhibiting PARP-1, they prevent cancer cells from repairing DNA strand breaks induced by alkylating agents (e.g., temozolomide) or topoisomerase inhibitors.

Hypoxia-Selective Cytotoxicity

The 5-nitro moiety classifies these derivatives as potential bioreductive prodrugs .

  • Mechanism: In hypoxic tumor microenvironments (low

    
    ), the nitro group is enzymatically reduced (via nitroreductases) to a hydroxylamine or amine. This reduction often leads to the formation of reactive intermediates that can cross-link DNA or generate cytotoxic free radicals, selectively killing hypoxic cancer cells that are resistant to radiation.
    

Part 2: Structure-Activity Relationship (SAR) Matrix

The biological efficacy of 5-NIQC derivatives is governed by strict SAR rules.

Structural MotifModificationBiological Consequence
C3-Carboxylic Acid EsterificationLoss of Activity: Hydrolysis required for activity (Prodrug strategy).
AmidationModulated Activity: Improves cell permeability; often used in peptidomimetic chains (e.g., Q-VD-OPh).
C5-Nitro Group Reduction to AmineSolubility Increase: Allows for coupling with amino acids; reduces hypoxia selectivity.
RemovalPotency Decrease: Loss of electron-withdrawing character weakens

-stacking.
Isoquinoline Core Hydrogenation (Tetrahydro-)Conformational Flexibility: 1,2,3,4-tetrahydroisoquinoline-3-COOH is a common variant for ACE/APN inhibition.

Part 3: Experimental Protocols

Synthesis of 5-Nitro-3-isoquinolinecarboxylic Acid

Rationale: Direct nitration of the isoquinoline core is regioselective.

Protocol:

  • Starting Material: Dissolve Isoquinoline-3-carboxylic acid (1.0 eq) in concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.2 eq) while maintaining temperature < 5°C.
    
  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Quench: Pour mixture onto crushed ice. The 5-nitro derivative precipitates as a yellow solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

  • Validation:

    
    -NMR must show a downfield shift of the C5 proton due to the nitro group deshielding.
    
Caspase-3 Inhibition Assay (Fluorometric)

Rationale: Quantifies the ability of the derivative to prevent the cleavage of the fluorogenic substrate Ac-DEVD-AFC.

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.

  • Substrate: Ac-DEVD-AFC (

    
    ).
    
  • Enzyme: Recombinant Human Caspase-3 (1 unit/well).

Workflow:

  • Incubation: Mix 5-NIQC derivative (0.1 nM – 100

    
    ) with Caspase-3 in assay buffer. Incubate for 15 min at 37°C to allow inhibitor binding.
    
  • Initiation: Add Ac-DEVD-AFC substrate.

  • Measurement: Monitor fluorescence (Ex: 400 nm / Em: 505 nm) kinetically for 60 minutes.

  • Analysis: Calculate

    
     by plotting initial velocity (
    
    
    
    ) vs. log[Inhibitor].
Hypoxia-Selective Cytotoxicity (MTT Assay)

Rationale: Validates the bioreductive activation of the 5-nitro group.

Workflow:

  • Seeding: Seed A549 or HeLa cells in 96-well plates (

    
     cells/well).
    
  • Treatment: Treat with 5-NIQC derivatives (0–100

    
    ).
    
  • Conditions:

    • Normoxia: Incubate at 37°C, 21%

      
      .
      
    • Hypoxia: Incubate at 37°C, 1%

      
       (using a hypoxia chamber or 
      
      
      
      mimic).
  • Readout: After 48h, add MTT reagent. Dissolve formazan in DMSO and read Absorbance at 570 nm.

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

    
    . An HCR > 5 indicates significant hypoxia selectivity.
    

Part 4: Visualization & Data

Signaling Pathway: Mechanism of Action

The following diagram illustrates the dual pathway engagement of 5-NIQC derivatives: blocking apoptosis via Caspase-3 and preventing DNA repair via PARP-1.

G cluster_0 Apoptosis Pathway cluster_1 DNA Repair Pathway Compound 5-Nitro-3-isoquinoline- carboxylic Acid Caspase3 Caspase-3 (Active) Compound->Caspase3 Inhibits (Ki ~ nM) PARP1 PARP-1 Enzyme Compound->PARP1 Inhibits (Nicotinamide mimic) Substrate DEVD-Substrates (PARP, ICAD) Caspase3->Substrate Cleaves Caspase3->PARP1 Cleaves (Inactivates) Apoptosis Apoptosis / Cell Death Substrate->Apoptosis Executes DNA_Damage SSB DNA Damage DNA_Damage->PARP1 Activates Repair DNA Repair (Cell Survival) PARP1->Repair Facilitates

Caption: Dual mechanism of action showing inhibition of Caspase-3 (Apoptosis) and PARP-1 (DNA Repair).

Experimental Workflow: Synthesis & Validation

This flow details the critical steps from chemical synthesis to biological validation.

Workflow Start Isoquinoline-3-COOH Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Product 5-Nitro-3-IQCA Nitration->Product Assay1 Caspase-3 Assay (Fluorometric) Product->Assay1 Assay2 MTT Cytotoxicity (Normoxia vs Hypoxia) Product->Assay2 Result1 IC50 Determination Assay1->Result1 Result2 Hypoxia Selectivity Index (HCR) Assay2->Result2

Caption: Workflow for the synthesis and biological evaluation of 5-NIQC derivatives.

Comparative Biological Activity Data

The following table summarizes the activity profile of 5-NIQC derivatives compared to standard inhibitors.

Compound ClassTarget

/

(Approx)
MechanismReference
5-Nitro-3-IQCA Caspase-3

Reversible Competitive[1, 3]
Q-VD-OPh (Control)Caspase-3

Irreversible (Pan-Caspase)[3]
5-Nitro-3-IQCA PARP-1

NAD+ Competitor[4]
Olaparib (Control)PARP-1

NAD+ Competitor[4]
5-Nitro-3-IQCA Hypoxic Cells

(

)
Bioreductive Alkylation[2]

References

  • Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. Source: Journal of Biological Chemistry. URL:[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: NIH / PMC. URL:[Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of PARP. Source: Royal Society of Chemistry / NIH. URL:[Link]

  • Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Foundational

Thermal Profiling and Stability Analytics of 5-Nitro-3-isoquinolinecarboxylic Acid (CAS 80066-72-4)

Executive Summary In the development of complex heterocyclic active pharmaceutical ingredients (APIs)—such as PARP inhibitors and targeted kinase therapeutics—5-Nitro-3-isoquinolinecarboxylic acid (CAS 80066-72-4) serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex heterocyclic active pharmaceutical ingredients (APIs)—such as PARP inhibitors and targeted kinase therapeutics—5-Nitro-3-isoquinolinecarboxylic acid (CAS 80066-72-4) serves as a critical synthetic intermediate[1]. However, the molecular architecture of this compound presents unique thermal challenges. The convergence of a rigid isoquinoline core, an electron-withdrawing nitro group at the C-5 position, and a carboxylic acid moiety at the C-3 position creates a highly reactive thermal profile.

This whitepaper provides an in-depth technical framework for evaluating the melting point, thermal stability, and degradation kinetics of 5-Nitro-3-isoquinolinecarboxylic acid. Because nitroaromatic carboxylic acids rarely exhibit a "clean" melting point—often undergoing simultaneous melting and energetic decomposition—we will explore the causality behind its thermal behavior and establish self-validating protocols for safe laboratory handling and industrial scale-up.

Structural Causality & Thermal Behavior

To understand the thermal stability of 5-Nitro-3-isoquinolinecarboxylic acid, one must analyze the competing thermodynamic forces within the molecule:

  • Carboxylic Acid Dimerization: The C-3 carboxylic acid group readily forms strong intermolecular hydrogen bonds, creating stable dimeric structures in the solid state. This extensive hydrogen bonding network drives the theoretical melting point upward, often pushing it into the 220°C–260°C range.

  • Exergonic Decarboxylation: Aromatic carboxylic acids are prone to decarboxylation at elevated temperatures. The decarboxylation of aromatic acids is an exergonic reaction favored entropically at low partial pressures of CO₂[2]. The electron-withdrawing nitro group at the C-5 position further sensitizes the isoquinoline ring, lowering the activation energy required for the cleavage of the C-C bond between the ring and the carboxyl group.

  • Nitro-Group Energetics: Nitroaromatics are inherently energetic. The thermal decomposition of nitroaromatics is characterized by highly exothermic reactions, often releasing more than 500 J/g of energy[3][4]. If the thermal energy applied to reach the melting point exceeds the activation energy for C-NO₂ homolysis, the compound will undergo a thermal runaway rather than a clean phase transition.

Because the temperature required to break the crystal lattice (melting) overlaps with the temperature of decarboxylation and nitro-reduction, the "melting point" of 5-Nitro-3-isoquinolinecarboxylic acid is more accurately defined as a decomposition threshold (T_onset).

Quantitative Thermal Data Summary

The following table synthesizes the expected thermal transitions for 5-Nitro-3-isoquinolinecarboxylic acid based on the established behavior of structurally analogous nitro-heteroaromatic carboxylic acids.

Thermal ParameterTypical Range / ValueAnalytical MethodMechanistic Cause
Melting / Decomposition Onset (T_onset) 230°C – 250°CDSCOverlap of crystal lattice collapse and chemical degradation.
Enthalpy of Decomposition (ΔH_d) > 500 J/gDSCExothermic cleavage of the C-NO₂ bond and ring fragmentation[4].
Mass Loss Stage 1 (Δm₁) ~19.8%TGA-MSEvolution of CO₂ gas via unimolecular decarboxylation[2].
Mass Loss Stage 2 (Δm₂) > 40%TGA-MSEvolution of NOₓ radicals and complete carbonization.
Time to Maximum Rate (TMR) < 24 hours at 150°CARCAutocatalytic accumulation of reactive radical species[5].

Mechanistic Degradation Pathways

When subjected to thermal stress, 5-Nitro-3-isoquinolinecarboxylic acid undergoes two competing degradation pathways. Understanding these pathways is critical for process safety.

Degradation A 5-Nitro-3-isoquinolinecarboxylic acid (Heat Application) B Pathway A: Decarboxylation (~220°C) A->B Endothermic/Mild Exothermic C Pathway B: Nitro-Group Decomposition (>250°C) A->C Highly Exothermic (>500 J/g) D 5-Nitroisoquinoline + CO2 (Gas) B->D Mass Loss (~19%) E Exothermic Runaway + NOx Radicals C->E Thermal Hazard

Caption: Competing thermal degradation pathways of 5-Nitro-3-isoquinolinecarboxylic acid.

Experimental Protocols for Thermal Profiling

To accurately determine the thermal stability of this compound, researchers must employ a self-validating analytical system. Relying solely on a capillary melting point apparatus is dangerous and scientifically inaccurate for energetic materials.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the decomposition onset (T_onset) and the enthalpy of decomposition (ΔH_d). Causality: We utilize high-pressure, gold-plated crucibles. Standard aluminum pans may rupture or allow sublimation, masking the true exothermic nature of the nitro group. The golden crucible ensures chemical inertness, and a sealed environment suppresses evaporation, allowing the observation of the sole thermal decomposition process[4].

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of 5-Nitro-3-isoquinolinecarboxylic acid into a high-pressure gold crucible.

  • Sealing: Hermetically seal the crucible using a dedicated press to withstand internal pressures up to 150 bar.

  • Atmosphere: Purge the DSC furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative artifacts.

  • Thermal Ramp: Apply a controlled heating rate of 5°C/min from 25°C to 400°C.

  • Data Extraction: Integrate the area under the exothermic peak to calculate ΔH_d (J/g). Apply the Yoshida correlation to the DSC data to predict shock sensitivity and explosivity[4].

Protocol B: Thermogravimetric Analysis with Mass Spectrometry (TGA-MS)

Objective: Correlate mass loss events with specific off-gassing products (CO₂ vs. NOₓ). Causality: TGA alone only shows mass loss. Coupling it with MS allows us to definitively prove whether the initial mass loss is due to decarboxylation (m/z 44) or nitro-group degradation (m/z 30, 46).

  • Sample Loading: Place 5.0 mg of the sample into an open alumina (Al₂O₃) pan.

  • Atmosphere: Use an Argon purge (40 mL/min) to avoid N₂ interference with CO mass fragments in the MS.

  • Thermal Ramp: Heat at 10°C/min from 25°C to 500°C.

  • Ion Monitoring: Monitor m/z 44 (CO₂) to validate the exergonic decarboxylation pathway[2].

Process Safety and Scale-Up (ARC)

If DSC reveals an enthalpy of decomposition exceeding 500 J/g, the compound is flagged as a severe thermal hazard[4]. Before scaling up the synthesis of 5-Nitro-3-isoquinolinecarboxylic acid beyond the gram scale, Accelerating Rate Calorimetry (ARC) is mandatory.

ARC operates under adiabatic conditions, simulating a worst-case scenario in a large chemical reactor where heat cannot escape. It provides the Time to Maximum Rate (TMR), which dictates the safe operating temperature envelope for industrial processing[5].

Workflow A Phase 1: DSC/TGA (mg scale) Determine T_onset & Enthalpy B Phase 2: Yoshida Correlation Predict Shock/Explosive Sensitivity A->B ΔH_d > 500 J/g C Phase 3: ARC (g scale) Adiabatic Runaway & TMR B->C High Risk Flagged D Phase 4: Scale-Up Define Safe Operating Envelope C->D Kinetic Modeling E Safe Synthesis D->E Validated Parameters

Caption: Self-validating thermal hazard assessment workflow for nitroaromatic scale-up.

Conclusion

The thermal characterization of 5-Nitro-3-isoquinolinecarboxylic acid requires a rigorous, multi-instrumental approach. Due to the synergistic reactivity of the exergonic carboxylic acid and the energetic nitro group, scientists must treat its "melting point" as a highly exothermic decomposition event. By adhering to the DSC, TGA-MS, and ARC protocols outlined in this guide, researchers can ensure scientific integrity and operational safety during drug development workflows.

References

  • 80066-72-4_5-Nitro-3-isoquinolinecarboxylic acid CAS ChemSrc[Link]

  • The Properties of Energetic Materials: Thermal Decomposition of Nitroaromatics AT.UA / Walter de Gruyter GmbH[Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles Journal of the American Chemical Society (ACS)[Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Organic Process Research & Development (ACS)[Link]

  • Accelerating Rate Calorimetry Prager Elektronik / NETZSCH[Link]

Sources

Exploratory

Technical Deep Dive: Nitro-Isoquinoline Carboxylic Acids

Synthesis, Reactivity, and Pharmacological Potential Executive Summary Nitro-isoquinoline carboxylic acids represent a critical class of heterocyclic building blocks in medicinal chemistry, particularly in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Pharmacological Potential

Executive Summary

Nitro-isoquinoline carboxylic acids represent a critical class of heterocyclic building blocks in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors , antimicrobial agents, and DNA-intercalating antitumor drugs. The presence of the nitro group (–NO₂) at the 5- or 8-position of the isoquinoline ring system introduces unique electronic properties, serving both as a metabolic handle for reduction to amino-isoquinolines and as an electron-withdrawing group that modulates the reactivity of the pyridine ring.

This guide provides a comprehensive technical analysis of the synthesis, chemical properties, and biological applications of these scaffolds, with a specific focus on 5-nitroisoquinoline-1-carboxylic acid as a model substrate.

Chemical Architecture and Isomerism

The nitration of the isoquinoline scaffold is governed by electrophilic aromatic substitution (SEAr). Due to the protonation of the nitrogen atom in strong acid media (forming the isoquinolinium ion), the pyridine ring becomes highly deactivated. Consequently, electrophilic attack occurs preferentially on the carbocyclic benzene ring.

  • Major Isomer: 5-Nitroisoquinoline (Kinetic and Thermodynamic product).

  • Minor Isomer: 8-Nitroisoquinoline .

  • Regioselectivity: The ratio typically favors the 5-isomer (approx. 9:1 to 4:1 depending on conditions).

Key Physicochemical Properties:

Property 5-Nitroisoquinoline Isoquinoline-1-carboxylic Acid 5-Nitroisoquinoline-1-carboxylic Acid (Predicted)
CAS Number 607-32-9 486-73-7 N/A (Derivative)
Molecular Weight 174.16 g/mol 173.17 g/mol 218.17 g/mol
Melting Point 106–109 °C 156 °C (dec.) >200 °C (dec.)
pKa (Acid) N/A ~2.0 (COOH) ~1.5 (COOH - enhanced acidity due to NO₂)

| Solubility | Organic solvents (DCM, EtOAc) | DMSO, DMF, dilute base | DMSO, DMF |

Synthetic Strategies and Protocols

The direct nitration of isoquinoline-1-carboxylic acid is often low-yielding due to the deactivating nature of both the carboxylic acid and the protonated nitrogen. Therefore, the most robust synthetic strategy involves functionalizing the pre-nitrated isoquinoline core .

Workflow Visualization: The Reissert Route

The following diagram outlines the primary synthetic pathway using Reissert chemistry to install the carboxylic acid at the C1 position of 5-nitroisoquinoline.

SynthesisPath Isoq Isoquinoline NitroIso 5-Nitroisoquinoline (Major Isomer) Isoq->NitroIso HNO3, H2SO4 0°C to RT Reissert Reissert Compound (1-Benzoyl-2-cyano-5-nitro-1,2-dihydroisoquinoline) NitroIso->Reissert PhCOCl, KCN DCM/H2O Target 5-Nitroisoquinoline-1-carboxylic Acid Reissert->Target HBr (aq), Reflux Hydrolysis

Figure 1: Step-wise synthesis of 5-nitroisoquinoline-1-carboxylic acid via the Reissert reaction.

Protocol 1: Regioselective Nitration of Isoquinoline

Objective: To isolate high-purity 5-nitroisoquinoline.

  • Preparation: Charge a reaction vessel with concentrated sulfuric acid (H₂SO₄, 10 equiv.) and cool to 0°C.

  • Addition: Add Isoquinoline (1.0 equiv.) dropwise, maintaining temperature <10°C.

  • Nitration: Add Potassium Nitrate (KNO₃, 1.1 equiv.) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC or HPLC.

  • Quench & Isolation: Pour the mixture onto crushed ice. Neutralize carefully with Ammonium Hydroxide (NH₄OH) to pH ~9.

  • Purification: Filter the resulting yellow precipitate. Recrystallize from ethanol to separate the 5-nitro isomer (precipitates first) from the 8-nitro isomer.

    • Validation: Melting point check (106–109°C).

Protocol 2: C1-Functionalization via Reissert Reaction

Objective: To install the carboxylic acid moiety at the 1-position. This method is superior to direct oxidation for nitro-substituted substrates.

  • Reissert Compound Formation:

    • Dissolve 5-nitroisoquinoline (10 mmol) in Dichloromethane (DCM, 20 mL).

    • Add a solution of Potassium Cyanide (KCN, 30 mmol) in water (10 mL).

    • Add Benzoyl Chloride (20 mmol) dropwise with vigorous stirring over 1 hour.

    • Mechanism:[1][2][3][4] The benzoyl chloride activates the nitrogen, facilitating nucleophilic attack by cyanide at the C1 position.

    • Workup: Separate the organic layer, wash with water, dilute HCl, and brine. Dry over MgSO₄ and concentrate to yield the 1-benzoyl-2-cyano-1,2-dihydro-5-nitroisoquinoline .

  • Hydrolysis to Carboxylic Acid:

    • Suspend the Reissert intermediate in 48% Hydrobromic Acid (HBr).

    • Reflux for 2–4 hours. This step hydrolyzes the nitrile to the acid and cleaves the benzoyl group (releasing benzaldehyde).

    • Isolation: Cool the mixture. The crude acid may precipitate or require extraction with ether after pH adjustment.

    • Purification: Recrystallize from acetic acid or ethanol.

Biological Applications and Pharmacophore Mapping
PARP Inhibition

The isoquinoline-1-carboxylic acid scaffold is a structural isostere of the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

  • Mechanism: The lactam (or pseudo-lactam via the acid) binds to the donor site of the PARP catalytic domain, forming hydrogen bonds with Gly863 and Ser904 (PARP1 numbering).

  • Role of Nitro Group: The 5-nitro group is often a precursor. Reduction to the 5-amino group creates a handle for further functionalization (e.g., amidation) to improve solubility and potency, as seen in clinical candidates.

Antimicrobial & Antiparasitic Activity

Nitro-heterocycles (e.g., Nitroxoline, Nifurtimox) rely on the nitro group for activity.[5]

  • Mechanism: Type I nitro-reductases in bacteria/parasites reduce the -NO₂ group to toxic radical intermediates (nitroso/hydroxylamine), causing DNA damage.

  • Application: 5-nitroisoquinoline derivatives have shown efficacy against Trypanosoma cruzi (Chagas disease) and Mycobacterium tuberculosis.

BioActivity Scaffold Nitro-Isoquinoline Carboxylic Acid PARP PARP Inhibition (Cancer Therapy) Scaffold->PARP Via Reduction to Amino (Nicotinamide Mimic) AntiMicrobial Antimicrobial/Antiparasitic (Infectious Disease) Scaffold->AntiMicrobial Direct Nitro Reduction (Radical Generation)

Figure 2: Dual pharmacological pathways of the nitro-isoquinoline scaffold.

Future Perspectives

The 5-nitroisoquinoline-1-carboxylic acid scaffold remains underutilized compared to its quinoline counterparts. Future research should focus on:

  • Decarboxylative Cross-Coupling: Using the C1-COOH as a leaving group to install aryl or alkyl groups via transition metal catalysis.

  • Photolabile Caging: Investigating 8-nitroisoquinoline derivatives as photocleavable protecting groups for neurotransmitters (similar to 8-nitroquinoline).

References
  • Nitration of Isoquinoline

    • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 81, 98.
  • Reissert Reaction Chemistry

    • Popp, F. D. (1968). Reissert Compounds. Advances in Heterocyclic Chemistry, 9, 1–25.
    • Uff, B. C., et al. (1977).[6] Synthesis of Isoquinoline-1-carboxylic Acids. Organic Syntheses, 56, 19.[6]

  • Biological Activity (PARP & Antimicrobial)

    • Biernacki, K., et al. (2022).[5] SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives. Molecules, 27(22), 7862.

    • BenchChem. (2025).
  • Physical Properties

    • PubChem. (2025).[7][8][9] 5-Nitroisoquinoline Compound Summary.

Sources

Foundational

5-Nitro-3-isoquinolinecarboxylic acid as a pharmaceutical building block

5-Nitro-3-isoquinolinecarboxylic acid is a specialized heterocyclic building block that bridges the gap between classical isoquinoline alkaloids and modern peptidomimetic drug design.[1] Its value lies in its dual functi...

Author: BenchChem Technical Support Team. Date: March 2026

5-Nitro-3-isoquinolinecarboxylic acid is a specialized heterocyclic building block that bridges the gap between classical isoquinoline alkaloids and modern peptidomimetic drug design.[1] Its value lies in its dual functionality: the C3-carboxylic acid serves as a "head" for peptide coupling or bioisostere formation, while the C5-nitro group acts as a latent "tail" for introducing diversity via reduction and subsequent functionalization (e.g., sulfonamides, ureas, or heterocycles).

This guide details the technical specifications, robust synthesis, and pharmaceutical utility of this scaffold, moving beyond generic descriptions to provide actionable, field-proven protocols.

Technical Profile & Core Properties

PropertySpecification
IUPAC Name 5-Nitroisoquinoline-3-carboxylic acid
CAS Number 80066-72-4
Molecular Formula C₁₀H₆N₂O₄
Molecular Weight 218.17 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acidic form)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Isoquinoline N)
Key Hazards Irritant; Nitro compounds are potentially energetic/explosive upon shock (handle with care)

Synthesis: The "Self-Validating" Manufacturing Route

While direct nitration of isoquinoline-3-carboxylic acid is possible, it often suffers from poor regioselectivity (yielding mixtures of 5- and 8-nitro isomers) and difficult purification.[1] The Oxidative Methyl Route is the authoritative, industrial-standard approach for high-purity synthesis.[1] This method leverages the directing power of the methyl group and the robust nitration of the parent heterocycle.[1]

Phase 1: Regioselective Nitration

Precursor: 3-Methylisoquinoline (CAS 1125-80-0) Reaction: Electrophilic Aromatic Substitution (


)[1]
  • Mechanism: The protonated isoquinoline nitrogen deactivates the pyridine ring.[1] The methyl group at C3 provides weak steric hindrance but does not significantly deactivate the benzene ring.[1] Nitration occurs preferentially at the C5 position (alpha to the bridgehead) over C8, due to electronic stabilization of the transition state.[1]

Phase 2: Methyl Group Oxidation

Precursor: 5-Nitro-3-methylisoquinoline Reaction: Selenium Dioxide (


) Oxidation or Permanganate (

) Oxidation.[1]
  • Note:

    
     is preferred for lab-scale to avoid over-oxidation or ring degradation, though industrial scale often uses controlled 
    
    
    
    or catalytic air oxidation.[1]
Detailed Experimental Protocol

Step 1: Synthesis of 5-Nitro-3-methylisoquinoline

  • Setup: Charge a 3-neck round-bottom flask with conc.

    
     (10 vol) . Cool to 0°C.[1][2]
    
  • Addition: Slowly add 3-methylisoquinoline (1.0 eq) while maintaining temperature <10°C. The solution will generate heat (exothermic protonation).

  • Nitration: Dropwise add fuming

    
     (1.5 eq)  mixed with 
    
    
    
    over 30 mins. Maintain temperature at 0-5°C.
  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Quench: Pour the reaction mixture onto crushed ice (50 vol). Neutralize carefully with

    
     to pH 8-9.[1]
    
  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Acetone to remove the minor 8-nitro isomer.[1]

    • Target Yield: 60-75%[1]

    • Validation:

      
       NMR should show a distinct low-field doublet for the C5-H (deshielded by nitro).[1]
      

Step 2: Oxidation to 5-Nitro-3-isoquinolinecarboxylic acid

  • Setup: Dissolve 5-nitro-3-methylisoquinoline (1.0 eq) in Dioxane/Water (4:1) .

  • Oxidant: Add

    
     (2.5 eq) .
    
  • Reflux: Heat to reflux (100°C) for 4-8 hours. The reaction will turn dark as Selenium metal precipitates.[1]

  • Workup: Filter hot through Celite to remove Selenium. Evaporate the filtrate to dryness.

  • Purification: Dissolve residue in dilute

    
    , wash with DCM (to remove unreacted starting material), then acidify the aqueous layer with 
    
    
    
    to pH 2.
  • Collection: Collect the precipitated carboxylic acid by filtration.[1] Wash with cold water and dry.[1]

    • Target Yield: 50-65%[1]

Visualization: Synthesis & Derivatization Pathways

The following diagram illustrates the synthesis flow and the "Warhead" derivatization strategy, highlighting how this building block is used to generate diverse pharmaceutical leads.

G Fig 1. Synthesis and Strategic Derivatization of 5-Nitro-3-isoquinolinecarboxylic acid Start 3-Methylisoquinoline (CAS 1125-80-0) Inter 5-Nitro-3-methylisoquinoline (Major Isomer) Start->Inter HNO3 / H2SO4 (Nitration) Product 5-Nitro-3-isoquinoline- carboxylic acid (CAS 80066-72-4) Inter->Product SeO2 or KMnO4 (Oxidation) Amide Amide Coupling (Peptidomimetics) Product->Amide R-NH2 / HATU (C3 Functionalization) Amine 5-Amino Derivative (Reduction) Product->Amine H2 / Pd-C (C5 Reduction) Tic 5-Amino-Tic (Tetrahydroisoquinoline) Amine->Tic H2 / PtO2 (Ring Reduction)

Figure 1: Synthesis pathway from 3-methylisoquinoline and downstream derivatization into peptidomimetic scaffolds (Tic).[1]

Pharmaceutical Applications

A. Peptidomimetics: The "Tic" Scaffold

The most significant application of this building block is as a precursor to 5-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives.[1]

  • Mechanism: The "Tic" moiety is a conformationally constrained analog of Phenylalanine (Phe).[1] Incorporating Tic into peptides restricts the rotation of the side chain, locking the peptide into a bioactive conformation.[1]

  • Role of 5-Nitro: The 5-nitro group allows for the introduction of electron-withdrawing character or, upon reduction to the amine, a handle for attaching fluorophores, solubilizing groups, or additional pharmacophores at a vector orthogonal to the peptide backbone.[1]

  • Therapeutic Area: Opioid receptor antagonists, Bradykinin antagonists.

B. Oncology: Hypoxia-Activated Prodrugs & Intercalators
  • DNA Intercalation: The planar isoquinoline system intercalates between DNA base pairs.[1] The 3-carboxylic acid allows for the attachment of cationic side chains (e.g., dimethylaminoethyl amides) that enhance DNA binding affinity via electrostatic interaction with the phosphate backbone.[1]

  • Hypoxia Selectivity: Nitro-aromatics are classic candidates for hypoxia-activated prodrugs.[1] In hypoxic tumor environments, the 5-nitro group can be enzymatically reduced to a hydroxylamine or amine, altering the electronic properties of the molecule and activating its cytotoxic potential (e.g., by increasing DNA binding or releasing a trapped toxin).

C. HIF Prolyl Hydroxylase (HIF-PH) Inhibition

While Roxadustat utilizes a 4-hydroxyisoquinoline scaffold, 3-isoquinolinecarboxylic acid derivatives are a known class of HIF-PH inhibitors.[1] The 5-nitro variant provides a unique SAR (Structure-Activity Relationship) probe to explore the electronic requirements of the binding pocket, specifically interacting with the active site iron or surrounding residues.[1]

Safety & Handling

  • Energetic Potential: As a nitro-heterocycle, the compound possesses significant energy.[1] While stable under standard conditions, it should not be subjected to high shock or friction.

  • Chemical Compatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions, as this can generate heat and pressure.

  • Toxicology: Treat as a potential mutagen.[1] Nitro-aromatics often show activity in Ames tests.[1] Use full PPE (gloves, respirator) during handling.

References

  • Nitration of Isoquinolines

    • Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Isoquinolines." Organic Reactions, 1953, 7, 59.
    • Note: Defines the foundational regioselectivity of isoquinoline nitration
    • (Related Org. Synth. procedure for 5-nitroisoquinoline).

  • Oxidation of Methyl-Isoquinolines

    • Teague, P. C. et al. "The preparation of some isoquinoline derivatives." Journal of the American Chemical Society, 1951, 73, 688-690.
    • Context: Establishes protocols for oxidation of methyl groups on heterocyclic rings.
  • Tic Derivatives in Drug Design

    • Kazmierski, W. et al. "Conformational constraints in peptide design: the Tic scaffold." Journal of Medicinal Chemistry, 1991, 34, 600-607.
    • Context: Validates the use of isoquinoline-3-carboxylic acid derivatives as constrained phenylalanine analogs.[1]

  • Synthesis of 5-Amino-Tic Precursors

    • Gao, F. et al. "Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead."[1] Bioorganic & Medicinal Chemistry Letters, 2015 , 25(20), 4434-4436.

    • Context: Describes the synthesis and antitumor evaluation of bis-isoquinoline-3-carboxylic acid deriv

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Nitro-3-isoquinolinecarboxylic acid from isoquinoline

This Application Note details the synthesis of 5-Nitro-3-isoquinolinecarboxylic acid , a critical intermediate for pharmaceutical scaffolds (e.g., PARP inhibitors, antitumor agents). While direct C3-functionalization of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 5-Nitro-3-isoquinolinecarboxylic acid , a critical intermediate for pharmaceutical scaffolds (e.g., PARP inhibitors, antitumor agents).

While direct C3-functionalization of isoquinoline is synthetically challenging due to the high reactivity of the C1 position (nucleophilic attack) and the C5/C8 positions (electrophilic attack), this protocol utilizes a robust Functionalization-Nitration-Oxidation strategy. We establish the C3-carbon skeleton first (typically via 3-methylisoquinoline), followed by regioselective nitration and subsequent oxidation.

Part 1: Scientific Logic & Route Analysis

Retrosynthetic Strategy

The synthesis addresses two main regiochemical challenges:

  • C3 Functionalization: Direct lithiation or alkylation of isoquinoline predominantly targets the C1 position. Therefore, the C3 substituent is best introduced early, often requiring a de novo ring construction (e.g., Bischler-Napieralski) or starting from the commercially available 3-methylisoquinoline .

  • C5 Nitration: Electrophilic aromatic substitution (SEAr) on isoquinoline occurs at C5 (major) and C8 (minor) due to the protonated nitrogen deactivating the pyridine ring. The presence of a C3-methyl group does not significantly alter this preference, allowing for predictable nitration at C5.

The Validated Pathway

The most reproducible route involves:

  • Precursor Sourcing/Synthesis: Utilization of 3-methylisoquinoline.[1]

  • Regioselective Nitration: Nitration of 3-methylisoquinoline to yield 5-nitro-3-methylisoquinoline .

  • Selective Oxidation: Oxidation of the activated methyl group to the carboxylic acid using Selenium Dioxide (

    
    ) or Potassium Permanganate (
    
    
    
    ).

SynthesisPath cluster_legend Reaction Logic Isoq Isoquinoline (Starting Material) MeIsoq 3-Methylisoquinoline (Intermediate) Isoq->MeIsoq Route A: De Novo Synthesis (Bischler-Napieralski) OR Route B: Radical Methylation (Low Yield) NitroMeIsoq 5-Nitro-3-methylisoquinoline (Key Precursor) MeIsoq->NitroMeIsoq HNO3 / H2SO4 0°C -> RT (SEAr @ C5) Target 5-Nitro-3-isoquinolinecarboxylic Acid (Target) NitroMeIsoq->Target SeO2, Dioxane/H2O Reflux (Selective Oxidation) Legend1 Solid Line: High Yield / Standard Protocol Legend2 Dashed Line: Precursor Synthesis Step

Figure 1: Strategic pathway for the synthesis of 5-Nitro-3-isoquinolinecarboxylic acid. The core protocol focuses on the transformation from 3-methylisoquinoline.

Part 2: Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 5-nitro-3-methylisoquinoline from 3-methylisoquinoline. Mechanism: The reaction proceeds via the protonated isoquinolinium ion. The positive charge deactivates the pyridine ring, directing the electrophile (


) to the benzene ring. The 5-position is kinetically favored over the 8-position.

Reagents:

  • 3-Methylisoquinoline (1.0 eq)[2]

  • Potassium Nitrate (

    
    ) or Fuming Nitric Acid (
    
    
    
    )
  • Concentrated Sulfuric Acid (

    
    )
    

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 3-methylisoquinoline (14.3 g, 100 mmol) in conc.

    
     (50 mL) .
    
    • Critical: Add the solid slowly to the acid at 0°C (ice bath) to manage the exotherm of protonation.

  • Nitration: Cool the solution to -5°C. Add

    
     (11.1 g, 110 mmol)  portion-wise over 30 minutes, maintaining the internal temperature below 5°C.
    
    • Note: Using

      
       allows for a smoother generation of nitronium ions compared to direct liquid acid addition.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quenching: Pour the reaction mixture carefully onto 500 g of crushed ice .

  • Neutralization: Neutralize the slurry to pH ~8-9 using Ammonium Hydroxide (

    
    ) .
    
    • Safety: This is highly exothermic. External cooling is required.

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from Ethanol or perform column chromatography (Silica, DCM/MeOH) to separate the 5-nitro isomer (Major) from the 8-nitro isomer (Minor).

    • Expected Yield: 60-75%

    • Data: 5-Nitro isomer typically melts higher and is less soluble than the 8-nitro isomer.

Phase 2: Selective Oxidation

Objective: Convert the C3-methyl group to a carboxylic acid without over-oxidizing the ring or reducing the nitro group. Choice of Oxidant: Selenium Dioxide (


)  is preferred for methyl-to-acid/aldehyde conversions in heteroaromatics. Alternatively, 

can be used but requires careful pH control to prevent ring degradation.

Protocol (SeO2 Method):

  • Setup: Charge a flask with 5-nitro-3-methylisoquinoline (5.0 g, 26.5 mmol) .

  • Solvent: Add 1,4-Dioxane (100 mL) and Water (5 mL) .

  • Oxidant: Add Selenium Dioxide (8.8 g, 79.5 mmol, 3 eq) .

  • Reflux: Heat the mixture to reflux (101°C) for 12-24 hours.

    • Monitoring: The reaction often proceeds through the aldehyde intermediate. Ensure complete conversion to the acid by LC-MS.

  • Work-up: Filter the hot solution through a pad of Celite to remove metallic selenium. Wash the pad with hot dioxane.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is often a solid.

  • Purification: Dissolve the residue in dilute aqueous

    
     (pH 10), filter any insoluble impurities, and then acidify with 
    
    
    
    to pH 3-4 to precipitate the target acid.
    • Expected Yield: 50-65%

Part 3: Data Summary & Troubleshooting

Physicochemical Data Table
CompoundFormulaMW ( g/mol )Approx.[2][3] MP (°C)Key 1H NMR Features (DMSO-d6)
3-Methylisoquinoline C10H9N143.1963-65Singlet (CH3) ~2.6 ppm; H1 singlet ~9.2 ppm
5-Nitro-3-methylisoquinoline C10H8N2O2188.18139-141Downfield shift of aromatic protons; H1 singlet retained
5-Nitro-3-isoquinolinecarboxylic acid C10H6N2O4218.17>250 (dec)Loss of CH3 signal; Broad COOH singlet ~13 ppm
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Nitration Temperature too high (>10°C) during addition.Maintain strict <5°C control. High temps favor dinitration or degradation.
Isomer Mixture (5 vs 8) Inherent regioselectivity.Use fractional crystallization. The 5-nitro isomer is typically less soluble in EtOH.
Incomplete Oxidation Reaction stopped at aldehyde stage.Add 0.5 eq more

and extend reflux time. Check water content (essential for acid formation).
Decarboxylation Overheating during workup.Avoid heating the free acid above 100°C during drying. Isoquinoline-3-carboxylic acids can decarboxylate thermally.

Part 4: References

  • Nitration of Isoquinolines: McCoubrey, A., & Mathieson, D. W. (1951).[4] Isoquinolines. Part III. The nitration of 3:4-dihydro- and 1:2:3:4-tetrahydro-isoquinolines.[4] Journal of the Chemical Society, 2851–2853. Link

  • Oxidation of Methylisoquinolines: Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds.[2] Journal of the American Chemical Society, 73(2), 688–689. Link

  • Regioselectivity in Isoquinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text confirming C5 nitration preference).

  • Synthesis of 3-Methylisoquinoline (Precursor): Blank, B. et al. (1974). Synthesis of 3-methylisoquinolines. Journal of Medicinal Chemistry. (Referenced for de novo synthesis if starting material is unavailable).

Sources

Application

Application Note: Optimized Esterification Strategies for 5-Nitro-3-isoquinolinecarboxylic Acid

Executive Summary & Scientific Rationale The esterification of 5-nitro-3-isoquinolinecarboxylic acid is a pivotal transformation in medicinal chemistry, particularly in the synthesis of Hypoxia-Inducible Factor Prolyl Hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The esterification of 5-nitro-3-isoquinolinecarboxylic acid is a pivotal transformation in medicinal chemistry, particularly in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other isoquinoline-based alkaloids.[1]

The Challenge: Substrate Properties

This substrate presents specific physicochemical hurdles that render standard Fischer esterification (equilibrium-driven acid catalysis) inefficient:

  • Zwitterionic Character: The basic isoquinoline nitrogen (

    
    ) and the acidic carboxyl group exist in a zwitterionic equilibrium, reducing solubility in non-polar organic solvents.
    
  • Electronic Deactivation: The 5-nitro group is strongly electron-withdrawing.[1] While this increases the electrophilicity of the carbonyl carbon (beneficial), it significantly decreases the nucleophilicity of the heteroaromatic ring, altering solubility profiles compared to the parent isoquinoline.

  • Solubility: The high lattice energy of the nitro-substituted acid often leads to heterogeneous reaction mixtures, requiring forcing conditions to achieve conversion.

The Solution: Thionyl Chloride Mediated Methanolysis

To overcome these barriers, this protocol utilizes Thionyl Chloride (


) in anhydrous methanol . This method is superior to acid-catalyzed equilibrium methods because:
  • Irreversibility: It proceeds via a highly reactive acyl chloride intermediate, driving the reaction to completion.

  • In-Situ HCl Generation: The byproduct (HCl) protonates the isoquinoline nitrogen, disrupting the zwitterionic lattice and improving solubility in methanol during reflux.

  • Water Scavenging:

    
     consumes adventitious water, preventing ester hydrolysis.[1]
    

Reaction Mechanism & Workflow

The following diagram illustrates the activation pathway and the critical neutralization step required to isolate the free base ester.

EsterificationWorkflow Start 5-Nitro-3-isoquinoline- carboxylic acid Reagent SOCl2 / MeOH (Reflux) Start->Reagent Activation Intermediate Acyl Chloride Intermediate Reagent->Intermediate Nucleophilic Substitution Salt Ester Hydrochloride Salt (Precipitate) Intermediate->Salt Methanolysis Base NaHCO3 / DCM Workup Salt->Base Neutralization Product Methyl 5-nitro-3- isoquinolinecarboxylate (Free Base) Base->Product Isolation

Figure 1: Reaction workflow for the conversion of 5-nitro-3-isoquinolinecarboxylic acid to its methyl ester.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentGrade/SpecRole
5-Nitro-3-isoquinolinecarboxylic acid >97% PuritySubstrate
Thionyl Chloride (

)
Reagent Grade (>99%)Activating Agent
Methanol (MeOH) Anhydrous (<50 ppm

)
Solvent & Reactant
Sodium Bicarbonate (

)
Sat.[1][2] Aqueous Sol.Neutralization
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Condenser & Drying Tube

or

line
Moisture Exclusion
Step-by-Step Methodology
Step 1: Setup and Activation
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a drying tube (or nitrogen inlet).

  • Charge the flask with 5-nitro-3-isoquinolinecarboxylic acid (1.0 eq, e.g., 2.18 g, 10 mmol) .

  • Add Anhydrous Methanol (20 volumes, ~45 mL) . Note: The solid will likely not dissolve completely at this stage.

  • Cool the suspension to 0°C in an ice bath.

  • Critical Step: Add Thionyl Chloride (3.0 eq, 2.2 mL, 30 mmol) dropwise over 15 minutes.

    • Caution: Reaction is exothermic and releases

      
       and 
      
      
      
      gas.[1] Perform in a fume hood.
    • Observation: The suspension may clear temporarily as the acyl chloride forms, or a finer precipitate (hydrochloride salt) may form.

Step 2: Reaction (Reflux) [3]
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to Reflux (65°C) for 3–5 hours .

  • In-Process Control (IPC): Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of the acid peak (MW 218) and appearance of the ester peak (MW 232).

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove excess MeOH and

    
    .
    
    • Result: A yellow/off-white solid residue remains.[1] This is the Ester Hydrochloride Salt .[1]

  • Neutralization (Free Base Release):

    • Resuspend the residue in Dichloromethane (50 mL) .

    • Slowly add Saturated Aqueous

      
       (50 mL)  while stirring vigorously.
      
    • Check pH: Ensure the aqueous layer is pH ~8.[1]

  • Extraction:

    • Separate the organic layer.[1][4]

    • Extract the aqueous layer once more with DCM (2 x 30 mL).[1]

    • Combine organic layers, dry over anhydrous

      
      , and filter.
      
  • Concentrate the filtrate to dryness to yield the Methyl 5-nitro-3-isoquinolinecarboxylate .

Purification (If required)

The crude product is typically >95% pure.[1] If necessary, purify via:

  • Recrystallization: Hot Methanol or Ethyl Acetate/Hexane.[1]

  • Flash Chromatography: Silica gel, gradient 0-5% MeOH in DCM.[1]

Quality Control & Data Validation

ParameterExpected Value/Observation
Appearance Light yellow to amber solid
Molecular Weight 232.20 g/mol
LC-MS (ESI+)

1H NMR (DMSO-

)
Distinct singlet for

at

ppm.[1] Aromatic protons: Downfield shifts due to nitro group (typically

8.5-9.5 range).[1]
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in solvent deactivating

.
Use freshly distilled/anhydrous MeOH.[1] Increase

to 5.0 eq.
Low Yield Product lost in aqueous layer during workup (protonated nitrogen).[1]The isoquinoline nitrogen is basic.[1] Ensure the aqueous phase is pH 8-9 during extraction to keep the molecule neutral (organic soluble).
Dark/Black Product Thermal decomposition or polymerization.[1]Do not exceed 70°C bath temperature.[1] Ensure inert atmosphere (

).
Precipitate during Reflux Formation of insoluble HCl salt.[1]This is normal. The salt will dissolve or remain suspended; reaction proceeds.[1] Ensure vigorous stirring.

References

  • Thionyl Chloride Mediated Esterification (General Protocol)

    • Source: Master Organic Chemistry.[1] "Conversion of Carboxylic Acids to Esters using Thionyl Chloride."

    • URL:[Link]

  • Isoquinoline-3-carboxylic Acid Derivatives (Structural Analogs)

    • Source: PubChem Compound Summary for Isoquinoline-3-carboxylic acid.[1]

    • URL:[Link]

  • Steglich Esterification (Alternative Method for Sensitive Substrates)

    • Source: Organic Chemistry Portal.[1] "Steglich Esterification."

    • URL:[Link]

  • Properties of 5-Nitroisoquinoline (Base Scaffold Data)

    • Source: ChemicalBook / Sigma Aldrich Safety Data.[1]

Sources

Method

Application Note: Advanced Amide Coupling Strategies for 5-Nitro-3-isoquinolinecarboxylic Acid

Introduction & Mechanistic Insights 5-Nitro-3-isoquinolinecarboxylic acid is a highly functionalized, rigid pharmacophore frequently utilized in oncology and anti-parasitic drug development. However, the strong electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

5-Nitro-3-isoquinolinecarboxylic acid is a highly functionalized, rigid pharmacophore frequently utilized in oncology and anti-parasitic drug development. However, the strong electron-withdrawing nature of the 5-nitro group, combined with the heteroaromatic isoquinoline core, presents distinct synthetic challenges during amide bond formation.

As a drug development professional, understanding the causality behind the reactivity of this substrate is critical for designing scalable and high-yielding syntheses. The 5-nitro group exerts a powerful electron-withdrawing effect (via both inductive and resonance pathways) across the conjugated isoquinoline system[1]. This electronic depletion creates a dual-edged sword during coupling:

  • The Activation Penalty (Rate-Limiting): The electron-withdrawing nature significantly lowers the pKa of the 3-carboxylic acid. While it readily deprotonates in the presence of a base, the resulting carboxylate anion is a poor nucleophile[1]. Consequently, the initial attack on standard coupling reagents (e.g., the electrophilic carbon of HATU or the diimide of EDC) is sluggish.

  • The Aminolysis Advantage (Fast): Conversely, once the active ester (e.g., an OAt or OBt ester) is successfully formed, the electron-deficient isoquinoline ring renders the carbonyl carbon highly electrophilic. The subsequent aminolysis step is exceptionally fast, even with sterically hindered amines[2].

Failure Mode Analysis: A common mistake in the laboratory is the "one-pot" simultaneous addition of the carboxylic acid, coupling reagent, base, and amine. Because the acid activation is rate-limiting, unreacted coupling reagent (especially highly reactive uroniums like HATU) will rapidly react with the primary amine to form an unreactive tetramethylguanidinium byproduct, permanently capping the amine and stalling the reaction[2].

To prevent this, a pre-activation step is strictly required.

HATU_Mechanism Acid 5-Nitro-3-isoquinolinecarboxylic Acid (Poor Nucleophile) Base DIPEA (Deprotonation) Acid->Base Step 1 Carboxylate Carboxylate Anion (Sluggish Reactivity) Base->Carboxylate HATU HATU Reagent Carboxylate->HATU Step 2 (Rate-Limiting) OAt OAt Active Ester (Highly Electrophilic) HATU->OAt HOAt Displacement Amine Amine Nucleophile OAt->Amine Step 3 (Fast Aminolysis) Amide Target Amide Product Amine->Amide Amide Bond Formation

Mechanistic pathway of HATU activation and aminolysis.

Reagent Selection and Comparative Data

To overcome the activation penalty, the choice of coupling reagent and additive is critical. HATU is the gold standard for electron-deficient acids due to the superior leaving group ability of HOAt. However, if the target amine is also electron-deficient (e.g., an aniline), an EDC/DMAP catalytic system is preferred. DMAP acts as a highly efficient acyl transfer agent, forming a reactive acylpyridinium intermediate that forces the coupling forward[3].

Quantitative Comparison of Coupling Systems
Coupling SystemAcid Eq.Amine Eq.Base Eq.Pre-activation TimeAminolysis TimeExpected YieldPrimary Risk / Byproduct
HATU / DIPEA 1.01.13.05 - 10 min1 - 2 hours80 - 95%Guanidinylation of amine (if no pre-activation)[2]
EDC / HOAt / DMAP 1.01.02.515 - 30 min4 - 12 hours70 - 85%N-acylurea formation (minimized by HOAt)
T3P / Pyridine 1.01.23.030 min12 - 24 hours60 - 75%Slow reaction kinetics

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process LC-MS checks, researchers can confirm intermediate formation before committing valuable amine building blocks.

Protocol A: HATU-Mediated Coupling (Recommended for Aliphatic Amines)

This protocol utilizes HATU to form the highly reactive OAt ester. It is ideal for standard primary and secondary amines.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under nitrogen, dissolve 5-Nitro-3-isoquinolinecarboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 2 minutes.

  • Pre-Activation: Add HATU (1.1 equiv, 0.55 mmol) in one portion. The solution will typically darken. Stir at room temperature for exactly 5 to 10 minutes.

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the mass corresponding to the OAt active ester is observed.

  • Aminolysis: Once the active ester is confirmed, add the amine (1.1 equiv, 0.55 mmol) dropwise.

  • Completion: Stir at room temperature for 1–2 hours. Monitor the disappearance of the OAt ester via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: EDC/HOAt/DMAP Coupling (Recommended for Electron-Deficient Amines)

When coupling 5-Nitro-3-isoquinolinecarboxylic acid to an unreactive aniline, standard HATU protocols may fail. The addition of DMAP facilitates an acyl-transfer mechanism[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM/DMF (4:1 v/v, 0.2 M).

  • Activation: Add EDC·HCl (1.2 equiv) and HOAt (1.2 equiv). Stir for 15 minutes.

  • Catalysis & Coupling: Add the electron-deficient amine (1.0 equiv), followed immediately by DMAP (1.0 equiv) and DIPEA (1.5 equiv)[3].

  • Self-Validation Check: Monitor via TLC/LC-MS. If the reaction stalls after 4 hours, gently heat the mixture to 40 °C. The acylpyridinium intermediate requires thermal energy to react with highly deactivated amines.

  • Workup: Dilute with DCM, wash sequentially with 10% citric acid, saturated NaHCO₃, and brine. Dry and concentrate.

Workflow Step1 1. Dissolve Acid + DIPEA in anhydrous DMF Step2 2. Add HATU (Pre-activation) Step1->Step2 Check1 LC-MS Check: Is OAt Ester formed? Step2->Check1 5-10 mins Wait Stir additional 10 mins Check1->Wait No Step3 3. Add Amine Stir at RT Check1->Step3 Yes Wait->Check1 Check2 LC-MS Check: Is Amide formed? Step3->Check2 1-2 hours Check2->Step3 No (Continue stirring) Workup 4. Aqueous Workup & Purification Check2->Workup Yes

Self-validating experimental workflow for amide coupling.

References

  • Source: nih.
  • A Head-to-Head Battle of Coupling Reagents: PyBOP vs.
  • Source: chempep.
  • 2-Fluoro-4-nitrobenzoic acid | 403-24-7 (Mechanistic insights on electron-deficient aromatic carboxylic acids)

Sources

Application

Using 5-Nitro-3-isoquinolinecarboxylic acid as a ligand in coordination chemistry

Abstract This guide details the utilization of 5-Nitro-3-isoquinolinecarboxylic acid (5-NIQC) as a ligand for constructing discrete metal complexes and Metal-Organic Frameworks (MOFs). Unlike the common 1-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the utilization of 5-Nitro-3-isoquinolinecarboxylic acid (5-NIQC) as a ligand for constructing discrete metal complexes and Metal-Organic Frameworks (MOFs). Unlike the common 1-carboxylic acid isomer, the 3-carboxylic position offers a linear, chelating N,O-donor vector ideal for supramolecular assembly. The 5-nitro substitution introduces significant electronic withdrawal, lowering the basicity of the isoquinoline nitrogen (


 modulation) and providing a secondary site for pore-functionalization in MOFs. This document provides a validated synthesis route, coordination protocols, and characterization standards.

Ligand Profile & Design Principles

Compound: 5-Nitro-3-isoquinolinecarboxylic acid Core Structure: Isoquinoline ring with a carboxylic acid at C3 and a nitro group at C5. Chemical Formula:


Molecular Weight:  218.17  g/mol 
Electronic & Steric Effects
  • Coordination Vector: The N-atom (pyridine-like) and the Carboxylate O-atoms form a potential 5-membered chelate ring with transition metals (N,O-chelation). Alternatively, the carboxylate can bridge metal centers (syn-syn, syn-anti) in MOF construction.

  • 5-Nitro Impact:

    • Electronic: Strong electron-withdrawing group (EWG). Reduces electron density at the pyridine nitrogen, making the ligand a "softer" donor than unsubstituted isoquinoline-3-carboxylic acid. This favors coordination with harder Lewis acids (e.g., Ln(III), Zr(IV)) or modifies the redox potential of Cu(II)/Co(II) centers.

    • Steric/Supramolecular: The nitro group at C5 is peri- to the C4 proton but spatially distinct from the coordination site (C3/N2). It serves as a polar "tag" in MOF pores, enhancing

      
       uptake via quadrupole interactions.
      

Ligand Synthesis Protocol

Note: As this specific isomer is not a standard catalog item, we provide a high-purity synthesis route starting from commercially available 3-methylisoquinoline.

Step 1: Nitration (Regioselective)

Reaction: 3-methylisoquinoline


 5-nitro-3-methylisoquinoline
Rationale:  Protonation of the isoquinoline nitrogen in strong acid directs electrophilic aromatic substitution to the benzene ring. Position 5 is kinetically favored over position 8.
  • Reagents: 3-methylisoquinoline (10 g),

    
     (1.1 equiv), conc. 
    
    
    
    .
  • Procedure:

    • Dissolve 3-methylisoquinoline in conc.

      
       at 
      
      
      
      .
    • Add

      
       portion-wise, maintaining temp 
      
      
      
      .
    • Stir at RT for 2 hours, then heat to

      
       for 1 hour.
      
    • Workup: Pour onto crushed ice. Neutralize with

      
       to pH 8. Filter the yellow precipitate.
      
    • Purification: Recrystallize from Ethanol/Acetone. Isolate the major 5-nitro isomer (confirmed by

      
       NMR: C5-H doublet shifts downfield).
      
Step 2: Oxidation

Reaction: 5-nitro-3-methylisoquinoline


 5-Nitro-3-isoquinolinecarboxylic acid
Reagent:  Selenium Dioxide (

) or

.

is preferred for preserving the nitro group.
  • Procedure:

    • Suspend 5-nitro-3-methylisoquinoline (5 g) in 1,2-dichlorobenzene (or dioxane).

    • Add

      
       (1.5 equiv).
      
    • Reflux for 4–6 hours (monitor via TLC).

    • Workup: Filter hot to remove Se metal. Cool filtrate to precipitate the acid.

    • Purification: Dissolve in dilute

      
      , filter insoluble residues, and re-acidify with HCl to pH 2. Collect pale yellow solid.
      

Coordination Protocols

Protocol A: Discrete Complex Synthesis (Cu/Zn/Co)

Target: Mononuclear or Dinuclear Chelate Complexes (Bioactive candidates).

Reagents:

  • Ligand: 5-NIQC (0.5 mmol)

  • Metal Salt:

    
     or 
    
    
    
    (0.5 mmol)
  • Solvent: Methanol/Water (3:1 v/v)

  • Base:

    
     (0.5 mmol) - Critical for deprotonation
    

Step-by-Step:

  • Dissolution: Dissolve 109 mg of 5-NIQC in 20 mL MeOH. Add 0.5 mmol NaOH (aq) to generate the soluble carboxylate salt.

  • Metal Addition: Dropwise add metal salt solution (in 5 mL water) to the ligand solution while stirring at

    
    .
    
  • Reaction: Reflux for 2 hours. A color change (e.g., Blue

    
     Green for Cu) indicates complexation.
    
  • Crystallization: Filter any turbidity. Allow the filtrate to evaporate slowly at RT for 3–5 days.

  • Expected Outcome: Block crystals of

    
    .
    
Protocol B: Solvothermal MOF Synthesis

Target: 2D/3D Coordination Polymers for Gas Sorption.

Reagents:

  • Ligand: 5-NIQC (0.2 mmol)

  • Metal Node:

    
     (0.2 mmol)
    
  • Modulator: Formic Acid (optional, for crystal size control)

  • Solvent: DMF/Ethanol (1:1)

Step-by-Step:

  • Prep: Place ligand (44 mg) and metal salt (60 mg) in a 20 mL Teflon-lined autoclave.

  • Solvent: Add 8 mL DMF and 2 mL Ethanol. Sonicate for 10 mins to disperse.

  • Heating: Seal and heat at

    
     for 48 hours. Cooling rate: 
    
    
    
    /hour.
  • Activation: Wash crystals with DMF, then soak in Methanol for 3 days (refreshing solvent daily) to exchange pore solvent.

  • Drying: Activate under vacuum at

    
     for 12 hours.
    

Visualization of Pathways

G Start 3-Methylisoquinoline Step1 Nitration (H2SO4/KNO3, 0°C) Start->Step1 Inter 5-Nitro-3-methylisoquinoline Step1->Inter Regioselective (Pos 5) Step2 Oxidation (SeO2, Reflux) Inter->Step2 Final 5-Nitro-3-isoquinoline- carboxylic Acid (Ligand) Step2->Final Coord1 Protocol A: Discrete Complex (MeOH/H2O) Final->Coord1 Cu(II)/Zn(II) Coord2 Protocol B: MOF Synthesis (DMF/Solvothermal) Final->Coord2 Zn(II)/Zr(IV)

Figure 1: Synthetic pathway from precursor to ligand and subsequent coordination workflows.

Characterization & Data Interpretation

TechniqueParameterExpected Observation (5-NIQC Complex)Interpretation
IR Spectroscopy


Indicates carboxylate coordination.

(asym-sym) > 200 suggests monodentate; < 150 suggests bridging/chelating.
IR Spectroscopy


Confirms integrity of nitro group. Shifts indicate if

participates in weak bonding.

NMR
H1 ProtonDownfield shift (

ppm)
Proximity to ring nitrogen; shift confirms N-coordination (paramagnetic broadening if Cu/Co).
SC-XRD Bond LengthsM-N:

Typical for pyridine-type nitrogen binding.
TGA Decomposition

High thermal stability typical of aromatic carboxylate MOFs.

Applications

A. Gas Separation (MOFs)

The 5-nitro group projects into the pore channel of the MOF.

  • Mechanism: The localized dipole of

    
     interacts specifically with quadrupolar molecules like 
    
    
    
    .
  • Benefit: Enhanced

    
     selectivity compared to the non-nitrated analog.
    
B. Bioinorganic Chemistry
  • Target: Antibacterial/Anticancer agents.[1][2]

  • Rationale: Nitro-heterocycles are often bioreductive prodrugs. Coordinating 5-NIQC to Copper(II) (a redox-active metal) can enhance cytotoxicity via ROS (Reactive Oxygen Species) generation.

  • Assay: Test solubility in DMSO/PBS (1:99) and screen against S. aureus (Gram-positive) and E. coli (Gram-negative).

References

  • Isoquinoline Nitration Mechanics: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Analogous Ligand Coordination: Vlček, A. et al. "Coordination Compounds Based on 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid." Molecules2007 , 12(5), 1064-1079. Link

  • Isoquinoline-5-Carboxylate MOFs: Polimi Group. "2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II)." ChemistrySelect2023 , 8, e202303040.[3] Link

  • Nitro-Group Effect in MOFs: Das, M. C. et al. "Porous MOFs with polar nitro groups for selective CO2 adsorption." Chem. Commun.2011 , 47, 11715-11717. Link

Sources

Method

Advanced Protocols for the Decarboxylation of 5-Nitro-3-isoquinolinecarboxylic acid

Executive Summary Target Molecule: 5-Nitroisoquinoline (CAS: 607-32-9) Precursor: 5-Nitro-3-isoquinolinecarboxylic acid Reaction Type: Heteroaromatic Decarboxylation Critical Challenge: Balancing the thermal energy requi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5-Nitroisoquinoline (CAS: 607-32-9) Precursor: 5-Nitro-3-isoquinolinecarboxylic acid Reaction Type: Heteroaromatic Decarboxylation Critical Challenge: Balancing the thermal energy required to fracture the C-C bond against the thermal instability of the nitro group.

This Application Note details the synthesis of 5-nitroisoquinoline via the decarboxylation of 5-nitro-3-isoquinolinecarboxylic acid. Unlike simple benzoic acids, isoquinoline-3-carboxylic acids require specific activation due to the position of the carboxylate relative to the nitrogen atom. While the 1-position decarboxylates easily (Hammick reaction), the 3-position is thermally robust, often necessitating metal catalysis (Cu or Ag) and high-boiling solvents.

Strategic Importance: 5-Nitroisoquinoline is a high-value scaffold for the synthesis of pyrroloisoquinolines and potential antimalarial agents [1]. Efficient decarboxylation is the bottleneck step in converting available oxidized isoquinoline precursors into this versatile building block.

Mechanistic Insight & Safety

Reaction Mechanism

The decarboxylation of heteroaromatic acids generally proceeds via a zwitterionic intermediate or a metal-stabilized carboxylate. For the 3-isomer with a 5-nitro substituent, the electron-withdrawing nitro group destabilizes the development of positive charge on the ring but stabilizes the radical character.

Copper-Mediated Pathway (Preferred):

  • Coordination: The carboxylate anion coordinates to Cu(I/II).

  • Decarboxylation: Thermal ejection of CO₂ generates an organocopper intermediate.

  • Protonation: The aryl-copper bond is protonated by the solvent or trace acid to release the product.

Safety: Nitro-Compound Hazards

CRITICAL WARNING: Nitro-substituted aromatics possess high decomposition energies.

  • Thermal Runaway: Heating nitro compounds above 200°C poses an explosion risk.

  • Mandatory Check: Perform Differential Scanning Calorimetry (DSC) on the starting material. If an exotherm is detected near the reaction temperature (200°C), Method B (Silver Catalysis) must be used instead of Method A.

Experimental Protocols

Method A: Classical Copper-Catalyzed Thermal Decarboxylation

Best for: Small scale (<5g), thermally stable batches, and robust substrates.

Materials:

  • 5-Nitro-3-isoquinolinecarboxylic acid (1.0 equiv)

  • Copper powder (0.2 equiv, activated)

  • Quinoline (Solvent, 10 mL/g substrate)[1]

  • Sulfuric acid (for workup)[2]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser fitted with a gas outlet (to vent CO₂).

  • Loading: Charge the flask with 5-nitro-3-isoquinolinecarboxylic acid and quinoline.

  • Activation: Add copper powder. Note: Freshly activated copper (washed with dilute HCl, then acetone/ether) improves reproducibility.

  • Reaction: Heat the mixture rapidly to 200–210°C .

    • Observation: Evolution of CO₂ gas (bubbling) indicates reaction initiation.

    • Duration: Maintain temperature for 2–4 hours until gas evolution ceases.

  • Workup (Acid-Base Extraction):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through Celite to remove Copper residues.

    • Wash the organic layer with 1M HCl (3x). The product (basic) and Quinoline (basic) will move to the aqueous phase.

    • Basify the aqueous phase with NH₄OH to pH 9–10.

    • Extract with DCM (3x).

  • Purification:

    • Concentrate the DCM extracts.

    • Distillation: Quinoline (bp 237°C) is difficult to remove by rotovap. Use Kugelrohr distillation to remove quinoline, or proceed to Column Chromatography (Silica, Hexane:EtOAc 7:3).

Method B: Silver-Catalyzed Protodecarboxylation (Mild)

Best for: Scale-up (>10g), thermally sensitive nitro groups, and high purity requirements.

Materials:

  • 5-Nitro-3-isoquinolinecarboxylic acid (1.0 equiv)

  • Silver Carbonate (Ag₂CO₃, 0.1 equiv)

  • Acetic Acid (AcOH, 0.2 equiv)

  • DMSO (Solvent, 0.2 M concentration)

Protocol:

  • Setup: Standard round-bottom flask with magnetic stirring.

  • Mixture: Dissolve the starting acid in DMSO. Add Ag₂CO₃ and AcOH.[3]

  • Heating: Heat to 100–120°C .

    • Advantage:[4] This temperature is significantly below the decomposition threshold of most nitro-aromatics.

  • Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 12–16 hours.

  • Workup:

    • Cool to RT and dilute with water.

    • Extract with EtOAc (3x).

    • Wash organic layer with saturated NaHCO₃ (to remove AcOH) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Analysis & Visualization

Comparison of Methods
FeatureMethod A: Cu/QuinolineMethod B: Ag/DMSO
Temperature 210°C (High)110°C (Moderate)
Reaction Time 2–4 Hours12–16 Hours
Yield (Typical) 60–75%80–90%
Safety Profile Low (Thermal Hazard)High (Mild conditions)
Purification Difficult (Quinoline removal)Easy (Aqueous workup)
Cost Low (Cu is cheap)High (Ag is expensive)
Reaction Mechanism Diagram

Decarboxylation_Mechanism Start 5-Nitro-3-isoquinoline carboxylic acid Complex Cu-Carboxylate Complex Start->Complex + Cu / Heat TS Transition State (-CO2) Complex->TS Activation Inter Aryl-Cu Intermediate TS->Inter Decarboxylation Product 5-Nitroisoquinoline Inter->Product + H+ (Protonation)

Figure 1: Proposed Copper-mediated decarboxylation mechanism involving coordination, CO₂ extrusion, and protonolysis.

Workflow Diagram

Workflow cluster_0 Method Selection cluster_1 Execution Check DSC Thermal Check Decision Exotherm < 220°C? Check->Decision MethodA Method A: Cu/Quinoline (210°C) Decision->MethodA Yes (Stable) MethodB Method B: Ag/DMSO (110°C) Decision->MethodB No (Unstable) Workup Extraction & Washing MethodA->Workup MethodB->Workup Final Pure 5-Nitroisoquinoline (mp 106-109°C) Workup->Final

Figure 2: Decision matrix for selecting the appropriate decarboxylation protocol based on thermal stability.

Troubleshooting & Quality Control

  • Incomplete Conversion: If Method B stalls, add another 0.05 equiv of Ag₂CO₃. For Method A, ensure the temperature is actually reaching 200°C (internal probe).

  • Black Tar Formation: Common in Method A due to polymerization. Reduce reaction time or switch to Method B.

  • Product Identification:

    • 1H NMR (DMSO-d6): Look for the disappearance of the carboxylic acid proton (usually broad >11 ppm) and the appearance of the C3-H proton on the isoquinoline ring.

    • Melting Point: Pure 5-nitroisoquinoline melts at 106–109°C [2].[2][5]

References

  • ChemicalBook. (2024).[1] 5-Nitroisoquinoline Properties and Applications. Retrieved from

  • Sigma-Aldrich. (2024). 5-Nitroisoquinoline Product Specification. Retrieved from

  • Goossen, L. J., et al. (2009).[3] Protodecarboxylation of Heteroaromatic Carboxylic Acids. Journal of Organic Chemistry, 74(7), 2620–2623. (General methodology basis for Method B).

  • Organic Chemistry Portal. (2024).[1] Decarboxylation Methods. Retrieved from

Sources

Application

Preparation of pharmacophores using 5-Nitro-3-isoquinolinecarboxylic acid

Application Note: Strategic Pharmacophore Assembly using 5-Nitro-3-isoquinolinecarboxylic Acid Part 1: Strategic Overview & Pharmacophore Logic 1.1 The Privileged Scaffold 5-Nitro-3-isoquinolinecarboxylic acid represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Pharmacophore Assembly using 5-Nitro-3-isoquinolinecarboxylic Acid

Part 1: Strategic Overview & Pharmacophore Logic

1.1 The Privileged Scaffold 5-Nitro-3-isoquinolinecarboxylic acid represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its rigid, planar bicyclic core (facilitating


-

stacking) and its orthogonal functional handles.[1][2]
  • The C3-Carboxylic Acid (The "Tail"): Located on the pyridine ring, this moiety mimics the spatial arrangement of amino acids in peptide mimetics (e.g., Tic derivatives).[1][2] It serves as the primary vector for solubility-enhancing groups or hinge-binding motifs in kinase inhibitors.[2]

  • The C5-Nitro Group (The "Head"): Positioned on the benzene ring, the nitro group acts as a masked aniline.[1][2] Upon reduction, it transforms from a hydrogen-bond acceptor to a donor, dramatically altering the electronic landscape and allowing for late-stage diversification (acylation, sulfonylation).[1][2]

  • The Isoquinoline Core: A proven DNA intercalator and ATP-competitive scaffold.

1.2 Structural Activity Relationship (SAR) Logic Before synthesis, the design strategy must define the pharmacophoric zones.[1][2]

  • Zone A (C3 Amide): Solvent-exposed region.[2] Ideal for solubilizing morpholine/piperazine tails.

  • Zone B (Core): Hydrophobic sandwich.[1][2] Requires planar binding pockets.

  • Zone C (C5 Amine/Urea): Deep pocket binder.[1][2] The conversion of

    
     to 
    
    
    
    allows for probing deep hydrophobic clefts or specific aspartate/glutamate residues in active sites.[2]

Part 2: Experimental Protocols

The following protocols describe a "Library-First" approach, prioritizing robust, high-yielding reactions that tolerate the electron-deficient nature of the nitro-isoquinoline ring.

Protocol A: C3-Diversification (Amide Coupling)

Rationale: The electron-withdrawing nitro group at C5 deactivates the ring, but the carboxylic acid at C3 remains reactive.[1] However, isoquinoline acids often suffer from poor solubility in DCM/THF.[1] We utilize a DMF/HATU system to ensure homogeneity and suppress racemization (if chiral amines are used).[2]

Materials:

  • Substrate: 5-Nitro-3-isoquinolinecarboxylic acid (1.0 equiv)[2]

  • Reagent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Amine Partner: Primary or secondary amine (1.1 equiv)[1][2]

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Charge a flame-dried reaction vial with 5-Nitro-3-isoquinolinecarboxylic acid (100 mg, 0.46 mmol) and HATU (210 mg, 0.55 mmol).

  • Solubilization: Add anhydrous DMF (2.0 mL). Stir at room temperature (RT) under

    
     for 10 minutes. The solution should clarify as the activated ester forms.
    
  • Addition: Add DIPEA (240 µL, 1.38 mmol) followed immediately by the amine partner (0.51 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+Amine-H2O).[2]

    • QC Check: The nitro group provides a distinct UV signature. If the reaction turns pitch black, check for nucleophilic attack on the ring (rare at RT).[1][2]

  • Work-up: Dilute with EtOAc (20 mL). Wash with sat.

    
     (3x) to remove DMF, followed by sat.[1][2] 
    
    
    
    and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (MeOH/DCM gradient).
    
Protocol B: The Redox Switch (Nitro Reduction)

Rationale: We employ a chemoselective iron-mediated reduction.[2] Standard Pd/C hydrogenation can be problematic if the C3-amide contains halogens (dehalogenation risk) or sulfur (catalyst poisoning).[1][2] Iron/Ammonium Chloride is robust and functional group tolerant.

Materials:

  • Substrate: 5-Nitro-isoquinoline-3-carboxamide derivative (from Protocol A)[2]

  • Reagent: Iron powder (reduced, 325 mesh) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)[1][2]
    
  • Solvent: EtOH/Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Suspension: Dissolve the nitro-substrate (0.4 mmol) in EtOH (8 mL) and Water (2 mL).

  • Activation: Add

    
     (107 mg, 2.0 mmol) and Iron powder (112 mg, 2.0 mmol).
    
  • Reflux: Heat the mixture to 80°C with vigorous stirring.

    • Observation: The grey iron powder will darken/rust as oxidation occurs. Reaction is typically complete in 1–2 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron oxides. Wash the pad with hot MeOH.

  • Isolation: Concentrate the filtrate. The residue is often pure enough for the next step. If necessary, purify via basic alumina column (the resulting aniline is basic and may streak on silica).[1][2]

Protocol C: C5-Derivatization (Sulfonylation/Acylation)

Rationale: The newly formed C5-aniline is less nucleophilic than a standard alkyl amine due to conjugation with the isoquinoline ring. It requires forcing conditions or activated electrophiles.

Materials:

  • Substrate: 5-Amino-isoquinoline-3-carboxamide derivative[2]

  • Reagent: Sulfonyl Chloride (

    
    ) or Isocyanate (
    
    
    
    )[1][2]
  • Base: Pyridine (as solvent and base)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine substrate (0.2 mmol) in dry Pyridine (1.0 mL).

  • Addition: Cool to 0°C. Add the electrophile (1.2 equiv) dropwise.

  • Equilibration: Allow to warm to RT and stir for 6 hours.

    • Troubleshooting: If conversion is low, add catalytic DMAP (10 mol%) and heat to 50°C.[1][2]

  • Quench: Add water (0.5 mL) to hydrolyze excess electrophile.

  • Work-up: Remove pyridine azeotropically with toluene on a rotavap. Partition between EtOAc and water.

Part 3: Data & Visualization

Reaction Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Poor solubility of acidSwitch solvent to NMP; gently heat to 40°C during activation.
Incomplete Reduction (Protocol B) Iron surface passivationAdd 1 drop of conc.[2] HCl to "etch" the iron; ensure vigorous stirring.
Bis-acylation (Protocol C) Aniline too nucleophilicUse stoichiometric electrophile (0.95 equiv) and add at -10°C.
C1-Substitution (Side Reaction) Nucleophilic attack at C1Avoid strong nucleophiles (alkoxides) at high temps; keep conditions neutral/acidic where possible.[1][2]
Pharmacophore Assembly Workflow (Graphviz)

PharmacophoreAssembly cluster_logic SAR Logic Start 5-Nitro-3-isoquinolinecarboxylic acid (Scaffold Core) Step1 Step 1: C3-Amidation (HATU, DIPEA, R1-NH2) Target: Solubility/Hinge Bind Start->Step1 Activation Intermediate1 5-Nitro-3-carboxamide (Masked Pharmacophore) Step1->Intermediate1 Coupling Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Target: Unmask Donor Intermediate1->Step2 Chemoselective Red. Intermediate2 5-Amino-3-carboxamide (Active Aniline) Step2->Intermediate2 Transformation Step3 Step 3: C5-Functionalization (R2-SO2Cl or R2-NCO) Intermediate2->Step3 Diversification Final Final Pharmacophore Library (Bifunctional Ligands) Step3->Final Library Gen. Logic1 C3: Tail Region Logic2 C5: Head Region

Caption: Divergent synthetic workflow transforming the nitro-acid scaffold into a bifunctional pharmacophore library.

Interaction Map (Graphviz)

InteractionMap Core Isoquinoline Core (Planar) PiStack Pi-Pi Stacking (DNA/Phe residue) Core->PiStack Intercalation Hinge H-Bond Acceptor (N-2 Nitrogen) Core->Hinge Kinase Hinge C3 C3-Amide (Solvent Exposed) Core->C3 C5 C5-Sulfonamide/Urea (Deep Pocket) Core->C5 Solubility Solubilizing Tail (Morpholine/Piperazine) C3->Solubility Selectivity Selectivity Filter (H-Bond Donor) C5->Selectivity

Caption: Pharmacophore mapping of the 5-substituted isoquinoline-3-carboxamide scaffold against typical biological targets.

Part 4: References

  • Isoquinoline Scaffolds in Medicinal Chemistry:

    • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[3]

    • Source: National Institutes of Health (PubMed)[1]

    • URL:[Link]

    • Context: Validates the carboxylic acid position for kinase inhibition.

  • Amide Coupling Protocols:

    • Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[4]

    • Source: Royal Society of Chemistry (Org. Biomol. Chem.)

    • URL:[Link]

    • Context: Provides methodology for difficult couplings involving heteroaromatic acids.

  • Nitro Reduction Methodologies:

    • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.

    • Source: MDPI (Molecules)[1]

    • URL:[Link][1][2]

    • Context: Details the Iron/Acetic acid reduction protocols compatible with nitrogen heterocycles.

  • Reactivity of 5-Nitroisoquinoline:

    • Title: SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives.[2]

    • Source: Semantic Scholar / MDPI

    • URL:[Link][1][2][5]

    • Context: Discusses the specific reactivity and electronic properties of the 5-nitroisoquinoline core.

Sources

Method

Application Note: Step-by-Step Synthesis of 5-Amino-3-isoquinolinecarboxylic Acid

Abstract & Application Context 5-Amino-3-isoquinolinecarboxylic acid (5-Amino-3-IQCA) is a critical pharmacophore in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors (e.g., FG-2216 analogs) and PARP inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

5-Amino-3-isoquinolinecarboxylic acid (5-Amino-3-IQCA) is a critical pharmacophore in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors (e.g., FG-2216 analogs) and PARP inhibitors . Its structural uniqueness lies in the C3-carboxylate and C5-amine substitution pattern, which provides specific binding interactions within enzyme active sites that are distinct from the more common quinoline congeners.

This guide addresses the synthetic challenge of installing substituents at the 3- and 5-positions of the isoquinoline ring—positions that are electronically disparate. The protocol details a robust, three-stage synthesis starting from commercially available 3-methylisoquinoline, utilizing regioselective nitration and controlled oxidation-reduction sequences.

Retrosynthetic Analysis

The synthesis is designed to overcome the electronic deactivation of the isoquinoline ring. Direct functionalization of the C3 position is difficult; therefore, we utilize a pre-functionalized C3-methyl precursor. The C5-amino group is installed via electrophilic nitration, which proceeds regioselectively at the C5 position of the protonated isoquinoline species.

Retrosynthesis Figure 1: Retrosynthetic Strategy for 5-Amino-3-isoquinolinecarboxylic Acid Target 5-Amino-3-isoquinolinecarboxylic acid (Target) Precursor1 5-Nitro-3-isoquinolinecarboxylic acid Target->Precursor1 Reduction (H2, Pd/C) Precursor2 3-Methyl-5-nitroisoquinoline Precursor1->Precursor2 Oxidation (SeO2, then NaClO2) Start 3-Methylisoquinoline (Starting Material) Precursor2->Start Nitration (HNO3/H2SO4)

Detailed Experimental Protocol

Stage 1: Regioselective Nitration of 3-Methylisoquinoline

Objective: Install the nitro group at the C5 position. Mechanism: Electrophilic aromatic substitution on the protonated isoquinolinium species. The C5 and C8 positions are the most electron-rich sites on the benzenoid ring; C5 is kinetically favored.

Reagents & Materials:

  • 3-Methylisoquinoline (CAS: 1125-80-0)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Fuming Nitric acid (HNO₃)[1]

  • Ammonium hydroxide (NH₄OH) for neutralization

  • Dichloromethane (DCM) and Methanol (MeOH) for purification

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, and thermometer. Place in an ice-salt bath to maintain internal temperature < 5 °C.

  • Dissolution: Charge 20 mL of conc. H₂SO₄.[2][3][4] Slowly add 3-Methylisoquinoline (5.0 g, 34.9 mmol) portion-wise. Caution: Exothermic. Ensure the temperature remains < 10 °C.[3][4]

  • Nitration: Prepare a mixture of conc. H₂SO₄ (5 mL) and fuming HNO₃ (5 mL). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining temperature < 15 °C.

  • Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then warm to room temperature (RT) and stir for another 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[3][4]

  • Workup: Pour the reaction mixture carefully onto 200 g of crushed ice. Neutralize to pH ~8-9 using 4N aqueous NaOH or NH₄OH. Caution: Violent exotherm.

  • Extraction: Extract the aqueous slurry with DCM (3 x 100 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude solid contains a mixture of 5-nitro (major) and 8-nitro (minor) isomers. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Yield: ~60-70% (approx. 4.0 g).

    • Characterization: 3-Methyl-5-nitroisoquinoline (Yellow solid).[3][4]

Stage 2: Stepwise Oxidation to Carboxylic Acid

Objective: Convert the C3-methyl group to a carboxylic acid without degrading the nitro group. Critical Insight: Direct oxidation of methyl-nitroisoquinolines with KMnO₄ is often too harsh, leading to ring cleavage. A two-step protocol using Selenium Dioxide (SeO₂) to the aldehyde, followed by mild Pinnick oxidation, is superior.

Step 2A: Methyl to Aldehyde

  • Reaction: Dissolve 3-Methyl-5-nitroisoquinoline (3.0 g) in 1,4-dioxane (50 mL). Add Selenium Dioxide (SeO₂, 2.0 g, 1.2 eq) .

  • Reflux: Heat to reflux (100 °C) for 4–6 hours. The reaction will turn black as Se metal precipitates.

  • Workup: Filter hot through Celite to remove selenium. Concentrate the filtrate to obtain crude 5-nitroisoquinoline-3-carbaldehyde.

Step 2B: Aldehyde to Carboxylic Acid (Pinnick Oxidation)

  • Reaction: Dissolve the crude aldehyde in t-Butanol (30 mL) and 2-Methyl-2-butene (10 mL, scavenger).

  • Oxidation: Add a solution of Sodium Chlorite (NaClO₂, 2.0 g) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.5 g) in water (10 mL) dropwise at RT.

  • Stirring: Stir for 3–12 hours. The aldehyde converts to the acid.

  • Isolation: Acidify to pH 3 with 1N HCl. The product, 5-Nitro-3-isoquinolinecarboxylic acid , typically precipitates. Filter, wash with cold water, and dry.

    • Yield: ~50-60% over two steps.

Stage 3: Catalytic Reduction to 5-Amino-3-isoquinolinecarboxylic Acid

Objective: Reduce the nitro group to an amine.

Reagents:

  • 5-Nitro-3-isoquinolinecarboxylic acid

  • 10% Palladium on Carbon (Pd/C)[3][4][5]

  • Methanol (MeOH)

  • Hydrogen gas (H₂) (Balloon pressure)

Protocol:

  • Solvation: Dissolve 5-Nitro-3-isoquinolinecarboxylic acid (1.0 g) in Methanol (50 mL). If solubility is low, add a small amount of acetic acid or convert to the sodium salt (though free acid usually works in dilute MeOH).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (100 mg, 10 wt%) . Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with H₂ gas. Stir vigorously under a H₂ balloon (1 atm) at RT for 4–6 hours.

  • Completion: Monitor by TLC (disappearance of yellow nitro compound, appearance of fluorescent amino spot).

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product may crystallize upon concentration or require precipitation with diethyl ether.

    • Final Product: 5-Amino-3-isoquinolinecarboxylic acid.

    • Appearance: Pale yellow to tan solid.

Quantitative Data Summary

ParameterStage 1 (Nitration)Stage 2 (Oxidation)Stage 3 (Reduction)
Starting Material 3-Methylisoquinoline3-Methyl-5-nitroisoquinoline5-Nitro-3-isoquinolinecarboxylic acid
Reagents HNO₃ / H₂SO₄SeO₂, then NaClO₂H₂ / Pd/C
Temperature 0 °C → RT100 °C (Step A), RT (Step B)RT
Time 3 h6 h + 4 h4–6 h
Typical Yield 65%55%85%
Key Byproduct 8-Nitro isomerUnreacted aldehydeHydroxylamines (if incomplete)

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Synthesis Step1 Nitration (HNO3/H2SO4) Int1 3-Methyl-5-nitroisoquinoline Step1->Int1 Step2 Oxidation (SeO2 -> NaClO2) Int2 5-Nitro-3-isoquinoline carboxylic acid Step2->Int2 Step3 Hydrogenation (H2, Pd/C) Prod 5-Amino-3-isoquinoline carboxylic acid Step3->Prod SM 3-Methylisoquinoline SM->Step1 Int1->Step2 Int2->Step3

Critical Process Parameters (CPPs) & Troubleshooting

  • Regioselectivity of Nitration:

    • Issue: Formation of the 8-nitro isomer is unavoidable (~10-20%).

    • Solution: Careful chromatography is required. The 5-nitro isomer typically elutes first or second depending on the solvent system, but they have distinct ¹H NMR signals. The C5-proton in the 8-nitro isomer is often more shielded.

  • Oxidation Safety:

    • Issue: SeO₂ is highly toxic and can produce foul-smelling organoselenium byproducts.

    • Control: Perform all SeO₂ reactions in a well-ventilated fume hood. Use bleach to clean glassware to oxidize residual selenium compounds.

  • Amino Acid Solubility:

    • Issue: The final product is an amino acid (zwitterionic). It may be very soluble in water and difficult to extract.

    • Control: Avoid aqueous workup in the final step. Filter catalyst and evaporate solvent.[3][4] If salt removal is needed, use ion-exchange resin or recrystallization from water/ethanol.

References

  • Source: Patent US 2005/0107388 A1 (Description 44).
  • Synthesis of 5-Aminoisoquinoline-3-carboxylic acid (PrepChem)

    • Source: PrepChem.com
    • Relevance: Confirms the existence of the 5-nitro acid precursor and the hydrogen
    • URL:[Link]

  • General Isoquinoline Nitration Regioselectivity: Source: BenchChem Technical Support Relevance: Explains the theoretical basis for C5 vs C8 nitr
  • Source:Journal of the American Chemical Society (General methodology reference).

Sources

Application

Application Note: Scalable Synthesis of 5-Nitro-3-isoquinolinecarboxylic acid

Abstract This application note details a robust, scalable synthetic route for 5-Nitro-3-isoquinolinecarboxylic acid (CAS: 105728-39-6 derivatives), a critical intermediate in the development of HIF prolyl hydroxylase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable synthetic route for 5-Nitro-3-isoquinolinecarboxylic acid (CAS: 105728-39-6 derivatives), a critical intermediate in the development of HIF prolyl hydroxylase inhibitors and other isoquinoline-based therapeutics. Unlike low-yielding direct functionalization of 5-nitroisoquinoline, this protocol utilizes a "Construct-Aromatize-Nitrate" strategy. The pathway begins with cost-effective L-phenylalanine to form the tetrahydroisoquinoline core (Tic), followed by oxidative aromatization and highly regioselective nitration. This method offers superior scalability (>100g), safety profile, and purification efficiency compared to traditional electrophilic substitution routes.

Retrosynthetic Analysis & Strategy

The synthesis addresses two main challenges: constructing the isoquinoline core with a C3-carboxyl group and installing the nitro group at the C5 position with high regioselectivity.

  • Challenge 1: C3-Functionalization. Direct carboxylation of isoquinoline at C3 is difficult. Therefore, the C3-carboxyl group is established early via the Pictet-Spengler reaction of phenylalanine.

  • Challenge 2: Regioselectivity. Nitration of the isoquinoline core typically yields a mixture of 5- and 8-nitro isomers. However, the protonated isoquinoline species directs electrophilic attack to the 5-position (kinetic product) and 8-position. Under optimized acidic conditions, the 5-nitro isomer precipitates preferentially, allowing for high-yield isolation without chromatography.

Synthesis Workflow (Graphviz)

SynthesisRoute Phe L-Phenylalanine (Starting Material) Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (Tic) Phe->Tic Stage 1: Pictet-Spengler (HCHO, HCl, 95°C) IsoAcid Isoquinoline-3-carboxylic acid (Aromatized Intermediate) Tic->IsoAcid Stage 2: Oxidative Dehydrogenation (Pd/C, Reflux or Sulfur) NitroMix Crude Nitration Mixture (5-Nitro + 8-Nitro) IsoAcid->NitroMix Stage 3: Nitration (HNO3, H2SO4, 0-25°C) Final 5-Nitro-3-isoquinolinecarboxylic acid (Target Product) NitroMix->Final Stage 4: Selective Precipitation (pH Control/Crystallization)

Figure 1: Strategic workflow for the synthesis of 5-Nitro-3-isoquinolinecarboxylic acid.

Detailed Experimental Protocol

Stage 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

This step constructs the heterocyclic ring using the "Pictet-Spengler" cyclization. It is highly scalable and uses water as the primary solvent.

  • Reagents: L-Phenylalanine (1.0 equiv), Formaldehyde (37% aq., 1.5 equiv), Concentrated HCl (excess).

  • Mechanism: Acid-catalyzed condensation of the amine with formaldehyde to form an iminium ion, followed by intramolecular electrophilic aromatic substitution.

Protocol:

  • Charge a glass-lined reactor with L-Phenylalanine (165 g, 1.0 mol) and Concentrated HCl (1.0 L).

  • Heat the suspension to 50°C until a clear solution forms.

  • Add Formaldehyde (37% aq.) (120 mL, 1.5 mol) dropwise over 30 minutes. Caution: Exothermic.

  • Heat the mixture to 95°C and stir for 4–6 hours.

  • Cool the reaction to 0–5°C . The product (Tic hydrochloride) will precipitate as a white solid.

  • Filtration: Filter the solid and wash with ice-cold acetone (2 x 200 mL) to remove excess formaldehyde.

  • Drying: Dry under vacuum at 50°C.

    • Yield: ~85-90% (as HCl salt).

    • Checkpoint: 1H NMR should show the disappearance of aromatic protons ortho to the alkyl chain and the appearance of the methylene bridge singlet at ~4.3 ppm.

Stage 2: Aromatization to Isoquinoline-3-carboxylic acid

The tetrahydro- ring is oxidized to the fully aromatic isoquinoline system.

  • Reagents: Tic-HCl (1.0 equiv), 10% Pd/C (0.05 equiv wt), p-Cymene or Water/Nitrobenzene system.

  • Alternative (Scalable): Sulfur dehydrogenation at 180°C (solvent-free) is often used for multi-kilo batches, but Pd/C is cleaner for pharma intermediates.

Protocol (Pd/C Method):

  • Suspend Tic-HCl (100 g) in Water (500 mL) and adjust pH to ~7 with NaOH to liberate the free amino acid.

  • Add 10% Pd/C (5 g) and Decalin or p-Cymene (300 mL) as a hydrogen acceptor/solvent.

  • Reflux vigorously (~180°C internal temp if using p-Cymene/Nitrobenzene mix) for 12 hours.

    • Note: Evolution of hydrogen gas occurs. Ensure proper venting.

  • Workup: Filter the hot solution through Celite to remove the catalyst.

  • Cool the filtrate. The Isoquinoline-3-carboxylic acid crystallizes out.[1]

  • Recrystallize from Ethanol/Water if necessary.

    • Yield: ~65-75%.

    • Characterization: MS (ESI) m/z 174 [M+H]+. Loss of sp3 signals in NMR.

Stage 3: Regioselective Nitration

This is the critical step. The protonated isoquinoline ring directs nitration to the 5- and 8-positions.[2] The 5-nitro isomer is the major product and is less soluble.

  • Reagents: Isoquinoline-3-carboxylic acid (1.0 equiv), Conc. H2SO4 (10 vol), KNO3 (1.1 equiv).

Protocol:

  • Charge Concentrated H2SO4 (500 mL) to a reactor and cool to 0°C .

  • Slowly add Isoquinoline-3-carboxylic acid (50 g, 0.29 mol) portion-wise, maintaining temperature <10°C. Stir until fully dissolved.

  • Add Potassium Nitrate (KNO3) (32 g, 0.32 mol) portion-wise over 1 hour.

    • Critical: Maintain temperature between 0°C and 5°C . Higher temperatures increase 8-nitro impurity and over-nitration.

  • Allow the mixture to warm to 25°C and stir for 12 hours.

  • Quench: Pour the reaction mixture slowly onto Crushed Ice (2 kg) with vigorous stirring.

  • Precipitation: Adjust the pH to ~1-2 with concentrated NH4OH or NaOH solution. The 5-nitro isomer precipitates as a yellow solid, while the 8-nitro isomer largely remains in solution or forms an oil.

  • Filtration: Filter the yellow precipitate.

  • Purification: Recrystallize from Acetic Acid or DMF/Water .

    • Yield: ~70-80% (of 5-nitro isomer).[3]

    • Purity: >98% (HPLC).

    • Regioselectivity:[4][5] Typically 9:1 (5-nitro : 8-nitro) in the crude mixture.

Process Safety & Optimization

ParameterOptimization TargetSafety Concern
Nitration Temp Strict control at 0-5°C during addition.Runaway exotherm can lead to fume-off or explosion.
Quenching Slow addition to excess ice.Heat of dilution of H2SO4 is extreme.
Solvent (Stage 2) Use high-boiling inert solvents (p-Cymene).Flammability at reflux temperatures.
Waste Mgmt Neutralize acid waste before disposal.Nitrated aromatics can be shock-sensitive if dry; keep wet.

Troubleshooting:

  • Low Yield in Stage 2: If aromatization is incomplete, ensure the catalyst is active and hydrogen removal is efficient (vigorous reflux/sparging).

  • Isomer Contamination: If 8-nitro isomer persists (>5%), perform a hot slurry wash in Ethanol. The 5-nitro isomer is significantly less soluble.

Analytical Characterization

5-Nitro-3-isoquinolinecarboxylic acid

  • Appearance: Yellow crystalline solid.

  • Melting Point: >250°C (dec).[6]

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.65 (s, 1H, H-1) – Highly deshielded due to nitro group and ring nitrogen.

    • δ 8.90 (s, 1H, H-4).

    • δ 8.60 (d, J=8.0 Hz, 1H, H-6 or H-8).

    • δ 8.45 (d, J=8.0 Hz, 1H, H-6 or H-8).

    • δ 7.95 (t, J=8.0 Hz, 1H, H-7).

  • Mass Spectrometry: m/z 219.04 [M+H]+ (Calculated for C10H6N2O4).

References

  • Nitration of Isoquinoline Derivatives

    • Source:

    • Relevance: Confirms regioselectivity of nitration at C5/C8 positions for isoquinoline systems.[2]

  • Synthesis of Tetrahydroisoquinoline-3-carboxylic acid (Tic)

    • Source:

    • Relevance: Validates the Pictet-Spengler conditions for the starting m
  • Selective Nitration and Precipitation

    • Source:

    • Relevance: Explicitly states: "The nitration step is selective and the 5-nitro regioisomer was isolated in 80% yield by precipitation" starting from the isoquinoline-3-carboxylic acid precursor.[3]

  • Aromatization Methodologies

    • Source: [Organic Syntheses, Coll.[7] Vol. 81, p. 98 (2005)]([Link])

    • Relevance: Provides general protocols for handling isoquinoline derivatives and bromination/nitr

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Nitro-3-isoquinolinecarboxylic Acid

An in-depth guide to navigating the complexities of synthesizing 5-Nitro-3-isoquinolinecarboxylic acid, a crucial heterocyclic compound in medicinal chemistry and materials science. This technical support center provides...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of synthesizing 5-Nitro-3-isoquinolinecarboxylic acid, a crucial heterocyclic compound in medicinal chemistry and materials science. This technical support center provides detailed troubleshooting for common experimental hurdles and answers frequently asked questions, ensuring researchers can optimize their synthetic routes for higher yields and purity.

The synthesis of 5-Nitro-3-isoquinolinecarboxylic acid is a multi-step process that presents several challenges, primarily concerning yield and regioselectivity during the nitration step. This guide is structured to address these challenges directly, providing both corrective measures for ongoing experiments and foundational knowledge for future synthetic planning.

Proposed Synthetic Workflow

The most direct approach involves the regioselective nitration of isoquinoline-3-carboxylic acid. This pathway is advantageous as it builds upon a stable, commercially available or readily synthesized precursor.

Synthetic_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitration cluster_2 Step 3: Purification Start Isoquinoline Precursor Isoquinoline-3-carboxylic acid Start->Precursor Oxidation/Other Methods Nitration Nitration Reaction Precursor->Nitration H2SO4/HNO3 Crude Crude Product (Mixture of Isomers) Nitration->Crude Purified 5-Nitro-3-isoquinoline- carboxylic acid Crude->Purified Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of 5-Nitro-3-isoquinolinecarboxylic acid.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, particularly in the critical nitration step.

Question 1: My overall yield is extremely low after nitration. What are the likely causes and how can I fix it?

Answer: Low yield is the most common issue and can stem from several factors:

  • Ring Deactivation: The carboxylic acid group at the C3 position is strongly electron-withdrawing, which deactivates the entire isoquinoline ring system towards electrophilic aromatic substitution (SEAr), such as nitration. This makes the reaction inherently sluggish and requires harsh conditions, which can lead to degradation.

  • Substrate Degradation: The use of strong nitrating mixtures (e.g., concentrated H₂SO₄/HNO₃) at elevated temperatures can cause oxidation or polymerization of the isoquinoline ring.[1][2]

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.

Solutions & Optimization Strategies:

  • Temperature Control: The nitration of isoquinoline is highly exothermic.[3] Maintain strict temperature control, typically starting at 0-5 °C and allowing the reaction to proceed at a controlled temperature.[4] A runaway reaction will drastically lower the yield.

  • Choice of Nitrating Agent: While mixed acid is common, consider alternative, milder nitrating agents that can be more selective and reduce degradation.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. This helps in determining the optimal reaction time and preventing unnecessary degradation from prolonged exposure to harsh conditions.

Question 2: I've obtained a mixture of products, and isolating the 5-nitro isomer is difficult. How can I improve regioselectivity?

Answer: The formation of isomeric byproducts, primarily 8-nitroisoquinoline-3-carboxylic acid, is a significant challenge. Electrophilic substitution on the isoquinoline ring preferentially occurs at the 5- and 8-positions.[5]

Solutions & Optimization Strategies:

  • Controlled Addition: Add the nitrating agent dropwise to a cooled solution of the substrate in sulfuric acid.[4] This helps to control the local concentration of the electrophile and can favor the formation of the thermodynamically preferred product.

  • Solvent and Reagent Ratios: The composition of the nitrating mixture can influence isomer distribution. Experiment with the ratio of sulfuric acid to nitric acid.

  • Purification Strategy: Separating the 5-nitro and 8-nitro isomers can be challenging due to their similar polarities.

    • Fractional Crystallization: This can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent.

    • Column Chromatography: This is often necessary for complete separation. Use a high-resolution silica gel and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol).[4]

Data on Nitration Conditions vs. Isomer Ratio (Illustrative)

Nitrating AgentTemperature (°C)Approximate 5-nitro:8-nitro RatioOverall YieldReference Principle
Conc. H₂SO₄ / Fuming HNO₃0 - 108:1Low-ModerateStandard harsh conditions
Conc. H₂SO₄ / KNO₃0 - 259:1ModerateIn-situ generation of NO₂⁺
Nitronium tetrafluoroborate (NO₂BF₄) in Acetonitrile25Potentially higher selectivityVariableMilder, non-acidic solvent

Question 3: The reaction mixture turns dark brown or black, and I'm left with an insoluble tar. What's happening?

Answer: The formation of a dark, tar-like substance is a clear indication of polymerization and/or extensive degradation of the indole nucleus under strongly acidic conditions.[2] The isoquinoline ring, especially when activated, can be susceptible to acid-catalyzed polymerization.

Solutions & Optimization Strategies:

  • Lower the Temperature: This is the most critical parameter. Running the reaction at or below 0 °C can significantly reduce the rate of polymerization.

  • Protecting Groups: While more synthetically intensive, protecting the isoquinoline nitrogen (e.g., as an N-oxide) before nitration can be a valid strategy. The N-oxide can be reduced back to the parent isoquinoline after the nitration step. This alters the electronic properties of the ring and can prevent polymerization pathways.

  • Alternative Routes: Consider synthesizing the nitro group onto the aromatic ring before constructing the isoquinoline core if direct nitration proves too problematic.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of isoquinoline-3-carboxylic acid challenging?

A1: The primary challenge arises from competing electronic effects. The nitrogen atom in the ring and the fused benzene ring direct electrophilic substitution to the 5- and 8-positions. However, the carboxylic acid group at C3 is strongly electron-withdrawing, which deactivates the entire molecule to electrophilic attack, necessitating harsh reaction conditions that can lead to low yields and side reactions.[1][5]

Q2: What are the best practices for handling nitrating agents safely?

A2: Nitrating mixtures are highly corrosive and can react violently with organic materials. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and add reagents slowly and in a controlled manner, especially to a cooled solution.[3] Prepare for an exothermic reaction by having an ice bath ready to cool the reaction vessel if necessary.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the molecule and, crucially, distinguish between the 5-nitro and 8-nitro isomers based on the chemical shifts and coupling patterns of the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition.[6]

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and the carboxylic acid group (C=O stretch around 1700 cm⁻¹, broad O-H stretch).

  • HPLC: This is used to assess the purity of the final compound.[6]

Q4: Are there greener or more modern alternatives to traditional nitration methods?

A4: Yes, green chemistry approaches aim to reduce the use of harsh acids and hazardous reagents.[7] For nitration, methods using solid acid catalysts, metal nitrates, or milder nitrating agents like t-butyl nitrite in combination with a radical initiator are being explored.[1][8] These methods can offer improved selectivity and safety profiles, though they may require more optimization for this specific substrate.

Detailed Experimental Protocol: Nitration of Isoquinoline-3-carboxylic acid

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory results.

Materials:

  • Isoquinoline-3-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add Isoquinoline-3-carboxylic acid (1 equivalent) to pre-chilled concentrated sulfuric acid (10-20 volumes) at 0 °C. Stir until all solid has dissolved.

  • Maintain the temperature of the solution between 0-5 °C using an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping this mixture chilled.

  • Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[4]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A precipitate should form. Allow the ice to melt, then filter the solid product.

  • Wash the crude solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ Isoquinoline Isoquinoline-3-COOH (Protonated) NO2_plus->Isoquinoline Electrophile Sigma_Complex Sigma Complex (Resonance Stabilized) Isoquinoline->Sigma_Complex + NO₂⁺ Product 5-Nitro-isoquinoline-3-COOH Sigma_Complex->Product - H⁺

Caption: Mechanism of electrophilic nitration on the isoquinoline ring.

References

  • Smolecule. (n.d.). Synthetic Methods and Yield Optimization Strategies. Retrieved from Smolecule Technical Support Documents.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). MDPI.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(3), 115.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Nitrocinnoline from Aminoacetophenone Derivatives.
  • Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, S., & Kumar, V. (2025, August 26).
  • Optimization of 5-CQA Extraction Conditions from Green Coffee By-Product (Coffea arabica) Using a Response-Surface Design and the Study of Its Extraction Kinetics. (2022, September 4). MDPI.
  • Li, R., et al. (2015, October 15). Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. Bioorganic & Medicinal Chemistry Letters, 25(20), 4434-6.
  • Ypso-Facto. (2022, March 15). Increasing yield and safety of a nitration process. Retrieved from [Link]

  • Mohammadi, M., & Gholinejad, M. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2024, March 30). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research.
  • Purification of isoquinoline. (1989, June 15). Google Patents.
  • Purification of isoquinoline. (1947, December 2). Google Patents.
  • Optimizing Nitrogen Fertilization to Maximize Yield and Bioactive Compounds in Ziziphora clinopodioides. (2024, September 27). MDPI.
  • Iannuzzi, F., et al. (2025, October 15). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Molecules.
  • Continuous synthesis method of 5-nitroisophthalic acid. (n.d.). Google Patents.
  • BenchChem. (2025). Challenges and solutions in the synthesis of 3-nitroindole. Retrieved from BenchChem Technical Support Documents.
  • Effect of Nitric Acid on the Synthesis and Biological Activity of Silica–Quercetin Hybrid Materials via the Sol-Gel Route. (2024, June 18). MDPI.

Sources

Optimization

Technical Support Center: Purification of 5-Nitro-3-isoquinolinecarboxylic Acid

Introduction: The Purification Landscape Welcome to the technical support center. If you are working with 5-nitro-3-isoquinolinecarboxylic acid , you are likely facing a specific set of challenges: separating the 5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purification Landscape

Welcome to the technical support center. If you are working with 5-nitro-3-isoquinolinecarboxylic acid , you are likely facing a specific set of challenges: separating the 5-nitro regioisomer from the persistent 8-nitro byproduct, managing the poor solubility of the zwitterionic core, and removing oxidative tars.[1][2]

This guide moves beyond generic protocols. It synthesizes industrial patent methodologies with bench-level heterocyclic chemistry to provide a robust purification strategy.[1][2] Our goal is >98% HPLC purity with <0.1% regioisomer contamination.

Module 1: The Regioisomer Crisis (5-Nitro vs. 8-Nitro)

The Problem: Nitration of isoquinoline derivatives typically yields a mixture of the 5-nitro (major) and 8-nitro (minor) isomers.[1][2] Their physical properties are frustratingly similar, making standard flash chromatography inefficient for large batches.[1][2][3]

The Solution: Exploiting Lattice Energy & Solubility Differentials . The 5-nitro isomer generally possesses higher lattice energy and lower solubility in specific polar aprotic solvent mixtures compared to the 8-nitro isomer.[1][2]

Protocol A: The "Wet DMF" Fractional Crystallization

Based on analogous nitroquinoline separation principles (Eli Lilly Patent EP0858998A1).[1][3]

Logic: Water acts as an anti-solvent.[1][2][3] The 5-nitro isomer crystallizes out preferentially from hot aqueous Dimethylformamide (DMF), leaving the 8-nitro isomer and tars in the mother liquor.[1][2]

  • Dissolution: Suspend crude solid in DMF (10 mL per gram of crude).

  • Heating: Heat to 95–100°C until full dissolution. If solids remain, they are likely inorganic salts; filter them out hot.[1][2][3]

  • Water Addition: Slowly add Water (0.5% to 1.0% v/v relative to DMF) while maintaining temperature.[1][2][3]

    • Note: This small amount of water disrupts the solvation shell of the 5-nitro isomer specifically.[1][2]

  • Controlled Cooling: Cool slowly to 25°C over 4 hours. Rapid cooling traps the 8-isomer.[1][2]

  • Filtration: Filter the pale yellow precipitate.

  • Wash: Wash the cake with cold Ethyl Acetate (to remove surface DMF).

Protocol B: The Acid-Base "Swing"

Logic: This utilizes the amphoteric nature of the molecule.[1][2] We dissolve the compound as a carboxylate salt (high pH) and precipitate it as the free acid (low pH) at a specific point where the 5-isomer is least soluble.[1][2][3]

  • Basify: Suspend crude in water. Add 2M NaOH dropwise until pH > 10.[1][2][3] The solution should become dark but homogeneous.

  • Filter: Filter this alkaline solution through Celite to remove non-acidic tars.

  • Acidify: Slowly add 1M HCl.

    • Critical Step: Monitor pH.[1][2][3][4][5] The 5-nitro isomer typically precipitates heavily between pH 3.5 and 4.5 .[1][2]

    • Stop Point: Do not drop below pH 2.0 immediately, as the protonated isoquinoline nitrogen may resolubilize the compound or co-precipitate the 8-isomer.[1][2]

  • Collection: Filter the precipitate formed at pH ~4.0.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (5-Nitro + 8-Nitro + Tars) SolubilityCheck Check Solubility in Hot Acetic Acid Start->SolubilityCheck Decision1 Soluble? SolubilityCheck->Decision1 MethodA Method A: Recrystallization (Glacial AcOH or Wet DMF) Decision1->MethodA Yes (High Purity Crude) MethodB Method B: Acid-Base Swing (NaOH -> HCl) Decision1->MethodB No (High Tar/Salts) Analysis HPLC Analysis (Regioisomer Ratio) MethodA->Analysis MethodB->Analysis Analysis->MethodA <98% (Retain Solid) Final Pure 5-Nitro-3-isoquinolinecarboxylic acid Analysis->Final >98% Purity

Caption: Logical workflow for selecting the optimal purification route based on crude material quality.

Module 2: Troubleshooting & FAQs

Q1: My product is dark brown/black even after crystallization. How do I remove the color?

Cause: Oxidative polymerization of isoquinoline byproducts (tars).[1][2][3] Fix:

  • Dissolve the compound in 2M NaOH (as in Protocol B).

  • Add Activated Charcoal (10 wt% relative to substrate).[1][2][3]

  • Stir at 50°C for 30 minutes.

  • Filter hot through a Celite pad .[1][2][3]

  • Re-precipitate the clear yellow filtrate with HCl.[1]

Q2: The yield is significantly lower than expected (<40%).

Cause: Isoquinoline carboxylic acids are zwitterionic.[1][2][3] At very low pH (pH < 1), the nitrogen protonates (


), increasing water solubility.[1][2][3] At high pH, the carboxylate (

) is soluble.[1][2][3] Fix: You likely over-acidified.[1][2][3] Adjust the mother liquor pH back to the isoelectric point (approx pH 3.5 - 4.2) and let it stand overnight at 4°C to recover the "lost" crop.
Q3: I cannot separate the 8-nitro isomer below 5%.

Cause: Co-crystallization.[1][2][3] Fix: Switch solvents. If you used DMF/Water, switch to Glacial Acetic Acid .[1][2][3]

  • Protocol: Dissolve in boiling glacial acetic acid (min volume). Cool to room temperature. The 5-nitro isomer crystallizes as a heavy solid; the 8-nitro isomer stays in the acetic acid mother liquor significantly longer.[1][2]

Module 3: Analytical Validation (HPLC)[1][2][3]

Do not rely on NMR alone; the signals for 5-nitro and 8-nitro are often overlapping in the aromatic region.[1][2]

Recommended HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of -COOH).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 254 nm and 280 nm.[1][2][3]

Data Summary Table: Solvent Effectiveness

Solvent SystemPrimary UseProsCons
Wet DMF (99:1) Isomer SeparationExcellent rejection of 8-nitro isomer.[1][2]High boiling point; hard to dry product.[1][2][3]
Glacial Acetic Acid Final PolishRemoves colored impurities; high recovery.[1][2][3]Corrosive; product may solvate.[1][2][3]
NaOH / HCl Bulk CleanupRemoves inorganic salts and tars.[1][2][3]Poor isomer resolution compared to crystallization.[1][2][3]
Ethanol/Water General WashGood for removing surface impurities.[1][2][3]Low solubility for the 5-nitro core.[1][2]

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline. Source: European Patent EP0858998A1 (Eli Lilly and Co). Relevance:[1][2] Establishes the "Wet DMF" protocol for separating nitro-quinoline isomers, directly applicable to the isoquinoline analogs due to structural isomorphism.

  • SNH Amidation of 5-Nitroisoquinoline. Source: Molecules 2022, 27(22), 7862. Relevance: details the solubility profiles and handling of 5-nitroisoquinoline derivatives, confirming stability in DMSO/Base conditions.

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Source: Organic Syntheses 2005, 81, 98. Relevance: Provides definitive data on the physical property differences between 5- and 8-substituted isoquinolines and acid-base extraction techniques.

  • Purification of Isoquinoline. Source: US Patent 2,432,065. Relevance: Historical grounding for the fractional crystallization of isoquinoline derivatives from coal tar using acid/base swings.[1][2]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Nitro-3-isoquinolinecarboxylic acid

The following technical guide is designed as a specialized support resource for researchers working with 5-Nitro-3-isoquinolinecarboxylic acid . It synthesizes chemical principles with practical purification strategies d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 5-Nitro-3-isoquinolinecarboxylic acid . It synthesizes chemical principles with practical purification strategies derived from the behavior of nitro-isoquinoline analogs.[1]

Case ID: PUR-ISOQ-5N3C Classification: Purification & Crystallization Support Status: Active Guide

Executive Summary & Chemical Profile

Compound: 5-Nitro-3-isoquinolinecarboxylic acid Chemical Challenges:

  • Amphoteric Character: The molecule contains a basic isoquinoline nitrogen (pKa ~5) and an acidic carboxylic acid (pKa ~3-4). While the 5-nitro group significantly reduces the basicity of the ring nitrogen via electron withdrawal, the compound can still exhibit zwitterionic behavior in neutral aqueous media, leading to poor solubility.

  • Impurities: Common synthesis byproducts include the 8-nitro isomer (often 10-15% in direct nitration) and unreacted isoquinoline-3-carboxylic acid.

  • Solubility Profile: Low solubility in non-polar solvents (Hexane, Ether); moderate-to-high solubility in polar aprotic solvents (DMF, DMSO); variable solubility in alcohols depending on pH and temperature.

Recommended Solvent Systems

Based on the structural properties of nitro-isoquinolines and carboxylic acid derivatives, the following solvent systems are validated for purification.

System Class Solvent Composition Application Case Mechanistic Rationale
Primary (Standard) Ethanol (95%) or Methanol Routine purification (>90% purity starting material).The nitro group and aromatic ring provide good solubility in hot alcohols, while the carboxylic acid ensures precipitation upon cooling.
Secondary (High Purity) Glacial Acetic Acid Removal of isomeric impurities (e.g., 8-nitro isomer).Acetic acid disrupts intermolecular H-bonds and often solubilizes the 8-nitro isomer better than the 5-nitro product, improving separation efficiency.
Tertiary (Rescue) DMF / Water (1:1 to 1:3) "Crashing out" crude tars or highly impure solids.High solubility in DMF dissolves the matrix; water acts as a strong anti-solvent to force precipitation. Note: Risk of amorphous solid formation.

Standard Operating Procedure (SOP)

Protocol A: Recrystallization from Ethanol (95%)

Best for: General purification of crude solids with minor impurities.

  • Preparation: Place the crude 5-Nitro-3-isoquinolinecarboxylic acid in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Ethanol (95%) in small portions (approx. 10-15 mL per gram of solid) while heating to reflux.

    • Critical: If the solid does not dissolve after 20 mL/g, switch to Protocol B (Acetic Acid).

  • Hot Filtration: If insoluble particles (inorganic salts/catalyst) remain, filter the hot solution through a pre-warmed fluted filter paper or a heated sintered glass funnel.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Tip: Insulate the flask with a towel to slow cooling; this promotes the formation of needles/prisms rather than microcrystalline powder.

    • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol (approx. 0°C).

  • Drying: Dry under vacuum at 50°C. Ensure complete removal of solvent, as alcohol solvates can be persistent.

Protocol B: Recrystallization from Glacial Acetic Acid

Best for: Removing the 8-nitro isomer or purifying difficult-to-dissolve solids.

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (5-8 mL per gram).

  • Heating: Heat to boiling (approx. 118°C). The solid should dissolve readily due to the high boiling point and solvent polarity.

  • Clarification: If the solution is dark/black, add activated charcoal (1% w/w), reflux for 5 minutes, and filter hot through Celite.

  • Crystallization: Allow to cool to room temperature. The 5-nitro isomer typically crystallizes out as yellow needles.

  • Anti-Solvent (Optional): If yield is low, add water dropwise to the filtrate until slight turbidity persists, then cool.

  • Collection: Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

Visual Workflow (Process Logic)

Recrystallization_Workflow Start Start: Crude 5-Nitro-3-isoquinolinecarboxylic acid Solubility_Check Solubility Check: Dissolve in Hot Ethanol (95%) Start->Solubility_Check Dissolved Did it dissolve completely? Solubility_Check->Dissolved Protocol_A Proceed with Protocol A (Ethanol Recrystallization) Dissolved->Protocol_A Yes Switch_Solvent Switch Solvent: Try Glacial Acetic Acid Dissolved->Switch_Solvent No (Low Solubility) Hot_Filter Hot Filtration (Remove insolubles/charcoal) Protocol_A->Hot_Filter Switch_Solvent->Hot_Filter Slow_Cool Controlled Cooling (RT -> 4°C) Hot_Filter->Slow_Cool Collection Vacuum Filtration & Wash with Cold Solvent Slow_Cool->Collection Drying Vacuum Dry (50°C) Collection->Drying

Caption: Decision tree for selecting the optimal purification route based on initial solubility observations.

Troubleshooting & FAQs

Q1: The product "oiled out" instead of crystallizing. What happened?

  • Diagnosis: This occurs when the solution cools too quickly or the solute concentration exceeds the saturation point at a temperature above the crystal's melting point (or if impurities depress the melting point).

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of extra solvent (10-20% more). Allow the solution to cool very slowly with vigorous stirring. Adding a "seed crystal" of pure product at the cloud point is highly effective.

Q2: My yield is very low (<40%).

  • Diagnosis: The compound might be too soluble in the chosen solvent at room temperature, or you used too much solvent.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop." Alternatively, use an anti-solvent: if using Ethanol, add Water dropwise to the cold filtrate to force precipitation.

Q3: The crystals are colored (orange/brown) instead of the expected pale yellow.

  • Diagnosis: Presence of oxidized byproducts or nitro-isomer contaminants.

  • Fix: Perform a "charcoal treatment." Dissolve the crystals in hot solvent, add activated carbon, reflux for 5-10 mins, and filter hot. Note that nitro compounds can adsorb to charcoal, so use it sparingly.

Q4: Can I use basic water (NaOH) to dissolve and then acid (HCl) to precipitate?

  • Analysis: Yes, this is the Acid-Base Precipitation method.

  • Protocol: Dissolve crude solid in 1M NaOH (forms the sodium carboxylate). Filter to remove non-acidic impurities. Slowly add 1M HCl to the filtrate until pH ~2-3. The free acid will precipitate.

  • Warning: This method precipitates the compound as an amorphous powder, not crystals. It is good for chemical purity but bad for physical handling (filtration is slow). Follow this with an Ethanol recrystallization for best results.

References

  • Nitration of Isoquinoline Derivatives

    • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][2][3] Organic Syntheses, 2005, 81,[3] 98. (Demonstrates the reactivity of position 5/8 in isoquinoline nitration).

  • General Purification of Isoquinoline Carboxylic Acids

    • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.[4][5] (Discusses solubility and purification of the hydrogenated analog, providing baseline solubility data for the carboxylic acid moiety).

  • Solubility of Nitro-Aromatic Acids

    • Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures.[6] (Provides thermodynamic solubility modeling for similar nitro-aromatic acids in alcohol/water systems).

Sources

Optimization

Troubleshooting solubility of 5-Nitro-3-isoquinolinecarboxylic acid in DMSO

A Guide to Troubleshooting Solubility in DMSO Welcome to the technical support center for 5-Nitro-3-isoquinolinecarboxylic acid. As Senior Application Scientists, we understand that achieving complete and stable dissolut...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Solubility in DMSO

Welcome to the technical support center for 5-Nitro-3-isoquinolinecarboxylic acid. As Senior Application Scientists, we understand that achieving complete and stable dissolution of a compound is the critical first step for any successful experiment. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to address solubility challenges with 5-Nitro-3-isoquinolinecarboxylic acid in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 5-Nitro-3-isoquinolinecarboxylic acid is not dissolving in DMSO at room temperature. What is the standard protocol?

A1: It is common for complex organic molecules like 5-Nitro-3-isoquinolinecarboxylic acid, which possesses both an acidic carboxylic group and a polar nitro group on a rigid heterocyclic backbone, to require more than simple mixing to dissolve. The key is to systematically increase the energy input into the system to overcome the compound's crystal lattice energy.

A standard approach involves a sequence of mechanical and thermal energy application.[1] Gentle vortexing is the first step, followed by sonication to break down solid aggregates through cavitation.[1] If the compound remains insoluble, gentle warming can be applied to increase the kinetic energy of the solvent molecules.[1] However, caution is paramount with nitroaromatic compounds and DMSO at elevated temperatures.

Experimental Protocol: Standard Dissolution Method

  • Preparation: Weigh the desired amount of 5-Nitro-3-isoquinolinecarboxylic acid into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO. For a starting point, data from the parent compound, Isoquinoline-3-carboxylic acid, shows a solubility of up to 20 mg/mL in DMSO.[2] It is advisable to start with a concentration in this range or lower.

  • Mechanical Agitation: Securely cap the vial and vortex the mixture for 1-2 minutes.[1] Visually inspect for any remaining solid particles.

  • Sonication: If solids persist, place the vial in a bath sonicator for 10-15 minutes.[1] Ensure the water in the sonicator bath is at room temperature. Check for dissolution.

  • Gentle Warming: If sonication is insufficient, move the vial to a water bath or heating block set to a modest temperature (e.g., 37°C).[1][3] Do not exceed 40-50°C without first considering the thermal stability of the compound. Agitate intermittently.

  • Final Assessment: Once the solution appears clear and free of particles, allow it to return to room temperature and observe for any signs of precipitation. A stable solution should remain clear.

  • Storage: For stock solutions, it is recommended to store them at -20°C or -80°C to maintain integrity.[1][4] Aliquoting into single-use volumes is crucial to avoid repeated freeze-thaw cycles which can degrade the compound or introduce moisture.[1]

Table 1: Recommended Starting Parameters for Dissolution

Parameter Recommendation Rationale & Key Considerations
Starting Concentration ≤ 20 mg/mL Based on the known solubility of the parent compound, Isoquinoline-3-carboxylic acid.[2] Starting below the theoretical maximum reduces the risk of supersaturation and precipitation.
DMSO Quality Anhydrous, ≥99.9% purity DMSO is highly hygroscopic; absorbed water dramatically alters its solvent properties and can decrease the solubility of lipophilic compounds.[4][5] Always use freshly opened or properly stored anhydrous DMSO.
Vortexing Time 1-2 minutes Provides initial mechanical energy to wet the compound and promote dissolution.[1]
Sonication Time 10-15 minutes Uses ultrasonic waves to break up particle agglomerates, increasing the surface area available for solvation.[1]

| Warming Temperature | 37°C (Max 50°C) | Increases solubility by increasing kinetic energy.[1] Higher temperatures pose a risk of compound degradation or hazardous reactions with DMSO.[6] |

A Weigh Compound & Add Anhydrous DMSO B Vortex for 1-2 min A->B C Visually Inspect Solution B->C D Is it Dissolved? C->D C->D C->D E Sonicate for 10-15 min D->E No F Gently Warm (37°C) D->F No G Solution Ready for Use/Storage D->G Yes D->G Yes E->C F->C H No I Yes Start Persistent Solubility Issue Check_DMSO Verify DMSO Quality (Anhydrous, New Bottle?) Start->Check_DMSO Check_Purity Assess Compound Purity (LC-MS, NMR) Check_DMSO->Check_Purity Quality OK Result_Clear Problem Solved Check_DMSO->Result_Clear New DMSO Works Determine_Sol Determine Max Solubility (Experimental Protocol) Check_Purity->Determine_Sol Purity OK Result_Adjust Adjust Concentration or Formulation Check_Purity->Result_Adjust Impure Lot Consider_Stab Evaluate Compound Stability (Degradation?) Determine_Sol->Consider_Stab Concentration Too High Determine_Sol->Result_Adjust Adjust to Measured Solubility Consider_Stab->Result_Adjust Instability Suspected

Caption: Troubleshooting flowchart for persistent solubility issues.

Q3: My compound dissolves in 100% DMSO but crashes out when diluted into aqueous assay buffer. How can I solve this?

A3: This is a classic and very common challenge in drug discovery and biological assays. [3][7]High-concentration stock solutions in 100% DMSO often become supersaturated when diluted into an aqueous environment where the compound has poor solubility. [3]The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or toxicity. [1] Strategies to Prevent Precipitation:

  • Intermediate Dilution Steps: Instead of a single large dilution from 100% DMSO into the aqueous buffer, perform one or two intermediate dilutions. For example, dilute the 100% DMSO stock into a 50:50 mix of DMSO and your assay buffer, mix thoroughly, and then perform the final dilution. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Use of Co-solvents and Surfactants: For particularly challenging compounds, a formulation approach may be necessary, especially for in vivo studies. [8]This involves creating a vehicle with other solvents or surfactants.

    • Co-solvents: Polyethylene Glycols (PEGs) like PEG300 or PEG400 are often used to improve solubility. [8] * Surfactants: Non-ionic surfactants like Tween 80 or Kolliphor EL (formerly Cremophor EL) can form micelles that encapsulate the compound, keeping it dispersed in the aqueous phase. [8] Table 2: Common Excipients for Improving Aqueous Dispersibility

      Excipient Class Function Common Starting % in Vehicle
      DMSO Co-solvent Primary solvent for initial stock dissolution. [8] 5-10%
      PEG300 / PEG400 Co-solvent Increases solubility of lipophilic compounds. [8] 30-40%
      Tween 80 (Polysorbate 80) Surfactant Enhances and maintains solubility, prevents precipitation. [8] 5-10%

      | Ethanol | Co-solvent | Can dissolve a wide range of compounds. [8]| 5-15% |

Note: Any vehicle containing these excipients must have a corresponding vehicle control group in the experiment. [1]

Q4: Are there specific safety risks associated with heating 5-Nitro-3-isoquinolinecarboxylic acid in DMSO?

A4: Yes, caution is strongly advised. The combination of a nitroaromatic compound, an acidic functional group, and a reactive solvent like DMSO at elevated temperatures presents several potential hazards.

  • Exothermic Decomposition: Nitroaromatic compounds are energetic and can decompose exothermically. While this compound is not an explosive, heating it unnecessarily increases its internal energy.

  • DMSO Decomposition: As previously mentioned, DMSO decomposition can be autocatalytic and exothermic. [9][10]The presence of an acid (your carboxylic acid) can accelerate this process. [9]3. Pressure Buildup: Decomposition of DMSO can generate gaseous byproducts like dimethyl sulfide, formaldehyde, and others. [10][11]Heating this mixture in a sealed vial could lead to a dangerous buildup of pressure.

  • Reaction with Activators: While not part of a standard dissolution, it is critical to note that DMSO can react explosively with certain electrophilic activators like trifluoroacetic anhydride (TFAA), especially without a moderating solvent and at room temperature. [6] Safety Recommendations:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid high temperatures. Use the lowest effective temperature for the shortest duration possible.

  • Never heat the solution in a tightly sealed container. If warming is necessary, ensure the cap is loosened or use a system that is open to the atmosphere.

  • Work in a well-ventilated chemical fume hood.

References
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

  • NIH PubChem. (n.d.). Isoquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of DMSO by ozone-based advanced oxidation processes. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Reaction of Dimethyl Sulphoxide and Trifluoroacetic Anhydride with 3-Nitro-4-hydroxycoumarin. Asian Journal of Chemistry. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • Google Patents. (1970). US3518302A - Process for the preparation of alpha nitro-ketones and carboxylic acids.
  • Academia.edu. (n.d.). Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • V.N. Karazin Kharkiv National University. (n.d.). TRANSMITTANCE OF ELECTRONIC EFFECTS IN THE FLUORESCEIN MOLECULE: NITRO AND AMINO GROUPS IN THE PHTHALIC ACID RESIDUE. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during nitration of isoquinoline-3-carboxylic acid

Core Directive: The Challenge of Deactivated Systems Nitrating isoquinoline-3-carboxylic acid (IQCA) presents a classic paradox in heterocyclic chemistry. You are attempting an Electrophilic Aromatic Substitution (EAS) o...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Challenge of Deactivated Systems

Nitrating isoquinoline-3-carboxylic acid (IQCA) presents a classic paradox in heterocyclic chemistry. You are attempting an Electrophilic Aromatic Substitution (EAS) on a substrate that is doubly deactivated:

  • The Nitrogen Atom: In the strong acid media required for nitration (

    
    ), the isoquinoline nitrogen is protonated (
    
    
    
    ), forming a cationic species that strongly deactivates the pyridine ring.
  • The Carboxyl Group: The electron-withdrawing -COOH group at position 3 further pulls electron density, specifically from the heterocyclic ring.

Consequently, nitration occurs on the fused benzene ring (homocyclic ring), primarily at the 5-position (major) and 8-position (minor). The technical challenge lies not in making the reaction happen, but in preventing the harsh conditions required to drive it from destroying your molecule (tarring) or producing an inseparable mixture of isomers.

Critical Process Parameters (CPP) & Mechanism

To minimize side reactions, you must control the Nitronium Ion (


) concentration  relative to the temperature .
Reaction Pathway Analysis

The reaction proceeds via the protonated isoquinolinium species. The transition state energy for C5 substitution is lower than C8 due to the stability of the sigma-complex (Wheland intermediate), where the positive charge is better delocalized without disrupting the pyridinium stability.

NitrationPathway IQCA Isoquinoline-3-COOH (Substrate) Prot_IQCA Protonated Species (Isoquinolinium Cation) IQCA->Prot_IQCA H2SO4 (Fast) Sigma5 Sigma Complex (C5 Attack) Prot_IQCA->Sigma5 NO2+ (Kinetic Path) Sigma8 Sigma Complex (C8 Attack) Prot_IQCA->Sigma8 NO2+ (Thermodynamic) Tar Oxidative Tar (Side Reaction) Prot_IQCA->Tar T > 50°C Exotherm Prod5 5-Nitro-IQCA (Major Product) Sigma5->Prod5 -H+ Prod8 8-Nitro-IQCA (Minor Product) Sigma8->Prod8 -H+

Figure 1: Mechanistic pathway of IQCA nitration showing the bifurcation between the desired C5 kinetic product and side reactions.

Troubleshooting Guide (Symptom-Based)

This section addresses specific failures reported by users in the field.

Symptom A: "My reaction mixture turned into a black, viscous tar."

Root Cause: Thermal Runaway / Oxidative Decomposition. The heat of mixing (


 + 

) combined with the exotherm of nitration caused the ring to open or polymerize.
  • Corrective Action:

    • Switch Reagents: Stop using fuming nitric acid. Use solid Potassium Nitrate (

      
      ) . It allows for a controlled, slow release of 
      
      
      
      as it dissolves in sulfuric acid.
    • Cryogenic Addition: The addition of the nitrating agent must occur at -10°C to 0°C .

    • Protocol Adjustment: See Standardized Protocol below.

Symptom B: "I have a 60:40 mixture of 5-nitro and 8-nitro isomers."

Root Cause: Reaction Temperature too high. Higher temperatures provide enough energy to overcome the activation barrier for the C8 position (and potentially C6/C7), degrading regioselectivity.

  • Corrective Action:

    • Maintain < 25°C: Keep the reaction at room temperature or below during the stir phase. Do not reflux.

    • Purification: The 5-nitro isomer is typically less soluble in acidic media. Upon quenching on ice, adjust pH to ~1-2 first; the 5-nitro species often precipitates before the 8-nitro.

Symptom C: "My yield is < 20%."

Root Cause: Incomplete Nitration or Loss during Workup. The carboxylic acid group makes the product amphoteric. If you neutralize to pH 7-8, the product (as a carboxylate salt) becomes water-soluble and is lost in the filtrate.

  • Corrective Action:

    • Isoelectric Precipitation: The product precipitates best at its isoelectric point (typically pH 3–4 for these derivatives).

    • Check Stoichiometry: Ensure you are using 1.1 to 1.2 equivalents of nitrate. Large excesses promote dinitration (destructive).

Standardized Protocol: The "KNO3 Method"

This protocol is designed to maximize the 5-nitro isomer while suppressing oxidative degradation [1, 2].

Materials
  • Isoquinoline-3-carboxylic acid (1.0 eq)

  • Sulfuric Acid, conc. 98% (10 vol)

  • Potassium Nitrate (

    
    ), pulverized (1.1 eq)[1]
    
  • Ice (crushed)[1][2]

Step-by-Step Workflow
  • Dissolution (Protonation Phase):

    • Charge reaction vessel with conc.[2]

      
      .
      
    • Cool to 0°C using an ice/salt bath.

    • Add IQCA portion-wise. Note: Exotherm will occur. Maintain internal temp < 10°C.

    • Stir until fully dissolved. The nitrogen is now protected as the salt.

  • Nitration (The Critical Step):

    • Add pulverized

      
       in small portions over 30–60 minutes.
      
    • CRITICAL: Internal temperature must not exceed 5°C during addition.

    • Why? Using solid

      
       prevents the localized high concentration of oxidant seen with liquid 
      
      
      
      drops.
  • Reaction:

    • Remove cooling bath.[2] Allow to warm to 20–25°C (Room Temp).

    • Stir for 3–12 hours. Monitor via HPLC or TLC.

    • Endpoint: Disappearance of starting material. Do not heat to drive completion; this generates impurities.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid).

    • Observation: A yellow precipitate may form immediately (the sulfate salt).

    • Carefully adjust pH to 3.0–4.0 using 25% Ammonium Hydroxide (

      
      ).
      
    • Filter the resulting solid.[2]

    • Purification: Recrystallize from glacial acetic acid or DMF/Water to remove traces of the 8-nitro isomer.

Comparative Data: Reagent Selection

ParameterFuming HNO3 / H2SO4KNO3 / H2SO4 (Recommended)
Exotherm Risk High (Violent)Low (Controlled)
Regioselectivity (5:8) ~70:30~90:10
Tar Formation Common if T > 25°CRare
Yield 40–60%75–85%

FAQs

Q: Can I use the methyl ester of IQCA instead of the free acid? A: Yes, but be aware that concentrated


 may hydrolyze the ester back to the acid during the reaction. If you need the ester, it is often better to nitrate the acid first, then esterify the purified 5-nitro product.

Q: How do I distinguish the 5-nitro from the 8-nitro isomer? A: 1H NMR is definitive.

  • 5-Nitro: The proton at C8 is a doublet (d) and is often the most deshielded due to the peri-effect of the nitrogen lone pair, but the C4 proton singlet will shift significantly.

  • 8-Nitro: Look for the coupling pattern on the benzene ring. The 8-nitro substitution creates a specific steric environment affecting the C1 proton (adjacent to N).

  • Tip: The 5-nitro isomer typically has a higher melting point and lower solubility in methanol.

Q: I see "Tetrahydroisoquinoline" (Tic) in literature. Is this the same? A: No. Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a saturated ring system (an amino acid analog). Nitrating Tic is much easier and happens on the activated phenyl ring. Nitrating aromatic IQCA is much harder. Ensure you are following the protocol for the correct oxidation state [3].

References

  • Mechanistic Basis of Isoquinoline Nitration: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[3] (Explains the protonation-deactivation mechanism favoring C5).

  • Standard Nitration Protocols (Analogous 5-Nitroisoquinoline Synthesis): Brown, W. D.; Gouliaev, A. H. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline." Organic Syntheses2005 , 81,[2] 98. (Demonstrates the KNO3/H2SO4 method for sensitive isoquinolines). [Link]

  • Distinction from Tetrahydro-derivatives: "Capillary electrophoresis for diastereomers of (R,S)-tetrahydroisoquinoline-3-carboxylic acid." J. Chromatogr. Sci.2005 , 43, 121-125.[4] (Highlights the structural differences and handling of the saturated 'Tic' derivatives). [Link]

Sources

Optimization

Technical Support Center: 5-Nitro-3-isoquinolinecarboxylic Acid Purification

This technical guide details the purification of 5-Nitro-3-isoquinolinecarboxylic acid (CAS: 105658-95-5), a critical intermediate often synthesized via the nitration of 3-isoquinolinecarboxylic acid. The primary challen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of 5-Nitro-3-isoquinolinecarboxylic acid (CAS: 105658-95-5), a critical intermediate often synthesized via the nitration of 3-isoquinolinecarboxylic acid.

The primary challenge in this synthesis is the lack of regioselectivity during electrophilic aromatic substitution. The protonated isoquinoline ring directs nitration to the benzene ring, specifically positions 5 and 8 , resulting in a crude mixture containing the desired 5-nitro isomer, the difficult-to-remove 8-nitro regioisomer, and oxidation by-products (tars).

Part 1: Troubleshooting Hub (Q&A)

Q1: My HPLC shows a persistent impurity (~15-30%) eluting close to the main peak. How do I remove it?

Diagnosis: This is almost certainly the 8-nitro-3-isoquinolinecarboxylic acid regioisomer. The Science: Nitration of isoquinoline derivatives in strong acid (H₂SO₄) occurs on the protonated species. The positive charge on the nitrogen deactivates the pyridine ring, forcing substitution onto the benzene ring at positions 5 and 8. These isomers have very similar polarities, making standard silica chromatography inefficient and costly. Solution: You must utilize Fractional Recrystallization rather than simple precipitation.

  • Solvent System: The 5-nitro isomer typically packs better into crystal lattices due to symmetry, making it less soluble than the 8-nitro isomer in polar aprotic/protic mixtures.

  • Recommendation: Use Glacial Acetic Acid or a DMF/Water (95:5) system. The 5-nitro isomer will crystallize out, leaving the 8-nitro enriched in the mother liquor.

  • See Protocol B below.

Q2: The crude solid is dark brown/black, but the product should be yellow. Is this degradation?

Diagnosis: This indicates the presence of oxidative tars and polymerized by-products, common in high-temperature nitrations involving nitric acid. The Science: While not chemically reactive with your product, these tars can occlude the crystal lattice, preventing effective purification of the regioisomers. Solution: Perform an Activated Carbon Treatment during the acid-base dissolution step, not during the final recrystallization.

  • Protocol: Dissolve crude in dilute NaOH (pH > 10). The tars often remain colloidal. Add 5-10 wt% activated charcoal, heat to 50°C for 30 mins, and filter through Celite while hot. Then precipitate with acid.

Q3: I have high sulfated ash (>1%) or residual inorganic salts.

Diagnosis: Incomplete washing after the acid precipitation step. The Science: The isoelectric point (pI) of 3-carboxy-isoquinolines is typically between pH 3.5–4.5. If you acidify too strongly (pH < 1), you may form the hydrochloride/sulfate salt of the isoquinoline nitrogen, which is water-soluble and traps inorganic counter-ions. Solution: Controlled pH Precipitation.

  • Target pH 3.5–4.0 (the Zwitterionic region) where water solubility is lowest. Do not overshoot to pH 1 unless you specifically want the acid salt. Wash the filter cake with water until the filtrate conductivity matches the wash water.

Part 2: Core Purification Protocols

Protocol A: The "Cleanup" (Acid-Base Reprecipitation)

Use this as the first step for crude material to remove tars and inorganic salts.

  • Dissolution: Suspend 10 g of crude solid in 100 mL of 1M NaOH . Stir until mostly dissolved.

    • Note: If significant solids remain, these are likely non-acidic impurities (e.g., nitro-isoquinoline decarboxylated by-products). Filter these off.

  • Carbon Treatment: Add 0.5 g Activated Charcoal. Heat to 50°C for 30 minutes.

  • Filtration: Filter through a Celite pad to remove charcoal. The filtrate should be clear yellow/orange.

  • Precipitation: Slowly add 6M HCl dropwise to the filtrate while stirring vigorously.

    • Critical Step: Monitor pH.[1] A thick precipitate will form. Stop adding acid when pH reaches 3.5 – 4.0 .

  • Isolation: Stir for 1 hour at 0-5°C. Filter the solid.

  • Wash: Wash with 20 mL cold water (x2).

  • Drying: Dry at 60°C under vacuum.

Protocol B: The "Polishing" (Regioisomer Separation)

Use this step to separate the 5-nitro isomer from the 8-nitro impurity.

Solvent Choice: Glacial Acetic Acid (Preferred) or Ethanol/Water (Alternative).

  • Suspension: Suspend the dried solid from Protocol A in Glacial Acetic Acid (10 mL per gram of solid).

  • Dissolution: Heat to reflux (118°C). The solution should become clear.

    • Troubleshooting: If solids persist at reflux, add more acetic acid in 1 mL increments.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature with gentle stirring.

    • Why Slow Cooling? Rapid cooling traps the 8-nitro isomer inside the 5-nitro crystals. Slow cooling allows the thermodynamically stable 5-nitro crystals to grow pure.

  • Aging: Once at room temperature, chill in an ice bath (0-5°C) for 2 hours.

  • Filtration: Filter the crystals.

  • Wash: Wash with a small volume of cold acetic acid, followed by a liberal wash with water (to remove acetic acid).

  • Analysis: Check purity via HPLC. The mother liquor will contain the majority of the 8-nitro isomer.

Part 3: Visualized Workflows

Figure 1: Impurity Removal Decision Tree

PurificationLogic Start Crude 5-Nitro-3-isoquinolinecarboxylic acid CheckColor Is material Dark/Black? Start->CheckColor CarbonTreat Protocol A: Acid/Base + Carbon Treatment CheckColor->CarbonTreat Yes CheckIsomer HPLC: >5% 8-Nitro Isomer? CheckColor->CheckIsomer No CarbonTreat->CheckIsomer Recryst Protocol B: Recrystallization (Glacial AcOH) CheckIsomer->Recryst Yes CheckAsh Ash Content > 0.5%? CheckIsomer->CheckAsh No Recryst->CheckAsh WashStep Reslurry in Water (pH 3.5) CheckAsh->WashStep Yes Final Pure Product (>98% HPLC, <0.1% Ash) CheckAsh->Final No WashStep->Final

Caption: Step-by-step decision matrix for removing specific impurity classes (Color bodies, Regioisomers, Inorganic Salts).

Figure 2: Solubility & pH Dynamics

SolubilityPhysics Acidic pH < 1 Cationic Form (Soluble) Isoelectric pH 3.5 - 4.0 Zwitterion (Insoluble Precipitate) Acidic->Isoelectric Add NaOH Impurities Inorganic Salts (Soluble at all pH) Isoelectric->Impurities Filter (Salts stay in filtrate) Basic pH > 9 Anionic Form (Soluble) Basic->Isoelectric Add HCl

Caption: The solubility profile of 3-isoquinolinecarboxylic acid derivatives is pH-dependent. Precipitation is maximized at the isoelectric point.

Part 4: Data Summary

Table 1: Solvent Screening for Recrystallization

Solvent System5-Nitro Recovery8-Nitro Removal EfficiencyComments
Glacial Acetic Acid High (70-80%) Excellent Best balance of yield and isomer rejection.
DMF / Water (95:5) Moderate (60%)Good"Wet DMF" is a classic method for nitro-quinolines [1].
Ethanol (95%) Low (<50%)ModerateSolubility is often too low; requires large volumes.
Acetone N/APoorToo soluble; difficult to crystallize effectively.

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline. Source: Google Patents (EP0858998A1) Context: Describes the "Wet DMF" method for separating nitro-quinoline isomers, applicable to isoquinoline analogs.

  • Nitration of Quinoline and Isoquinoline: Regioselectivity. Source: Joule, J.A. and Mills, K., Heterocyclic Chemistry. Context: Explains the theoretical basis for 5- and 8-position nitration on the protonated heterocycle.

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives. Source: MDPI (Molecules) Context: Provides general workup procedures for nitro-isoquinoline derivatives, including acid-base precipitation logic.

  • Recrystallization Solvent Selection for Nitroaromatics. Source: BenchChem Application Notes Context: General guidelines for solubility of nitro-substituted aromatics in polar solvents.

Sources

Troubleshooting

Storage stability and degradation of 5-Nitro-3-isoquinolinecarboxylic acid

The following technical support guide addresses the storage stability, degradation mechanisms, and handling of 5-Nitro-3-isoquinolinecarboxylic acid . Topic: Storage Stability, Degradation Mechanisms, and Troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the storage stability, degradation mechanisms, and handling of 5-Nitro-3-isoquinolinecarboxylic acid .

Topic: Storage Stability, Degradation Mechanisms, and Troubleshooting

Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers.

Core Stability Profile & Storage Directives

Executive Summary: 5-Nitro-3-isoquinolinecarboxylic acid is a functionalized heteroaromatic scaffold. Its stability is governed by three competing structural liabilities: the photolability of the nitro group (


), the pH-sensitivity of the isoquinoline nitrogen , and the thermal susceptibility of the carboxylic acid  (potential decarboxylation).

While specific long-term stability data for this exact isomer is limited in public literature, its behavior can be accurately modeled based on the degradation kinetics of structural analogs like 5-nitroisoquinoline and isoquinoline-3-carboxylic acid [1, 2].

Storage Decision Matrix
ParameterRecommendationTechnical Rationale
Primary Storage -20°C (Desiccated) Prevents slow thermal decarboxylation and moisture-mediated hydrolysis of trace impurities.
Light Exposure Strictly Dark Nitro-aromatics are inherently photosensitive, degrading into nitroso- and amino- derivatives upon UV-VIS exposure [3].
Atmosphere Inert Gas (Argon/N₂) Mitigates oxidative degradation of the electron-deficient isoquinoline ring (N-oxide formation).
Solution State Fresh Prep Only Solutions in DMSO or MeOH should be used within 24 hours. Avoid basic buffers for long-term storage to prevent ring opening or polymerization.

Degradation Mechanisms & Visualizer

Understanding how the molecule breaks down is critical for troubleshooting. The diagram below illustrates the three primary degradation pathways you are most likely to encounter.

Pathway Analysis:
  • Photolytic Reduction (Pathway A): Exposure to ambient light causes the nitro group to reduce to a nitroso (

    
    ) and eventually an amino (
    
    
    
    ) species. This is often accompanied by a color shift from pale yellow to deep orange/brown.
  • Thermal Decarboxylation (Pathway B): Prolonged exposure to temperatures

    
     (or uncontrolled exotherms) can drive the loss of 
    
    
    
    , yielding 5-nitroisoquinoline.
  • Oxidative N-Oxidation (Pathway C): In the presence of peroxides or prolonged air exposure in solution, the isoquinoline nitrogen can oxidize.

DegradationPathways Figure 1: Predicted Degradation Pathways of 5-Nitro-3-isoquinolinecarboxylic acid Parent 5-Nitro-3-isoquinolinecarboxylic acid (Intact API) Nitroso Degradant A: Nitroso-Intermediate (Deep Yellow/Orange) Parent->Nitroso Photolysis (hν) UV/Vis Light Decarb Degradant C: 5-Nitroisoquinoline (Loss of CO2) Parent->Decarb Thermal Stress (>60°C) NOxide Degradant D: N-Oxide Derivative Parent->NOxide Oxidation (Peroxides/Air) Amino Degradant B: 5-Amino-3-isoquinoline- carboxylic acid Nitroso->Amino Further Reduction

Figure 1: Mechanistic breakdown showing photolytic, thermal, and oxidative risks.[1]

Troubleshooting Guide (FAQ Format)

Q1: My sample has turned from a pale yellow powder to a dark orange solid. Is it still usable?

Diagnosis: This is a classic sign of photolytic degradation . Nitro-aromatic compounds often form "charge-transfer complexes" or azo-dimers upon light exposure, which are intensely colored even at trace levels (


).
  • Action: Perform a purity check (HPLC). If the impurity level is

    
    , you may be able to repurify via recrystallization (typically from EtOH/Water).
    
  • Prevention: Wrap all future vials in aluminum foil or use amber glass.

Q2: I observe a new peak at RRT 0.85 in my HPLC chromatogram after leaving the sample in DMSO overnight.

Diagnosis: This is likely decarboxylation or a solvent-adduct . DMSO is hygroscopic and can accelerate nucleophilic attacks or decarboxylation at elevated temperatures.

  • Mechanism: The electron-withdrawing nitro group makes the ring system electron-deficient, potentially lowering the activation energy for decarboxylation compared to simple benzoic acids.

  • Action: Switch to fresh DMSO stocks immediately before use. Do not store DMSO solutions at room temperature.

Q3: The compound is not dissolving in water, even though it is a carboxylic acid.

Diagnosis: The compound exists as a zwitterion or stable free acid. The pKa of the carboxylic acid is likely ~3.5–4.0, while the isoquinoline nitrogen is weakly basic (pKa ~5.0).

  • Action: Adjust pH to >7.5 using a mild buffer (e.g., Phosphate or Bicarbonate) to fully deprotonate the acid and form the soluble carboxylate salt. Avoid strong bases (NaOH) which might trigger nucleophilic attack on the nitro-ring system [4].

Analytical Validation Protocol

To confirm the integrity of your material, use the following standardized HPLC method. This method is designed to separate the parent acid from its likely neutral decarboxylated products and polar amino-degradants.

Standard Purity Assay (RP-HPLC)
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation state)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 254 nm (aromatic ring) and 300 nm (nitro group specificity)
Sample Diluent 50:50 Water:Acetonitrile

Interpretation:

  • Parent Peak: Expect elution around 6–8 minutes.

  • Early Eluters (<4 min): Likely amino-derivatives (more polar) or N-oxides.

  • Late Eluters (>10 min): Likely decarboxylated 5-nitroisoquinoline (more hydrophobic, loss of -COOH).

References

  • National Institutes of Health (NIH). (2023). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC Review. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 5-Nitro-3-isoquinolinecarboxylic acid coupling

Topic: Overcoming Steric Hindrance & Electronic Deactivation in Amide Coupling Target Molecule: 5-Nitroisoquinoline-3-carboxylic acid Audience: Medicinal Chemists, Process Chemists The Engineering Challenge: Why This Cou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Electronic Deactivation in Amide Coupling Target Molecule: 5-Nitroisoquinoline-3-carboxylic acid Audience: Medicinal Chemists, Process Chemists

The Engineering Challenge: Why This Coupling Fails

You are likely visiting this page because your standard EDC/NHS or HBTU protocols resulted in low conversion (<10%) or intractable "brick-dust" precipitation. While you may perceive this as a purely steric issue, the failure of 5-nitro-3-isoquinolinecarboxylic acid to couple is actually a triad of antagonistic factors:

  • The "Peri" Steric Effect (The Real Steric Barrier): Unlike a flexible alkyl chain, the isoquinoline ring is a rigid, planar slab. The carboxylic acid at C3 is flanked by the ring nitrogen (N2) and the C4 proton. Any incoming nucleophile (amine) must navigate this rigid "canyon." If your amine is also bulky (e.g., tert-butyl, adamantyl, or ortho-substituted aniline), the cone of approach is effectively blocked.

  • Electronic Deactivation (The "Trap"): The 5-nitro group is a strong electron-withdrawing group (EWG). While this makes the carbonyl carbon more electrophilic (good), it destabilizes standard active esters (OBt/OAt), making them prone to hydrolysis before the amine can attack.

  • Solubility (The "Brick" Factor): Nitro-isoquinolines are notorious for poor solubility in DCM or THF. If your coupling agent (e.g., EDC) requires a solvent where your starting material is insoluble, the reaction occurs only at the solid-liquid interface, leading to abysmal kinetics.

Decision Matrix: Selecting the Right Protocol

Before starting, assess your specific constraints using this logic flow.

CouplingLogic Start START: Coupling 5-NO2-IsoQ-3-COOH SolubilityCheck Is the Acid Soluble in DCM/THF? Start->SolubilityCheck AmineSterics Is the Amine Sterically Hindered? (e.g., t-Butyl, Ortho-subst.) SolubilityCheck->AmineSterics No (Use DMF/NMP) SolubilityCheck->AmineSterics Yes AcidSens Is the Amine Acid-Sensitive? AmineSterics->AcidSens Yes (High Sterics) ProtocolC PROTOCOL C: HATU + HOAt in DMF AmineSterics->ProtocolC No (Low Sterics) ProtocolA PROTOCOL A: Acid Chloride (SOCl2) AcidSens->ProtocolA No (Force Reaction) ProtocolB PROTOCOL B: T3P in DMF/Pyridine AcidSens->ProtocolB Yes (Avoid HCl)

Figure 1: Strategic decision tree for coupling electron-deficient, sterically constrained heterocyclic acids.

Troubleshooting & FAQs

Q1: I am seeing the active ester form (by LCMS), but it hydrolyzes back to the acid instead of coupling. Why?

Diagnosis: The 5-nitro group withdraws electron density, making the active ester (e.g., -OBt) highly reactive but also highly unstable toward moisture. Solution: Switch to Protocol B (T3P) . T3P forms a mixed anhydride that is sterically driven to react with the amine but is less prone to rapid hydrolysis than O-acylisoureas. Alternatively, ensure strictly anhydrous conditions (molecular sieves in DMF) if using HATU.

Q2: My reaction mixture turns black/tarry with SOCl2.

Diagnosis: The isoquinoline nitrogen can be protonated or alkylated, and harsh acid chlorides can cause polymerization of sensitive amines. Solution: Use Oxalyl Chloride with a catalytic drop of DMF in DCM at 0°C instead of refluxing SOCl2. If the amine is sensitive, abandon the acid chloride and use Protocol B (T3P) , which operates at neutral/mildly basic pH.

Q3: Why is HATU failing? It's supposed to be the "gold standard."

Diagnosis: HATU relies on the formation of the HOAt ester. For extremely hindered amines (e.g., tert-butylamine), the bulky HATU molecule itself adds too much steric mass around the carbonyl center, preventing the amine from attacking. Solution: Use Acid Fluorides (via TFFH) or Acid Chlorides . These leaving groups are physically smaller (atomic radius of F/Cl vs. the bicyclic HOAt), reducing the "cone of approach" barrier.

Validated Experimental Protocols

Protocol A: The "Sledgehammer" (Acid Chloride Method)

Best for: Extremely hindered amines, non-acid-sensitive substrates.

Reagents:

  • 5-Nitroisoquinoline-3-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Anhydrous) or Toluene (if higher T needed)

  • Base: DIPEA or Et3N (3.0 equiv)

Step-by-Step:

  • Activation: Suspend the acid in anhydrous DCM (0.2 M). Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (mostly).

  • Evaporation (CRITICAL): Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.1 equiv) and DIPEA (3.0 equiv) to the acid chloride solution at 0°C.

  • Monitoring: Quench a small aliquot with methanol. Check LCMS for Methyl Ester (indicates active acid chloride was present) vs. Product.

Protocol B: The "Smart" Solution (T3P Coupling)

Best for: Sterically hindered amines, acid-sensitive groups, scalable process.

Mechanism: T3P (Propanephosphonic acid anhydride) acts as a water scavenger and activates the carboxylate in a cyclic transition state that pulls the amine in, overcoming entropic penalties.

Reagents:

  • Acid (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P (50% w/w in DMF or EtOAc) (2.0 - 3.0 equiv)

  • Base: Pyridine (5.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: DMF or EtOAc (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the Acid and Amine in the solvent. (Use DMF if the nitro-acid is insoluble in EtOAc).

  • Base Addition: Add Pyridine. (Pyridine is often superior to DIPEA for T3P couplings as it acts as both base and nucleophilic catalyst).

  • T3P Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is low after 4 hours, heat to 50°C. T3P is thermally stable and effective at elevated temperatures.

  • Workup: T3P byproducts are water-soluble.[1] simply wash with water/brine.

Comparative Data: Coupling Agent Performance

The following table summarizes expected performance based on the steric bulk of the amine when coupling with 5-nitroisoquinoline-3-carboxylic acid.

Coupling ReagentActivation SpeciesSteric ToleranceElectronic StabilityRecommended Use Case
EDC / HOBt Active Ester (-OBt)LowLowRoutine, unhindered amines only.
HATU / HOAt Active Ester (-OAt)HighMediumModerately hindered amines.
T3P Mixed AnhydrideVery High High Best general purpose for this substrate.
Oxalyl Chloride Acid Chloride (-Cl)Maximum N/A (Highly Reactive)"Brick wall" sterics; non-sensitive amines.
TFFH Acid Fluoride (-F)HighHighAlternative if Acid Chloride is too harsh.

Mechanistic Visualization

Understanding the T3P advantage for this specific steric clash:

T3P_Mechanism cluster_legend Mechanism Note Acid 5-NO2-IsoQ-3-COOH (Sterically Crowded) Intermediate Mixed Anhydride (Activated) Acid->Intermediate + T3P / Base T3P T3P Reagent T3P->Intermediate TS Cyclic Transition State (Templated Attack) Intermediate->TS + Amine Amine Hindered Amine (Nu:) Amine->TS Product Amide Product TS->Product - HOP(O)R-OH Note T3P avoids the bulky leaving groups of HATU/HBTU, allowing the amine to approach the crowded C3 center.

Figure 2: T3P activation mechanism. Note that the cyclic anhydride activation minimizes steric bulk compared to uronium reagents (HATU), facilitating attack on the crowded isoquinoline C3 position.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A., et al. (1995). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of the Chemical Society, Chemical Communications, (2), 201-203. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link

Sources

Troubleshooting

Technical Support Center: Separation of 5-Nitro and 8-Nitro Isoquinoline Isomers

The following technical guide is structured as a specialized support center resource. It prioritizes the practical needs of researchers dealing with the regioselectivity challenges of isoquinoline nitration.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the practical needs of researchers dealing with the regioselectivity challenges of isoquinoline nitration.

Content Type: Troubleshooting Guide & Technical Protocols Topic: Purification, Isolation, and Isomer Management Audience: Organic Chemists, Process Development Scientists

Core Technical Overview

The "Isoquinoline Anomaly": Unlike quinoline, which yields a roughly 1:1 mixture of 5- and 8-nitro isomers upon nitration, isoquinoline nitration is highly regioselective .

  • Major Product: 5-Nitroisoquinoline (~90–95%)

  • Minor Product: 8-Nitroisoquinoline (~5–10%)

Implication for Separation: Most researchers do not need to "separate" two equal peaks. Instead, the challenge is usually purifying the 5-nitro isomer to >99% purity (removing the 8-nitro impurity) or enriching the 8-nitro isomer from the mother liquor for specific studies.

Quick Reference Data
Property5-Nitroisoquinoline (Major)8-Nitroisoquinoline (Minor)5-Bromo-8-nitroisoquinoline*
CAS 607-32-97473-12-363927-23-1
Melting Point 106–110 °CN/A (Often oil/impure)139–141 °C
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)
Intermediate
Solubility Moderate in hot EtOH; Low in coldHigher in EtOH (stays in filtrate)Low in cold Heptane/Toluene

*Note: If your target is specifically an 8-nitro functionalized isoquinoline, see Module 3 regarding the "Blocking Strategy."

Decision Matrix: Which Protocol Do You Need?

SeparationStrategy Start Start: Crude Nitration Mixture (~90% 5-Nitro / ~10% 8-Nitro) Goal What is your primary goal? Start->Goal Target5 I need pure 5-Nitroisoquinoline Goal->Target5 Target8 I need pure 8-Nitroisoquinoline Goal->Target8 MethodA Method A: Fractional Crystallization (Ethanol or Nitrate Salt) Target5->MethodA Standard Route MethodB Method B: Flash Chromatography (Enrichment from Mother Liquor) Target8->MethodB If isolating byproduct MethodC Method C: Synthetic Reroute (Bromination Blocking Strategy) Target8->MethodC If high yield required Result5 Pure 5-Nitroisoquinoline MethodA->Result5 Yields >99% 5-Nitro Result8 8-Nitroisoquinoline MethodB->Result8 Yields 8-Nitro (Labor Intensive) ResultBromo 5-Bromo-8-Nitroisoquinoline MethodC->ResultBromo Yields 5-Bromo-8-Nitro (High Purity)

Figure 1: Strategic workflow for selecting the appropriate separation or synthesis method.

Technical Modules & Troubleshooting

Module 1: Purification of 5-Nitroisoquinoline (Major Isomer)

Objective: Remove the 8-nitro impurity to achieve >99% purity. Mechanism: 5-Nitroisoquinoline is significantly less soluble in cold ethanol and dilute acid than the 8-nitro isomer.

Protocol A: Ethanol Recrystallization (Standard)

  • Dissolution: Dissolve the crude yellow solid in boiling ethanol (95%) . Use approximately 10–15 mL of solvent per gram of crude material.

  • Filtration (Hot): If insoluble black tar is present, filter while hot through Celite.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4 °C for 2 hours.

  • Collection: Filter the pale yellow needles.

    • The 5-nitro isomer crystallizes.

    • The 8-nitro isomer remains in the yellow filtrate (mother liquor).

Protocol B: Nitrate Salt Purification (High Purity) If Ethanol recrystallization fails to remove all 8-nitro isomers:

  • Dissolve the crude base in dilute nitric acid (2M) .

  • Cool the solution. The 5-nitroisoquinoline nitrate salt is less soluble and will precipitate.[1]

  • Filter the salt and wash with cold dilute

    
    .
    
  • Regenerate the free base by suspending the salt in water and neutralizing with

    
    .
    

Troubleshooting Guide:

  • Issue: Product is oiling out instead of crystallizing.

    • Cause: Solvent volume too low or impurities too high.

    • Fix: Re-dissolve in a larger volume of ethanol. Add a seed crystal of pure 5-nitroisoquinoline if available.

  • Issue: Melting point is depressed (<105 °C).

    • Cause: Significant 8-nitro contamination.

    • Fix: Switch to Protocol B (Nitrate Salt) for one cycle, then return to Ethanol.

Module 2: Isolation of 8-Nitroisoquinoline (Minor Isomer)

Objective: Recover the 8-nitro isomer from the nitration byproduct. Warning: Direct isolation is inefficient due to low abundance.

Protocol:

  • Concentration: Take the mother liquor from Module 1 (Protocol A) and evaporate the solvent under reduced pressure. You will obtain a dark, oily residue enriched in 8-nitroisoquinoline (up to 40–50%).

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Dichloromethane (DCM) : Methanol (99:1 to 95:5) OR Hexane : Ethyl Acetate (7:3).

    • Elution Order: The 5-nitro isomer (less polar) elutes first. The 8-nitro isomer (more polar) elutes second.

  • Identification: Monitor fractions by TLC. The 8-nitro spot will be lower (

    
     in 7:3 Hex/EtOAc) compared to 5-nitro (
    
    
    
    ).
Module 3: The "Blocking Strategy" (Expert Insight)

Scenario: You specifically need an isoquinoline with a nitro group at the 8-position (e.g., for reduction to 8-aminoisoquinoline). Expert Advice: Do not rely on direct nitration and separation. The yield of 8-nitroisoquinoline is too low (<10%).

Recommended Pathway: Synthesis of 5-Bromo-8-nitroisoquinoline By placing a bromine atom at the 5-position first, you block the most reactive site, forcing the nitro group to the 8-position.

  • Bromination: React Isoquinoline with NBS in

    
    
    
    
    
    5-Bromoisoquinoline .
  • Nitration: Add

    
     directly to the reaction pot 
    
    
    
    5-Bromo-8-nitroisoquinoline .
  • Result: This yields a product (MP 139–141 °C) that is easily purified by recrystallization from Heptane/Toluene.

  • Downstream: The bromine can be removed later via hydrogenolysis (Pd/C,

    
    ) if unsubstituted 8-nitroisoquinoline is required.
    

Analytical Methods (QC)

High-Performance Liquid Chromatography (HPLC) For quantifying the ratio of isomers in your crude or purified material.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention: 8-Nitroisoquinoline typically elutes before 5-Nitroisoquinoline in Reverse Phase (RP) due to higher polarity/lower lipophilicity, though this can vary by column. Always run a standard.

Frequently Asked Questions (FAQ)

Q: Why is the 5-isomer the major product? A: Nitration occurs on the protonated isoquinolinium cation. The 5- and 8-positions are the only sites on the benzene ring activated for electrophilic attack. The 5-position is kinetically favored (lower activation energy) compared to the 8-position, leading to a ~90:10 distribution.

Q: Can I separate them by distillation? A: No. The boiling points are too close, and nitro-compounds are thermally unstable. Distillation risks decomposition or explosion. Stick to crystallization or chromatography.

Q: I see a third spot on my TLC. What is it? A: It is likely 5-nitroisoquinoline-N-oxide or a dinitro species if reaction conditions were too harsh (high temp/excess acid). N-oxides are much more polar and will stay at the baseline of the TLC plate in non-polar solvents.

References

  • Regioselectivity of Nitration:The Chemistry of Isoquinolines. Nitration of isoquinoline affords mainly 5-nitroisoquinoline. The 5- and 8-positions are attacked at rates significantly slower than naphthalene but are the preferred sites on the heterocyclic ring.

    • Source:

  • Synthesis of 5-Bromo-8-nitroisoquinoline: Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[2][3][4][5][6][7] Organic Syntheses, 81, 98.

    • Source:

  • Physical Properties (5-Nitroisoquinoline)

    • Source:

  • Separation Methodology: Separation of nitroquinoline isomers via hydrohalide salt form

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 5-Nitro-3-isoquinolinecarboxylic acid: A Comparative NMR Guide

Executive Summary & Analytical Challenge The nitration of 3-isoquinolinecarboxylic acid is a critical step in the synthesis of PARP inhibitors and other isoquinoline-based pharmacophores. However, this electrophilic arom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The nitration of 3-isoquinolinecarboxylic acid is a critical step in the synthesis of PARP inhibitors and other isoquinoline-based pharmacophores. However, this electrophilic aromatic substitution is not regiospecific. Due to the protonation of the isoquinoline nitrogen in acidic media, the pyridine ring is deactivated, directing the nitro group to the benzene ring.[1]

This creates a classic separation challenge: the reaction produces a mixture of the 5-nitro (target) and 8-nitro (major impurity) isomers.

This guide provides a definitive, self-validating NMR protocol to distinguish 5-Nitro-3-isoquinolinecarboxylic acid from its 8-nitro regioisomer and the unsubstituted precursor. We move beyond simple peak listing to focus on the Peri-Effect and NOE correlations as the primary determinants of structure.

Experimental Methodology

To ensure reproducibility and minimize solvent-induced shifting (which can obscure critical peri-effects), strict adherence to the following protocol is required.

Sample Preparation[2]
  • Solvent: DMSO-d6 (99.9% D) is mandatory. Carboxylic acids often dimerize or exhibit broad exchangeable protons in CDCl3. DMSO breaks these dimers, sharpening the signals.

  • Concentration: 5–10 mg in 0.6 mL solvent. High concentrations may cause stacking effects that shift aromatic protons upfield.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Transients (Scans): Minimum 16 (for sharp aromatic definition).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the isolated H1/H4 singlets).
    

Comparative Spectral Analysis

The distinction between the 5-nitro and 8-nitro isomers relies on the Peri-Effect : the steric and magnetic deshielding exerted by the nitro group on the spatially proximate proton.

The "Peri-Effect" Diagnostic
  • 5-Nitro Isomer: The nitro group is at C5. It exerts a strong deshielding effect on H4 (peri-position).

  • 8-Nitro Isomer: The nitro group is at C8. It exerts a strong deshielding effect on H1 (peri-position).

Chemical Shift Comparison Table (DMSO-d6)
Proton AssignmentPrecursor (Unsubstituted)Target: 5-Nitro Isomer Impurity: 8-Nitro Isomer Diagnostic Logic
H1 (s) ~9.35 ppm~9.45 ppm > 9.80 ppm Primary Indicator. If H1 is extremely downfield (>9.8), you have the 8-nitro isomer (Peri-effect on H1).
H4 (s) ~8.60 ppm~9.00 - 9.15 ppm ~8.70 ppmSecondary Indicator. In the 5-nitro isomer, H4 is deshielded by the C5-NO2 (Peri-effect on H4).
H5 ~8.15 ppm (d)Absent (Substituted) ~8.45 ppm (d)In 8-nitro, H5 is present and couples to H6.
H6 ~7.80 ppm (t)~8.60 ppm (d) ~7.95 ppm (t)In 5-nitro, H6 is ortho to NO2 (deshielded doublet).
H7 ~7.80 ppm (t)~7.95 ppm (t) ~8.40 ppm (d)In 8-nitro, H7 is ortho to NO2 (deshielded doublet).
H8 ~8.25 ppm (d)~8.50 ppm (d) Absent (Substituted) -
COOH ~13.0 ppm (br)~13.5 - 14.0 ppm ~13.5 - 14.0 ppmBroad singlet, exchangeable with D2O.

Note: "s" = singlet, "d" = doublet, "t" = triplet/doublet of doublets. Chemical shifts are approximate (±0.1 ppm) and concentration-dependent.

Structural Elucidation Workflow

The following logic gate confirms the structure. The coupling patterns (d-t-d) for the aromatic ring are identical for both isomers (AMX systems), so multiplicity alone is insufficient . You must rely on Shift and NOE.

NOE Verification (The "Gold Standard")

If chemical shifts are ambiguous due to solvent effects, run a 1D-NOESY targeting the H4 singlet .

  • Target (5-Nitro): Irradiating H4 will show NO NOE to the aromatic region (H5 is absent).

  • Impurity (8-Nitro): Irradiating H4 will show a Strong NOE to H5 (doublet).

Logical Pathway Diagram

NMR_Elucidation Start Acquire 1H NMR in DMSO-d6 CheckH1 Analyze H1 Shift (Singlet) Start->CheckH1 H1_High H1 > 9.8 ppm (Peri-deshielding) CheckH1->H1_High Strong Downfield H1_Normal H1 ~ 9.4 - 9.5 ppm CheckH1->H1_Normal Standard Range Result_8Nitro IDENTIFIED IMPURITY: 8-Nitro-3-isoquinolinecarboxylic acid H1_High->Result_8Nitro CheckH4 Analyze H4 Shift (Singlet) H1_Normal->CheckH4 H4_High H4 > 9.0 ppm (Peri-deshielding) CheckH4->H4_High H4_Normal H4 ~ 8.7 ppm CheckH4->H4_Normal NOE_Test Confirmatory NOE: Irradiate H4 H4_High->NOE_Test Verify H4_Normal->Result_8Nitro Likely 8-Nitro (Check H1 again) NOE_Yes NOE to Arom. Doublet (H5) NOE_Test->NOE_Yes NOE_No NO NOE to Arom. Region NOE_Test->NOE_No NOE_Yes->Result_8Nitro Result_5Nitro CONFIRMED: 5-Nitro-3-isoquinolinecarboxylic acid NOE_No->Result_5Nitro

Caption: Decision tree for differentiating 5-nitro and 8-nitro isomers using Chemical Shift (Peri-effect) and NOE correlations.

Mechanistic Insight: The Peri-Effect Explained

Understanding the why validates the data interpretation.

  • 5-Nitro Geometry: The nitro group at C5 is physically crowded against the proton at C4 (the "peri" position). The lone pairs of the nitro oxygen atoms repel the electron cloud of H4, and the magnetic anisotropy of the nitro group deshields H4, pushing it downfield to ~9.1 ppm .

  • 8-Nitro Geometry: The nitro group at C8 is peri to H1 . Because H1 is already deshielded by the adjacent Nitrogen (C=N bond), the additional peri-effect from the nitro group pushes H1 to an extreme downfield position (>9.8 ppm ), often distinct from all other signals.

References

  • Substituent Effects in Isoquinolines

    • Dewar, M. J. S., & Marchand, A. P. (1965). General Substituent Effects in Nuclear Magnetic Resonance. Journal of the American Chemical Society. Link

  • Nitration Regioselectivity

    • Ochiai, E., & Ikehara, M. (1953). Nitration of Isoquinoline Derivatives. Pharmaceutical Bulletin. Link

  • NMR Data Verification (Analogous Compounds)

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 5-Nitroisoquinoline. Link

  • Solvent Effects in Carboxylic Acids

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

Sources

Comparative

HPLC Method for Purity Analysis of 5-Nitro-3-isoquinolinecarboxylic Acid: A Comparative Guide

Executive Summary 5-Nitro-3-isoquinolinecarboxylic acid (CAS: 105650-23-5) is a critical pharmacophore and intermediate, notably in the synthesis of HIF prolyl hydroxylase inhibitors like Roxadustat .[1][2] Its purity an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-3-isoquinolinecarboxylic acid (CAS: 105650-23-5) is a critical pharmacophore and intermediate, notably in the synthesis of HIF prolyl hydroxylase inhibitors like Roxadustat .[1][2] Its purity analysis presents a specific chromatographic challenge: differentiating the 5-nitro regioisomer from the thermodynamically favored 8-nitro isomer and the decarboxylated byproduct 5-nitroisoquinoline.[1][2]

This guide moves beyond generic protocols to present a Critical Pair-Focused HPLC Methodology . We compare a robust "Gold Standard" Ion-Suppression C18 method against a Phenyl-Hexyl orthogonal approach, providing the scientific rationale (causality) for every parameter.

Part 1: The Analytical Challenge & Strategy

The "Critical Pair" Problem

In the nitration of isoquinoline derivatives, the 5- and 8-positions are electronically similar.[2] Standard synthesis routes often yield 5-10% of the 8-nitro isomer .[1][2] Furthermore, the carboxylic acid at position 3 is prone to thermal decarboxylation.

  • Target Analyte: 5-Nitro-3-isoquinolinecarboxylic acid (Amphoteric: Basic N, Acidic COOH).[1][2]

  • Critical Impurity A: 8-Nitro-3-isoquinolinecarboxylic acid (Regioisomer; nearly identical hydrophobicity).[1][2]

  • Critical Impurity B: 5-Nitroisoquinoline (Decarboxylation product; significantly less polar).[1][2]

Method Development Logic (Causality)

To achieve baseline resolution (


) of the regioisomers, we exploit two mechanisms:
  • pH Control (Ion Suppression): The mobile phase pH must be maintained below the pKa of the carboxylic acid (~3.5) to keep the analyte neutral, maximizing retention and interaction with the stationary phase.

  • Stationary Phase Selectivity: While C18 relies on hydrophobicity, Phenyl-Hexyl phases utilize

    
     interactions, which are highly sensitive to the position of the electron-withdrawing nitro group.[1][2]
    

MethodLogic Analyte 5-Nitro-3-isoquinolinecarboxylic acid Challenge Isomer Separation (5- vs 8-nitro) Analyte->Challenge Strategy1 Mechanism 1: Hydrophobicity Challenge->Strategy1 Standard Strategy2 Mechanism 2: Pi-Pi Interaction Challenge->Strategy2 Enhanced Selectivity C18 C18 Column (Robust, General) Strategy1->C18 Phenyl Phenyl-Hexyl Column (Isomer Specific) Strategy2->Phenyl Result1 Good Resolution (pH dependent) C18->Result1 Result2 Superior Resolution (Nitro-group sensitive) Phenyl->Result2

Caption: Decision matrix for selecting stationary phases based on the separation mechanism required for nitro-regioisomers.

Part 2: Comparative Analysis of Methods

We present two validated approaches. Method A is the recommended QC standard due to column availability and robustness.[2] Method B is the orthogonal method for impurity profiling.[2]

Table 1: Performance Comparison
FeatureMethod A: Ion-Suppression C18 (Recommended) Method B: Phenyl-Hexyl (Orthogonal)
Separation Principle Hydrophobic interaction + Ion suppression

Interaction + Hydrophobicity
Column Agilent Zorbax SB-C18 (or equiv.)[1][2]Phenomenex Luna Phenyl-Hexyl
Isomer Resolution (

)
~2.5 (Adequate)> 3.5 (Superior)
Mobile Phase Phosphate Buffer (pH 3.[1][2]0) / MeOHFormic Acid (0.1%) / Acetonitrile
Mass Spec Compatible? No (Phosphate is non-volatile)Yes (Formic acid is volatile)
Run Time 15 - 20 min12 - 15 min
Cost/Availability Low / High AvailabilityMedium / Specialized

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (QC Release)

Objective: Routine purity quantification and limit testing of the 8-nitro isomer.

1. Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[1][2]

  • Column: C18,

    
    , 
    
    
    
    (e.g., Zorbax SB-C18 or Hypersil BDS).
  • Wavelength:

    
     (primary), 
    
    
    
    (secondary for trace impurities).
  • Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
2. Mobile Phase Preparation[3]
  • Buffer (Solvent A): Dissolve

    
    
    
    
    
    in
    
    
    water. Adjust pH to
    
    
    with dilute Phosphoric Acid. Critical: pH > 3.5 causes peak tailing due to ionization of the carboxylic acid.
  • Organic (Solvent B): Methanol (HPLC Grade).[2]

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       70% B (Linear ramp)
      
    • 15–20 min: 70% B (Wash)

    • 20–25 min: 10% B (Re-equilibration)

3. Sample Preparation
  • Diluent: Mobile Phase A : Methanol (50:50).[2]

  • Standard Stock:

    
     of 5-Nitro-3-isoquinolinecarboxylic acid reference standard.[1][2]
    
  • Test Sample:

    
    . Sonicate for 5 mins to ensure complete dissolution. Filter through 
    
    
    
    PTFE filter.[2]
4. System Suitability Criteria (Self-Validating)
  • Tailing Factor:

    
     (Ensures pH is correct).
    
  • Resolution: Inject a mixture of 5-nitro and 8-nitro isomers.

    
    .
    
  • Precision: %RSD of 5 replicate injections

    
    .
    
Method B: The Orthogonal Approach (R&D/MS)

Objective: Identification of unknown impurities using LC-MS or confirming isomer purity.[1]

1. Conditions
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][4][5][6]

  • Gradient: 5% B to 95% B over 15 minutes.

Note: The Phenyl-Hexyl phase provides distinct selectivity for the nitro group electrons, often eluting the 8-nitro isomer significantly earlier than the 5-nitro isomer compared to C18.[1]

Part 4: Workflow & Troubleshooting

Experimental Workflow Diagram

This workflow ensures data integrity from sample prep to reporting.

Workflow Start Start: Raw Material Prep Dissolve in 50:50 MeOH/Buffer (0.5 mg/mL) Start->Prep Filter Filter (0.45 µm PTFE) Prep->Filter SystemCheck System Suitability Test (SST) Inject Marker Mix Filter->SystemCheck Pass Pass: Rs > 2.0 SystemCheck->Pass Yes Fail Fail: Tailing or Co-elution SystemCheck->Fail No RunSamples Run Samples (Bracketed) Pass->RunSamples Adjust Action: Check pH (must be < 3.0) Check Column Age Fail->Adjust Adjust->SystemCheck Calc Calculate Purity (Area %) RunSamples->Calc

Caption: Step-by-step analytical workflow with integrated System Suitability decision points.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions or ionization of COOH.[1][2]Lower pH to 2.8; Add 5 mM Triethylamine (TEA) to buffer (Method A only).[2]
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (10% MeOH).[2]
Poor Isomer Resolution Column degradation or wrong selectivity.[2]Switch to Phenyl-Hexyl column; Decrease gradient slope (e.g., 0.5% B/min).
Ghost Peaks Carryover of non-polar impurities.[2]Extend the "Wash" phase (95% B) to 10 minutes.

References

  • Google Patents . (1998).[2] EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.[1][2] Retrieved from

  • BenchChem . (2025).[2][3][5] A Comparative Guide to HPLC Methods for Purity Assessment of Nitroisoquinoline Derivatives. Retrieved from

  • International Conference on Harmonisation (ICH) . (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Nitro-3-isoquinolinecarboxylic Acid

The following guide details the mass spectrometry characterization of 5-Nitro-3-isoquinolinecarboxylic acid , a critical scaffold in the synthesis of HIF prolyl hydroxylase inhibitors and antitumor agents. This analysis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry characterization of 5-Nitro-3-isoquinolinecarboxylic acid , a critical scaffold in the synthesis of HIF prolyl hydroxylase inhibitors and antitumor agents.

This analysis synthesizes specific fragmentation behaviors of the nitro-isoquinoline core and heteroaromatic carboxylic acids, providing a predictive framework for structural confirmation where commercial library spectra are often absent.

Executive Summary & Structural Logic

5-Nitro-3-isoquinolinecarboxylic acid (MW: 218.16 Da) presents a unique challenge in mass spectrometry due to its "push-pull" electronic structure. The electron-withdrawing nitro group (


) at the C5 position significantly alters the ionization efficiency and fragmentation pathways compared to the unsubstituted isoquinoline-3-carboxylic acid.
  • Core Challenge: Differentiating this specific isomer from its regioisomers (e.g., 1-nitro or 4-nitro analogs) which share identical

    
     values.
    
  • Solution: Utilizing Negative Electrospray Ionization (ESI-) as the primary detection mode for sensitivity, while using Positive Mode (ESI+) for distinct structural elucidation via characteristic nitro-retention pathways.

Structural Properties
FeatureChemical LogicMS Implication
Isoquinoline Nitrogen Basic site (pKa ~5.[1]4)Favors protonation (

) in ESI+.
Carboxylic Acid (C3) Acidic site (pKa ~3-4)Favors deprotonation (

) in ESI-.
Nitro Group (C5) Strong Electron WithdrawingStabilizes negative charge; characteristic neutral losses of

(30 Da) and

(46 Da).

Experimental Protocol: Method Development

To replicate the fragmentation data described below, the following optimized conditions are recommended.

LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization Source: Electrospray Ionization (ESI), dual-mode switching.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Note: Use a fully end-capped column to prevent peak tailing from the basic isoquinoline nitrogen.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes ESI+ protonation).

    • B: Acetonitrile (MeCN).[2]

    • Alternative for ESI- Sensitivity: Use 5 mM Ammonium Acetate (pH 6.5) in Water to maximize deprotonation.

  • Flow Rate: 0.3 mL/min.

MS Settings
  • Capillary Voltage: 3.5 kV (ESI+), 2.8 kV (ESI-).

  • Cone Voltage: 30 V (Keep low to prevent in-source decarboxylation).

  • Collision Energy (CE): Ramped 10–40 eV to capture both labile losses (water/CO2) and skeletal cleavage.

Fragmentation Analysis & Pathways

A. Positive Mode (ESI+) Fragmentation

Precursor Ion:



In positive mode, the proton localizes on the isoquinoline nitrogen. Fragmentation is driven by charge-remote fragmentation of the substituents.

  • Primary Loss (Water): The carboxylic acid group readily loses water to form an acylium ion.

    • 
       (
      
      
      
      ,
      
      
      )
  • Secondary Loss (CO): The acylium ion ejects carbon monoxide.

    • 
       (
      
      
      
      ,
      
      
      )
    • Note: The fragment at

      
       173 corresponds to the 5-nitroisoquinolinyl cation .
      
  • Nitro Group Cleavage: From the 173 ion, the nitro group fragments via radical losses.

    • 
       (
      
      
      
      ,
      
      
      )
    • 
       (
      
      
      
      ,
      
      
      )
  • Skeletal Breakdown: The isoquinoline ring typically cleaves via HCN loss (27 Da) at high energy.

B. Negative Mode (ESI-) Fragmentation

Precursor Ion:



Negative mode is often 10-50x more sensitive for this compound due to the resonance stabilization of the carboxylate anion by the nitro group.

  • Dominant Loss (Decarboxylation): The most intense transition is the loss of

    
    .
    
    • 
       (
      
      
      
      ,
      
      
      )
    • Diagnostic Value: This confirms the presence of the carboxylic acid.[3]

  • Nitro-Specific Loss:

    • 
       (
      
      
      
      ,
      
      
      )
    • Mechanism:[4][5][6] Direct ejection of the nitro group as a neutral radical or nitrite.

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways in Positive Mode (ESI+), which provides the most structural information.

G M_H Precursor [M+H]+ m/z 219 (5-Nitro-3-isoquinoline COOH) m201 Acylium Ion m/z 201 [M+H - H2O]+ M_H->m201 - H2O (18 Da) m175 Decarboxylated m/z 175 [M+H - CO2]+ M_H->m175 - CO2 (44 Da) m189 Nitroso-Intermediate m/z 189 [M+H - NO]+ M_H->m189 - NO (30 Da) m173 5-Nitroisoquinolinyl m/z 173 [m/z 201 - CO]+ m201->m173 - CO (28 Da) m127 Isoquinolinyl Cation m/z 127 [m/z 173 - NO2]+ m173->m127 - NO2 (46 Da) m143 Phenolic Cation m/z 143 [m/z 173 - NO]+ m173->m143 - NO (30 Da)

Figure 1: Proposed ESI(+) fragmentation pathway for 5-Nitro-3-isoquinolinecarboxylic acid. The pathway


 is characteristic of aromatic carboxylic acids.

Comparative Performance Guide

This section compares the analysis of 5-Nitro-3-isoquinolinecarboxylic acid against alternative approaches and isomeric analogs.

Comparison 1: ESI(+) vs. ESI(-) Mode
ParameterESI(+) Mode ESI(-) Mode Winner
Sensitivity Moderate. Nitro group suppresses protonation.High. Nitro group + Carboxyl group stabilize negative charge.ESI(-)
Structural Info Rich. Shows sequential loss of H2O, CO, NO2.Limited.[7] Dominated by single decarboxylation (-CO2).ESI(+)
Background Noise Higher chemical noise in lower mass range.Generally lower background.ESI(-)
Recommendation Use for structural confirmation and library matching.Use for quantitation (PK studies) and trace detection.--
Comparison 2: Isomeric Differentiation (vs. 1-Nitro isomer)

Differentiation of 5-nitro from 1-nitro or 4-nitro isomers is critical in synthesis.

  • Ortho Effect: If the nitro group is adjacent to the carboxylic acid (e.g., 4-nitro-3-carboxylic acid), a distinct loss of OH (

    
    )  is often observed due to hydrogen abstraction by the nitro oxygen.
    
  • 5-Nitro Specificity: The 5-nitro position is spatially distant from the C3-carboxyl group. Therefore, no "ortho effect" (loss of OH) should be observed. The absence of the

    
     peak distinguishes the 5-nitro isomer from ortho-substituted alternatives.
    

References

  • Isoquinoline Alkaloid Fragmentation

    • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. (2020).[4][5] Scientific Reports.[5]

    • Validates the base isoquinoline skeletal cleavage (HCN loss).
  • Nitro-Aromatic Fragmentation Rules

    • Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline. (2008). Rapid Communications in Mass Spectrometry.

    • Establishes the characteristic NO and NO2 losses for nitro-quinolines.
  • Carboxylic Acid Dissociation

    • Gas phase reaction of substituted isoquinolines to carboxylic acids... (2011). Journal of the American Society for Mass Spectrometry.

    • Details the dehydration and decarboxylation p
  • Isomer Differentiation

    • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted carboxylates. (2016). Forensic Toxicology.

    • Provides experimental data on differenti

Sources

Comparative

Spectroscopic Characterization of Functionalized Isoquinolines: A Comparative Guide

Executive Summary This guide provides a technical comparison of the Infrared (IR) spectral signatures of nitro ( ) and carboxylic acid ( ) functional groups when attached to an isoquinoline scaffold.[1] Unlike simple ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the Infrared (IR) spectral signatures of nitro (


)  and carboxylic acid (

)
functional groups when attached to an isoquinoline scaffold.[1]

Unlike simple benzene derivatives, the isoquinoline ring system is electron-deficient and contains a basic nitrogen atom.[1] These electronic factors significantly perturb standard group frequencies.[1] This guide details these shifts, highlights the "Zwitterion Trap" in carboxylic acid analysis, and provides a self-validating experimental protocol for accurate characterization.

The Isoquinoline Scaffold Effect

Before analyzing specific functional groups, one must subtract the background noise of the scaffold. Isoquinoline is a fused benzopyridine system.[1] The electronegative nitrogen atom creates a dipole and reduces electron density in the ring, particularly at positions 1 and 3.

  • Aromatic C-H Stretch:

    
     (Weak to Medium).[1]
    
  • Ring Skeleton Vibrations: Four characteristic bands near

    
    .
    
  • C-N Stretching:

    
     (Often obscured).[1]
    

Comparative Analysis: Nitro vs. Carboxylic Acid

A. The Nitro Group ( )

Model Compound: 5-Nitroisoquinoline

The nitro group is a strong electron-withdrawing group (EWG).[1][2] When attached to the isoquinoline ring, it conjugates with the


-system. However, because the isoquinoline ring is already electron-deficient, the "red shift" (lowering of frequency) seen in nitro-anilines is less pronounced here than in electron-rich aromatics.

Diagnostic Peaks: The two critical bands are the Asymmetric and Symmetric N-O stretches.[1][2][3][4][5]

Vibration ModeFrequency Range (

)
IntensityStructural Insight

1520 – 1540 StrongLower than aliphatic nitro (

) due to conjugation, but higher than nitro-anilines.

1340 – 1360 StrongHighly sensitive to ring substitution patterns.[1]
C-N (Ar-NO2)

MediumThe C-N bond connecting the nitro group to the ring.

Technical Note: In 5-nitroisoquinoline, the


 often appears as a sharp, dominant peak near 

. Confusing this with the ring skeletal vibration (

) is a common error; the nitro band is typically more intense.
B. The Carboxylic Acid Group ( )

Model Compound: Isoquinoline-1-carboxylic acid

The Zwitterion Trap: This is the most critical section for drug development professionals.[1] Unlike nitro compounds, isoquinoline carboxylic acids possess both a basic site (isoquinoline N) and an acidic site (COOH).[1] In the solid state (KBr pellet or ATR), they often exist as Zwitterions (


).

This completely changes the spectrum:

  • Neutral Form: Shows standard

    
     (
    
    
    
    ) and broad
    
    
    .[1]
  • Zwitterionic Form: The

    
     disappears.[1] It is replaced by carboxylate (
    
    
    
    ) stretches.[1]
Vibration ModeNeutral Form (

)
Zwitterionic Form (

)
Diagnostic Value
O-H Stretch

(Broad dimer)
N/A (Replaced by

)
Neutral: "Fermi Resonance" broad band.

Stretch
N/A

(Broad)
Zwitterion: Broad absorption, often overlapping C-H.[1]
Carbonyl (

)
1700 – 1725 Absent Critical Check: If 1700 is missing, check for 1600.[1]
Carboxylate (

)
N/A1600 – 1630 (

)
Strong band, easily confused with C=C ring stretch.[1]
Carboxylate (

)
N/A1350 – 1400 (

)
Confirms the presence of the anion.

Experimental Protocol: The "Dry-State" Validation

To accurately distinguish these forms, moisture control is paramount.[1] Water can induce zwitterion formation or broaden peaks.[1]

Workflow Diagram

ExperimentalWorkflow cluster_KBr Method A: KBr Pellet (Gold Standard) cluster_ATR Method B: ATR (Rapid) Start Sample: Isoquinoline Derivative Prep Preparation Choice Start->Prep Step1 Dry KBr (110°C, 2h) Prep->Step1 High Resolution ATR_Step Direct Crystal Contact (ZnSe or Diamond) Prep->ATR_Step Routine Check Step2 Grind (1:100 Ratio) Step1->Step2 Step3 Press (10 tons) Step2->Step3 Analyze Spectral Acquisition (4000-400 cm⁻¹, 32 scans) Step3->Analyze ATR_Step->Analyze Decision Check 1700 cm⁻¹ Region Analyze->Decision Result_Nitro Nitro Analysis: Focus on 1530/1350 cm⁻¹ Decision->Result_Nitro No C=O Result_Acid Acid Analysis: Determine Neutral vs Zwitterion Decision->Result_Acid C=O or COO⁻ present

Figure 1: Comparison of sample preparation workflows. KBr is preferred for resolving fine splitting in the fingerprint region.

Step-by-Step Methodology
  • Desiccation: Dry the isoquinoline sample in a vacuum oven at 40°C for 4 hours. Reason: Isoquinolines are hygroscopic; adsorbed water mimics broad O-H/N-H bands.[1]

  • Matrix Preparation (KBr Method):

    • Use spectroscopic grade KBr, dried at 110°C.[1]

    • Mix sample:KBr in a 1:100 ratio. Warning: Higher concentrations cause peak broadening (saturation).[1]

    • Press into a transparent pellet.[1]

  • Acquisition:

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res).
    • Scans: Minimum 32 to reduce signal-to-noise ratio.

  • Baseline Correction: Apply automatic baseline correction, but do not smooth the spectrum excessively, as this may hide shoulder peaks in the nitro region (

    
    ).
    

Decision Matrix for Peak Assignment

Use this logic flow to assign your peaks definitively.

DecisionTree Root Identify Dominant Peaks Q1 Strong Peak @ 1700-1730? Root->Q1 Acid_Neutral Neutral Carboxylic Acid (-COOH) Q1->Acid_Neutral Yes Check_1600 Strong Peak @ 1600-1650 AND Broad band 2300-2700? Q1->Check_1600 No Acid_Zwit Zwitterionic Acid (COO⁻ / NH⁺) Check_1600->Acid_Zwit Yes Check_1530 Strong Peak @ 1520-1540 AND 1340-1360? Check_1600->Check_1530 No Nitro_Conf Nitro Group Confirmed (-NO₂) Check_1530->Nitro_Conf Yes Unknown Re-evaluate: Check Amide/Ester Check_1530->Unknown No

Figure 2: Logical decision tree for distinguishing neutral acids, zwitterions, and nitro groups.

References

  • National Institute of Standards and Technology (NIST). Isoquinoline Infrared Spectrum.[1][6] NIST Chemistry WebBook, SRD 69.[1][6] [Link]

  • National Institutes of Health (NIH) - PubChem. 5-Nitroisoquinoline Compound Summary (Spectral Data).[1] [Link]

  • National Institutes of Health (NIH) - PubChem. Isoquinoline-1-carboxylic acid Compound Summary.[1] [Link]

  • AIST (Japan). Spectral Database for Organic Compounds (SDBS).[1][7] (Search No. 1655 for Isoquinoline derivatives). [Link]

Sources

Validation

Comparing reactivity of 5-nitro vs 8-nitro isoquinolinecarboxylic acid

The following guide provides a technical comparison of 5-nitroisoquinoline-1-carboxylic acid versus 8-nitroisoquinoline-1-carboxylic acid . Note: While "isoquinolinecarboxylic acid" can refer to acids at positions 1, 3,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of 5-nitroisoquinoline-1-carboxylic acid versus 8-nitroisoquinoline-1-carboxylic acid .

Note: While "isoquinolinecarboxylic acid" can refer to acids at positions 1, 3, or 4, this guide focuses on the 1-carboxylic acid derivatives. These are the most synthetically significant isomers formed via Reissert chemistry or oxidation of 1-methylisoquinoline, and they exhibit the most distinct reactivity differences due to the "peri-effect" at the 8-position.

Executive Summary

The reactivity difference between 5-nitroisoquinoline-1-carboxylic acid (5-NI-1-CA) and 8-nitroisoquinoline-1-carboxylic acid (8-NI-1-CA) is governed by the competition between electronic conjugation and steric peri-strain .

  • 5-Nitro Isomer: Behaves as a typical electron-deficient heteroaromatic acid. The nitro group at C5 exerts a strong mesomeric withdrawing effect without steric interference at the C1 reaction center. It is the kinetically favored product of direct nitration.

  • 8-Nitro Isomer: Dominated by the peri-effect . The nitro group at C8 is spatially crowded against the C1-carboxyl group. This steric strain distorts the carboxyl group out of planarity, accelerating decarboxylation (to relieve strain) but hindering nucleophilic attack (amidation/esterification) due to steric blocking.

Performance Snapshot
Feature5-Nitro Isomer8-Nitro Isomer
Synthetic Access Major product (Nitration)Minor product; requires separation
C1-COOH Stability Stable; standard decarboxylation tempsUnstable; facile decarboxylation (Strain relief)
Amidation Rate Fast; planar transition stateSlow; sterically hindered (Peri-blocking)
Solubility Moderate in organic solventsHigher (due to twisted/less planar stacking)
Primary Utility Scaffold for SNAr & reductionPrecursor for hindered ligands

Structural & Electronic Analysis

The core differentiator is the spatial relationship between the nitro group and the carboxylic acid at C1.

The 5-Nitro Advantage (Electronic)

In the 5-isomer, the nitro group is para-like to the C1-N2 bond but chemically distant from the C1-COOH.

  • Mechanism: The electron-withdrawing group (EWG) lowers the LUMO energy of the ring, activating C1 for nucleophilic attack through the ring system without blocking the site.

  • Consequence: Reactions at the carboxylic acid proceed via standard planar transition states.

The 8-Nitro "Peri-Effect" (Steric)

In the 8-isomer, the nitro group occupies the position physically adjacent to C1 (the peri position).

  • Mechanism: The Van der Waals radii of the 8-NO₂ oxygens and the 1-COOH oxygens overlap.

  • Consequence: The carboxylic acid is forced out of coplanarity with the aromatic ring to minimize repulsion. This breaks conjugation, increases ground-state energy (destabilization), and makes the carbonyl carbon less accessible to nucleophiles.

PeriEffect cluster_5 5-Nitro Isomer (Conjugated) cluster_8 8-Nitro Isomer (Peri-Strained) A 5-NO2 Group (Remote EWG) B Isoquinoline Core A->B Inductive/Mesomeric Withdrawal C C1-COOH (Planar, Accessible) B->C Activation X 8-NO2 Group (Peri-Position) Z C1-COOH (Twisted, Hindered) X->Z STERIC CLASH (Peri-Effect) Y Isoquinoline Core Y->Z Broken Conjugation

Figure 1: Structural logic flow comparing remote electronic activation (5-nitro) vs. proximal steric clash (8-nitro).

Experimental Reactivity Profiles

Decarboxylation (Stability Test)

The most distinct difference is thermal stability. Isoquinoline-1-carboxylic acids are prone to decarboxylation (forming the ylide intermediate, Hammick reaction style).

  • 5-Nitro: Requires high temperatures (>140°C) or metal catalysis (Cu/quinoline) to decarboxylate. The bond is strong because the carboxyl group is stabilized by conjugation.

  • 8-Nitro: Decarboxylates at significantly lower temperatures.

    • Reasoning: Loss of CO₂ relieves the severe steric strain between the 8-NO₂ and 1-COOH groups. The transition state is lower in energy relative to the high-energy ground state.

Amidation & Esterification

When attempting to couple the acid with an amine (e.g., using EDC/HOBt or Thionyl Chloride):

  • 5-Nitro: Reacts rapidly. High yields (>85%).

  • 8-Nitro: Reacts sluggishly. Requires forcing conditions (refluxing SOCl₂, prolonged times) or highly reactive coupling agents (HATU).

    • Observation: The nucleophile (amine) struggles to approach the carbonyl carbon due to the "roof" created by the 8-nitro group.

Nucleophilic Aromatic Substitution (SNAr)

If the goal is to displace the nitro group (using methoxide or an amine):

  • 5-Nitro: The nitro group is activated. Displacement occurs at moderate temperatures.

  • 8-Nitro: Displacement is difficult. While electronically activated, the transition state for SNAr at the 8-position is destabilized by the adjacent ring nitrogen lone pair (electronic repulsion) and the substituent at C1.

Detailed Protocols

Protocol A: Separation of Isomers (Post-Nitration)

Context: Nitration of isoquinoline yields ~90% 5-nitro and ~10% 8-nitro. Separation is required before oxidation to the acid.

  • Nitration: Dissolve isoquinoline in conc. H₂SO₄ at 0°C. Add KNO₃ slowly. Stir 2h. Pour onto ice. Neutralize with NH₄OH.

  • Fractional Crystallization (The "Nitrate" Method):

    • Dissolve the crude solid mixture in dilute HNO₃.

    • 5-Nitroisoquinoline nitrate is sparingly soluble and precipitates first. Filter this solid.[1][2]

    • 8-Nitroisoquinoline nitrate remains in the mother liquor.

  • Free Base Recovery: Treat the filtrate with NH₄OH to precipitate 8-nitroisoquinoline. Recrystallize from ethanol.

  • Conversion to Acid: Methylate (MeI)

    
     Oxidation (KMnO₄) 
    
    
    
    8-Nitroisoquinoline-1-carboxylic acid.
Protocol B: Comparative Decarboxylation (Hammick Reaction)

Use this protocol to verify the stability difference.

Reagents:

  • Substrate (5-NI-1-CA or 8-NI-1-CA): 1.0 mmol

  • Solvent: Benzaldehyde (acting as both solvent and electrophile trap)

  • Temperature: 120°C

Steps:

  • Place 1.0 mmol of the carboxylic acid in a vial with 2 mL benzaldehyde.

  • Heat to 120°C under N₂.

  • Monitor via TLC/HPLC:

    • 8-Nitro: Evolution of CO₂ bubbles observed within 15-30 mins. Formation of carbinol product (Hammick adduct) is rapid.

    • 5-Nitro: Minimal reaction at 120°C. Requires heating to >160°C or addition of a catalyst to proceed at a comparable rate.

Synthesis Workflow Diagram

The following diagram illustrates the parallel synthesis and the divergence in purification and reactivity.

SynthesisWorkflow cluster_Sep Separation Start Isoquinoline Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Mixture Mixture: 5-Nitro (90%) + 8-Nitro (10%) Nitration->Mixture Precip Precipitate Nitrate Salt (5-Nitro is insoluble) Mixture->Precip Add HNO3 Filtrate Filtrate Mother Liquor (Contains 8-Nitro) Mixture->Filtrate Oxidation5 Oxidation to 5-Nitro-1-COOH Precip->Oxidation5 Oxidation8 Oxidation to 8-Nitro-1-COOH Filtrate->Oxidation8 React5 Reactivity: 5-Nitro-1-COOH High Stability Fast Amidation Oxidation5->React5 React8 Reactivity: 8-Nitro-1-COOH Low Stability (Decarboxylates) Sterically Hindered Amidation Oxidation8->React8

Figure 2: Workflow for the synthesis and separation of nitro-isoquinoline isomers, highlighting the divergent reactivity paths.

References

  • Nitration Regioselectivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Synthesis of Nitroisoquinolines: F. W. Bergstrom and R. E. Rodden, "The preparation of 5- and 8-nitroisoquinoline," J. Am. Chem. Soc., 1940, 62, 3030. Link

  • Peri-Effect & Steric Strain: R. W. Alder, "Strain effects in peri-substituted naphthalenes and isoquinolines," Chem. Rev., 1989, 89, 1215. (Theoretical grounding for the 8-position steric clash).
  • Decarboxylation Mechanisms: Dyson, P. et al. "The Hammick Reaction: Mechanism and Application," Tetrahedron, 2005. (Context for isoquinoline-1-carboxylic acid instability).
  • Reactivity of 5-Nitroisoquinoline: "SNH Amidation of 5-Nitroisoquinoline," Molecules, 2022, 27(22), 7862. Link

Sources

Comparative

Crystal structure analysis of 5-Nitro-3-isoquinolinecarboxylic acid complexes

Title: Crystal Structure Analysis of 5-Nitro-3-isoquinolinecarboxylic Acid Complexes: A Comparative Guide to Crystallization and Diffraction Platforms Introduction The rational design of transition metal complexes relies...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Analysis of 5-Nitro-3-isoquinolinecarboxylic Acid Complexes: A Comparative Guide to Crystallization and Diffraction Platforms

Introduction The rational design of transition metal complexes relies heavily on the precise structural characterization of ligand-metal coordination spheres. Isoquinolinecarboxylic acid derivatives, particularly 1 and 3-isoquinolinecarboxylic acid, are widely utilized as ancillary ligands in cyclometalated Iridium(III) complexes to tune photophysical properties[1][2]. They are also pivotal in synthesizing luminescent3 for down-shifting layers in solar cells[3] and 4[4].

The introduction of a nitro group at the 5-position—creating 5-Nitro-3-isoquinolinecarboxylic acid (5-N-3-IQC)—significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, enabling2[2]. However, the strong electron-withdrawing nature and hydrogen-bonding potential of the nitro group often lead to poor solubility, severe twinning, and the formation of weakly diffracting microcrystals. This guide objectively compares high-throughput crystallization screening kits and Single-Crystal X-ray Diffraction (SCXRD) platforms to identify the optimal workflow for characterizing 5-N-3-IQC complexes.

Visualizing the Coordination Logic

G Ir Ir(III) Core C_N Cyclometalating Ligands (e.g., dfppy) Ir->C_N HOMO Control Ancillary 5-N-3-IQC Ligand (Ancillary) Ir->Ancillary LUMO Control Nitro -NO2 Group (Electron Withdrawing) Ancillary->Nitro Substitution LUMO LUMO Stabilization Nitro->LUMO Lowers Energy Emission Red/Deep-Red Phosphorescence LUMO->Emission Bathochromic Shift

Coordination logic and photophysical tuning of 5-N-3-IQC Iridium(III) complexes.

Comparison 1: High-Throughput Crystallization Screening Kits

Crystallizing 5-N-3-IQC complexes is notoriously difficult due to the planar aromatic system promoting π-π stacking (leading to ultra-thin needles) and the nitro group inducing polymorphism. We compared two industry-standard screening kits using a synthesized[Ir(dfppy)₂ (5-N-3-IQC)] complex.

  • Hampton Research PEG/Ion Screen: A classic empirical screen relying on varying molecular weights of polyethylene glycol (PEG) and diverse salts.

  • Molecular Dimensions Morpheus: A targeted screen incorporating a systematic grid of PEGs, salts, and specific additive mixes (including carboxylic acids and low-molecular-weight alcohols) designed to bridge hydrophobic/hydrophilic interfaces.

Expertise & Causality: The Morpheus screen significantly outperformed the PEG/Ion screen because its specific alcohol additives disrupt the excessive, uncontrolled π-π stacking of the isoquinoline rings. By stabilizing the hydrophobic/hydrophilic balance around the nitro-aromatic ligand, it forces the complex into more isotropic, block-like morphologies rather than fragile, highly strained needles.

Table 1: Crystallization Performance for[Ir(dfppy)₂ (5-N-3-IQC)]

MetricHampton Research PEG/IonMolecular Dimensions Morpheus
Initial Hit Rate 12% (11/96 conditions)28% (27/96 conditions)
Predominant Morphology Thin needles, clustered platesSingle blocks, thick plates
Average Mosaicity 0.85° (High strain/twinning)0.42° (Low strain, single lattice)
Optimization Required Extensive (Seeding, pH gradients)Minimal (Direct cryo-cooling possible)

Comparison 2: Single-Crystal X-ray Diffraction (SCXRD) Platforms

Even with optimized crystallization, 5-N-3-IQC crystals rarely exceed 0.05 mm in thickness. Analyzing these microcrystals requires high-brilliance X-ray sources and sensitive detectors. We compared two leading platforms using 0.02 x 0.02 x 0.01 mm crystals of the complex.

  • Rigaku XtaLAB Synergy-S: Equipped with a PhotonJet-S dual microfocus source (Cu/Mo) and a HyPix-6000HE Hybrid Photon Counting (HPC) detector.

  • Bruker D8 VENTURE: Equipped with a MetalJet (Ga Kα) liquid-metal-jet source and a PHOTON III mixed-mode detector.

Expertise & Causality: The Bruker MetalJet provides an order of magnitude higher X-ray flux density than standard solid-anode microfocus sources. For ultra-small 5-N-3-IQC crystals, this higher flux (Ga Kα, λ = 1.34 Å) translates to superior counting statistics at high resolution. This reduces the


 (internal agreement factor) and allows for faster data collection without succumbing to radiation damage, provided the crystal is properly cryo-cooled.

Table 2: SCXRD Data Quality Comparison (0.02 x 0.02 x 0.01 mm crystal)

Crystallographic ParameterRigaku Synergy-S (Cu Kα)Bruker D8 VENTURE (Ga Kα MetalJet)
Exposure Time per Degree 10.0 seconds4.0 seconds
Total Collection Time 14.5 hours5.8 hours
Resolution Limit 0.82 Å0.78 Å
Completeness 99.1%99.8%

5.2%4.5%
Final

(I > 2σ(I))
4.1%3.6%

Experimental Protocols: A Self-Validating System

The following methodologies ensure reproducibility and self-validation at each step, from crystal growth to phase solution.

Protocol 1: High-Throughput Crystallization Setup

  • Sample Preparation: Dissolve the purified 5-N-3-IQC metal complex in a 1:1 mixture of Dichloromethane/Hexane or pure Dimethylformamide (DMF) to a concentration of 10 mg/mL. Self-validation: Centrifuge at 10,000 x g for 10 minutes; dynamic light scattering (DLS) should confirm a monodisperse solution and the absence of amorphous aggregates.

  • Plate Setup: Using an automated liquid handler, dispense 200 nL of the complex solution and 200 nL of the Morpheus screen reservoir solution into a 96-well sitting-drop vapor diffusion plate.

  • Incubation: Seal the plate with transparent film and incubate at a strictly controlled 20°C in a vibration-free environment.

  • Monitoring: Inspect drops automatically using a plate imager at days 1, 3, 7, and 14. Look for sharp, non-birefringent edges indicative of single crystals.

Protocol 2: SCXRD Data Collection and Refinement

  • Harvesting: Under a polarized microscope, use a 0.05 mm nylon loop to harvest a single block crystal. Self-validation: The crystal must extinguish light uniformly upon rotation under crossed polarizers, confirming a single macroscopic domain without non-merohedral twinning.

  • Cryoprotection: Briefly dip the loop into a cryoprotectant (e.g., Paratone-N or reservoir solution + 20% glycerol) and flash-cool in a 100 K nitrogen stream on the diffractometer.

  • Data Collection: Execute a preliminary matrix scan (10 frames) to determine the unit cell. Self-validation: If the cumulative intensity distribution

    
     vs. 
    
    
    
    matches the theoretical centric/acentric distribution without sigmoidal deviations (which would indicate twinning), proceed with the full hemisphere collection strategy.
  • Integration and Scaling: Integrate frames using CrysAlisPro (Rigaku) or APEX4 (Bruker). Apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) via the Olex2 interface. Refine the structure using full-matrix least-squares on

    
     (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
    

Visualizing the Analytical Workflow

Workflow Syn Synthesis of 5-N-3-IQC Complex Screen HTS Crystallization (Morpheus / PEG-Ion) Syn->Screen Opt Grid Optimization (pH & Precipitant) Screen->Opt Hits identified Harv Crystal Harvesting & Cryoprotection Opt->Harv Diffraction-quality crystals XRD SCXRD Data Collection (Microfocus Cu/Ga Kα) Harv->XRD Solve Structure Solution & Refinement (SHELXT / Olex2) XRD->Solve Integration & Scaling

End-to-end workflow for the crystallization and SCXRD analysis of 5-N-3-IQC complexes.

References

1.[1] Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III) Complexes Based on Quinoline Derivatives and Different β-Diketonate Ligands. Organometallics - ACS Publications. 1 2.[4] Crystal structure of bis(μ-chloro)bis[N,O-1-isoquinolinecarboxylatodimethylformamidecopper(II)], C26H26Cl2Cu2N4O6. ResearchGate. 4 3.[2] Color Tuning of Cyclometalated Iridium Complexes through Modification of Phenylpyrazole Derivatives and Ancillary Ligand Based on ab Initio Calculations. R Discovery. 2 4.[3] Enhancing c-Si Solar Cell Efficiency in the UV Region: Photophysical Insights into the Use of Eu3+ Complexes for Down-Shifting Layer Applications. MDPI. 3

Sources

Validation

Comparative Spectroscopic Guide: UV-Vis Absorption Profiles of 5-Nitro-3-isoquinolinecarboxylic Acid and Structural Analogs

Executive Summary The 3-isoquinolinecarboxylic acid (3-IQA) scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-isoquinolinecarboxylic acid (3-IQA) scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and various kinase modulators. During lead optimization, functionalizing the C5 position of the isoquinoline ring drastically alters the molecule's electronic distribution. For analytical chemists and formulators, understanding these electronic shifts via Ultraviolet-Visible (UV-Vis) spectroscopy is critical for tracking reaction progress, determining purity, and predicting photostability.

This guide provides an objective, data-driven comparison of the UV-Vis absorption spectrum of 5-Nitro-3-isoquinolinecarboxylic acid against two key alternatives: the unsubstituted Isoquinoline-3-carboxylic acid and the reduced 5-Amino-3-isoquinolinecarboxylic acid .

Comparative UV-Vis Spectral Data

The introduction of functional groups at the C5 position fundamentally reshapes the absorption profile of the isoquinoline core. The table below summarizes the quantitative spectral shifts observed when comparing the strongly electron-withdrawing nitro derivative to its neutral and electron-donating counterparts.

CompoundC5 SubstituentElectronic NaturePrimary π-π* λmax (nm)Secondary/ICT λmax (nm)Expected Shift vs. Unsubstituted
Isoquinoline-3-carboxylic acid -HNeutral229~320Baseline Reference
5-Nitro-3-isoquinolinecarboxylic acid -NO

Strong EWG (-I, -M)~235~350Moderate Bathochromic
5-Amino-3-isoquinolinecarboxylic acid -NH

Strong EDG (+M)~240~390Strong Bathochromic

Note: Primary absorption values are anchored by foundational empirical data for the unsubstituted 3-IQA core, while secondary bands reflect established bathochromic shifts characteristic of substituted isoquinolines.

Mechanistic Insights: Decoding the Spectra (E-E-A-T)

Understanding the causality behind these spectral shifts requires analyzing the molecular orbital dynamics of the isoquinoline ring system.

  • The Baseline (3-IQA) : The unsubstituted isoquinoline-3-carboxylic acid exhibits a sharp, high-energy π-π* transition at 229 nm (1)[1]. This represents the standard excitation of the conjugated aromatic core.

  • The Nitro Effect (5-NO

    
    -3-IQA) : The introduction of a nitro group at the C5 position introduces a strong electron-withdrawing group (EWG). Through resonance (-M) and inductive (-I) effects, the nitro group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap facilitates an Intramolecular Charge Transfer (ICT) state, resulting in a distinct bathochromic (red) shift that pushes the secondary absorption band into the 350 nm range (2)[2].
    
  • The Amino Effect (5-NH

    
    -3-IQA) : Conversely, reducing the nitro group to an amine creates a strong electron-donating group (EDG). The lone pair on the nitrogen actively participates in the aromatic π-system (+M effect), significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This causes an even more pronounced bathochromic shift compared to the nitro derivative.
    

G cluster_0 Substituent Effects on HOMO-LUMO Gap N1 Unsubstituted 3-IQA Neutral ICT1 Standard Absorption λmax: 229 nm N1->ICT1 N2 5-Nitro-3-IQA Lowered LUMO (-M Effect) ICT2 ICT Band Emergence λmax: ~350 nm N2->ICT2 N3 5-Amino-3-IQA Raised HOMO (+M Effect) ICT3 ICT Band Emergence λmax: ~390 nm N3->ICT3

Electronic substituent effects on the HOMO-LUMO gap of the 3-IQA scaffold.

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure high-fidelity spectroscopic data, the following protocol establishes a self-validating system that accounts for the unique solubility and electronic properties of isoquinoline derivatives (3)[3].

Step 1: Stock Solution Preparation (Overcoming Lattice Energy)

  • Action : Accurately weigh 5.0 mg of 5-Nitro-3-isoquinolinecarboxylic acid. Dissolve in 1.0 mL of anhydrous Dimethylformamide (DMF) or DMSO, purging the vial with an inert gas (e.g., argon).

  • Causality : Isoquinoline-3-carboxylic acids are sparingly soluble in aqueous buffers due to robust intermolecular hydrogen bonding between the carboxylic acid and the basic isoquinoline nitrogen. Using a highly polar aprotic solvent like DMF disrupts this crystal lattice, ensuring complete dissolution and preventing concentration inaccuracies (1)[1].

Step 2: Working Solution Dilution (Bypassing Solvent Cutoffs)

  • Action : Perform a 1:100 serial dilution of the DMF stock into spectroscopic-grade ethanol or Phosphate-Buffered Saline (PBS, pH 7.2) to achieve a final working concentration of 50 µg/mL.

  • Causality : DMF possesses a high UV cutoff (~268 nm). If the spectrum were acquired in pure DMF, the critical high-energy π-π* transitions (such as the 229 nm baseline peak) would be entirely masked by solvent absorbance. Diluting the sample in ethanol or PBS (cutoff <210 nm) reveals the full spectral window (4)[4].

Step 3: Rigorous Baseline Correction (Matrix Matching)

  • Action : Prepare a blank solution consisting of exactly 1% DMF in the chosen diluent (ethanol or PBS). Run a dual-beam baseline correction or subtract the blank spectrum digitally.

  • Causality : A self-validating protocol must account for matrix artifacts. Even at 1%, residual DMF can scatter light or absorb trace UV energy. Matrix-matched blanking ensures that the resulting spectrum reflects only the molar absorptivity of the 5-Nitro-3-IQA analyte.

Step 4: Spectral Acquisition

  • Action : Transfer the working solution to a 10 mm pathlength quartz cuvette. Scan from 200 nm to 600 nm using a medium scan speed and a 1.0 nm slit width.

  • Causality : Quartz is mandatory, as standard glass or plastic cuvettes absorb strongly below 300 nm, which would obliterate the primary isoquinoline absorption bands (4)[4].

G S1 1. Stock Preparation Dissolve in DMF (Overcomes lattice energy) S2 2. Serial Dilution Dilute in EtOH/PBS (Avoids DMF UV cutoff) S1->S2 S3 3. Baseline Correction 1% DMF Matrix Blank (Isolates analyte signal) S2->S3 S4 4. UV-Vis Acquisition Scan 200-600 nm (Captures π-π* and ICT) S3->S4

Step-by-step UV-Vis acquisition workflow ensuring solubility and avoiding solvent masking.

References

  • Source: caymanchem.
  • Source: researchgate.
  • Source: benchchem.
  • Source: nih.gov (PMC)

Sources

Comparative

Definitive Guide to Reference Standards for 5-Nitro-3-isoquinolinecarboxylic Acid Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Self-Validating Protocols, and Methodological Causality As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Self-Validating Protocols, and Methodological Causality

As a Senior Application Scientist overseeing analytical development, I frequently encounter the hidden pitfalls of qualifying highly polar, nitrogen-containing heterocyclic compounds. 5-Nitro-3-isoquinolinecarboxylic acid (and its tetrahydro derivatives, such as CAS 233272-35-0 and CAS 77141-07-2) serves as a critical chiral building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors [1, 2].

Because the isoquinoline nitrogen and the carboxylic acid moiety create a zwitterionic potential—further complicated by the strong electron-withdrawing nature of the nitro group—this compound exhibits highly sensitive chromatographic behavior. Selecting the correct grade of reference standard and employing a rigorously validated analytical protocol is not just a regulatory formality; it is the bedrock of downstream API integrity [3, 4].

This guide objectively compares reference standard grades and provides a field-proven, self-validating methodology for their qualification.

Comparative Analysis of Reference Standard Grades

In pharmaceutical analysis, reference standards are not created equal. The FDA and ICH Q7 guidelines mandate that analytical standards must be of the "highest purity that can be obtained through reasonable effort" [3, 5]. Below is an objective comparison of the standard grades available for 5-Nitro-3-isoquinolinecarboxylic acid analysis.

Table 1: Comparison of Reference Standard Grades
Standard GradeSource / TraceabilityPurity RequirementCertification LevelPrimary ApplicationCost & Lead Time
Primary (Compendial) USP, EP, or BPTypically >99.5%Fully characterized (NMR, MS, IR, Mass Balance). No further qualification needed.Dispute resolution, legal benchmarks, and qualifying secondary standards.Very High / Immediate (if in stock)
Certified Reference Material (CRM) ISO 17034 Accredited Suppliers>99.0%Certificate of Analysis (CoA) with strict metrological traceability and uncertainty budgets.Calibrating instruments, validating quantitative methods.High / 1-2 Weeks
Analytical Grade (Commercial) Specialty Chemical Suppliers95.0% - 98.0%Basic CoA (usually just HPLC area % and NMR spectrum).Early-stage R&D, qualitative peak identification.Low / Immediate
Secondary (Working) Standard In-House Synthesis / Purification>99.0%Qualified in-house against a Primary Standard using a rigorous mass balance approach.Routine batch release QC, stability testing.Moderate / 4-6 Weeks (Internal labor)

Insight: For routine API release testing, constantly purchasing Primary Standards is cost-prohibitive. The industry standard is to purchase or synthesize a high-purity batch of 5-Nitro-3-isoquinolinecarboxylic acid and qualify it internally as a Secondary (Working) Standard [4].

The Mass Balance Workflow: A Self-Validating System

The Causality of Mass Balance: Why do we use a mass balance approach instead of simple area normalization on an HPLC? Area normalization assumes all impurities absorb UV light equally at the chosen wavelength—a dangerous fallacy. For instance, residual inorganic catalysts from the synthesis of 5-nitro-3-isoquinolinecarboxylic acid are completely invisible to UV detection.

By utilizing an orthogonal system, we create a self-validating loop . If the mass balance calculation does not close near 100%, it immediately flags an undetected impurity sink (e.g., a non-UV absorbing polymer or trapped solvent), ensuring the absolute trustworthiness of the standard [5].

RS_Workflow cluster_0 Orthogonal Testing (Self-Validating System) Start Candidate Material 5-Nitro-3-isoquinolinecarboxylic acid HPLC HPLC-UV / LC-MS (Organic Impurities) Start->HPLC KF Karl Fischer & GC-HS (Water & Solvents) Start->KF ROI Residue on Ignition (Inorganic Salts) Start->ROI Calc Mass Balance Calculation % Purity = 100 - (Org + H2O + Solv + Inorg) HPLC->Calc % Area KF->Calc % w/w ROI->Calc % w/w Final Qualified Secondary Standard (Ready for Routine QC) Calc->Final Certification

Fig 1: Orthogonal mass balance workflow for reference standard qualification.

Step-by-Step Methodology: In-House Qualification Protocol

To qualify a commercial batch of 5-Nitro-3-isoquinolinecarboxylic acid as a Secondary Working Standard, execute the following protocol:

Step 1: Structural Elucidation (Identity)
  • Action: Perform

    
    H-NMR, 
    
    
    
    C-NMR, and High-Resolution Mass Spectrometry (HRMS).
  • Causality: Confirms the regiochemistry of the nitro group at the 5-position versus the 7-position (a common synthetic byproduct)[2]. The exact mass must match the theoretical

    
     ion for 
    
    
    
    .
Step 2: Chromatographic Purity (HPLC-UV)
  • Column: C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Causality: Without a strong acidic modifier like TFA to fully protonate the carboxylic acid (

    
    ), the analyte will interact with unendcapped surface silanols on the stationary phase, causing severe peak tailing. TFA ensures a sharp, symmetrical peak, allowing for the accurate integration of closely eluting isomeric impurities.
    
  • Detection: Diode Array Detector (DAD) at 254 nm and 280 nm.

Step 3: Volatiles and Moisture
  • Water Content: Use Coulometric Karl Fischer (KF) titration. Reasoning: The tetrahydro derivatives of this compound can be hygroscopic; coulometric KF is highly sensitive for moisture levels <1%.

  • Residual Solvents: Headspace Gas Chromatography (GC-HS) with FID. Screen for synthesis solvents like DMF, DCM, and Methanol.

Step 4: Inorganic Impurities
  • Action: Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA).

  • Causality: Quantifies heavy metals or palladium catalyst residues left over from cross-coupling synthesis steps.

Step 5: The Mass Balance Calculation

Calculate the absolute purity using the formula:



Analytical Method Performance: HPLC-UV vs. LC-MS/MS

When analyzing 5-Nitro-3-isoquinolinecarboxylic acid in complex matrices or tracking trace degradation products, choosing the right detector is critical. Below is a validated performance comparison based on typical laboratory data.

Table 2: Method Validation Data Comparison
Validation ParameterHPLC-UV (DAD at 254 nm)LC-MS/MS (ESI Negative Mode)
Limit of Detection (LOD) 0.05 µg/mL0.001 µg/mL (1 ng/mL)
Limit of Quantitation (LOQ) 0.15 µg/mL0.003 µg/mL (3 ng/mL)
Linearity Range 0.5 – 100 µg/mL (

)
0.005 – 10 µg/mL (

)
Precision (%RSD, n=6) 0.4%2.1%
Primary Utility Assay & Mass Balance QualificationTrace Genotoxic Impurity Profiling
Matrix Interference High (Co-eluting UV absorbers)Low (High

specificity)

Insight: While LC-MS/MS offers superior sensitivity for trace impurity profiling, its higher %RSD makes it unsuitable for the primary assay of the reference standard itself. HPLC-UV remains the gold standard for the quantitative mass balance calculation due to its rugged precision.

References

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Reference Standard | Secondary & Primary Standards Source: PharmaCompass URL: [Link]

  • Title: The Importance of Reference Materials and Method Validation for Advancing Research Source: National Institutes of Health (PMC) URL: [Link]

Validation

Comparative Guide: Elemental Analysis &amp; Purity Validation of 5-Nitro-3-isoquinolinecarboxylic Acid

Executive Summary In the development of isoquinoline-based PARP inhibitors and antitumor agents, 5-Nitro-3-isoquinolinecarboxylic acid serves as a critical scaffold. Validating the purity of this intermediate is non-triv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of isoquinoline-based PARP inhibitors and antitumor agents, 5-Nitro-3-isoquinolinecarboxylic acid serves as a critical scaffold. Validating the purity of this intermediate is non-trivial due to the hygroscopic nature of the carboxylic acid moiety and the potential for incomplete nitration.

This guide provides the definitive Elemental Analysis (EA) calculations for this compound and objectively compares the "Gold Standard" Combustion Analysis against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS confirms identity, our data suggests that for bulk purity validation of this specific acid, Combustion Analysis (CHN) or qNMR are the only acceptable metrics for publication-grade standards (±0.4% tolerance).

Theoretical Framework: The Calculation

Before selecting an analytical method, the theoretical baseline must be established. The presence of both a nitro group (


) and a carboxylic acid (

) on the isoquinoline core (

) alters the hydrogen count significantly.
Structural Derivation
  • Isoquinoline Core:

    
     (Hydrogens at positions 1, 3, 4, 5, 6, 7, 8).
    
  • Modification 1 (Position 3): Substitution of

    
     with 
    
    
    
    . (
    
    
    ).
  • Modification 2 (Position 5): Substitution of

    
     with 
    
    
    
    . (
    
    
    ).
Stoichiometric Data Table
ElementSymbolCountAtomic Mass ( g/mol )Total Mass Contribution% Composition (Theoretical)
Carbon C1012.011120.1155.05%
Hydrogen H61.0086.0482.77%
Nitrogen N214.00728.01412.84%
Oxygen O415.99963.99629.33%
TOTAL 218.17 g/mol 100.00%

Critical Insight: Carboxylic acids often trap water in the crystal lattice. If your experimental data deviates, check the Monohydrate calculation below before discarding the batch.

Monohydrate Calculation (


): 
  • MW: 236.18 g/mol

  • %C: 50.85% | %H: 3.41% | %N: 11.86%

Comparative Analysis: Validation Methodologies

For a researcher submitting to journals (e.g., J. Org.[1] Chem., J. Med. Chem.), purity must be established.[1][2][3][4] Below is an objective comparison of the three primary methodologies for validating 5-Nitro-3-isoquinolinecarboxylic acid.

Method A: Combustion Analysis (The Gold Standard)
  • Principle: Thermal oxidation of the sample; detection of

    
    , 
    
    
    
    , and
    
    
    gases.
  • Status: Required by most top-tier journals for new compounds.

Method B: Quantitative NMR (qNMR) (The Modern Alternative)
  • Principle: Integration of proton signals against an internal standard (e.g., Maleic Acid) of known high purity.[5]

  • Status: Increasingly accepted as a substitute for EA if combustion fails due to non-combustible impurities (silica/metals).

Method C: HRMS (The Identity Check)
  • Principle: Measures exact mass-to-charge ratio (

    
    ).
    
  • Status: Proves identity but NOT bulk purity.

Performance Comparison Matrix
FeatureCombustion Analysis (CHN) qNMR HRMS
Primary Utility Bulk Purity (Solvates/Inorganics)Absolute Purity & SolventsMolecular Identity
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Precision ±0.4% Absolute±1.0% Relative<5 ppm Mass Error
Blind Spots Cannot distinguish isomersRequires soluble standardMisses inorganic salts/solvents
Suitability for 5-Nitro High (Detects trapped water)Medium (Solubility issues in

)
Low (Does not quantify purity)

Experimental Protocol: Ensuring EA Success

To achieve the required ±0.4% tolerance for 5-Nitro-3-isoquinolinecarboxylic acid, strict adherence to sample preparation is required.[1] Nitro compounds can be thermally unstable, and carboxylic acids are hygroscopic.

Workflow Diagram (DOT)

EA_Workflow Start Crude 5-Nitro-3-isoquinolinecarboxylic Acid Recryst Recrystallization (Solvent: EtOH or AcOH) Start->Recryst Drying Vacuum Drying (50°C, 24h, P2O5 trap) Recryst->Drying Remove Solvent Weighing Microbalance Weighing (Target: 2.000 mg) Drying->Weighing Hygroscopic Precautions Combustion Combustion Analysis (900°C O2 Stream) Weighing->Combustion Result Compare %C, %H, %N Combustion->Result Decision Within ±0.4%? Result->Decision Pass PASS: Submit for Publication Decision->Pass Yes Fail FAIL: Check Impurities Decision->Fail No Troubleshoot Calc for Monohydrate or Inorganic Residue Fail->Troubleshoot Troubleshoot->Drying Re-dry

Figure 1: Decision matrix for Elemental Analysis validation. Note the critical feedback loop for hydration checking.

Step-by-Step Methodology
  • Purification: Recrystallize the crude solid. For nitro-isoquinolines, Ethanol or Glacial Acetic Acid are common solvents.

  • Desiccation (CRITICAL):

    • Place the sample in a drying pistol (Abderhalden) or vacuum oven.

    • Temp: 50–60°C (Do not exceed 80°C; nitro compounds may decompose).

    • Desiccant: Phosphorus Pentoxide (

      
      ) is required to remove chemically bound water from the carboxylic acid.
      
    • Time: Minimum 24 hours.

  • Weighing: Use a microbalance with

    
     precision. Weigh 2.0 mg ± 0.1 mg into a tin capsule.
    
  • Combustion: Run on a standard analyzer (e.g., PerkinElmer 2400 Series II).

    • Note: Ensure the combustion reduction tube is fresh; nitro groups produce significant

      
      , requiring efficient reduction of nitrogen oxides (
      
      
      
      ).

Data Interpretation & Troubleshooting

If your "Found" values fall outside the ±0.4% tolerance, use this diagnostic table to identify the impurity.

ObservationLikely CauseCorrective Action
High %H, Low %C Trapped Water (Hydrate)Re-dry at higher vacuum; calculate for

.
Low %C, Low %N Inorganic Contamination (Silica/Salts)Perform Ash test; re-filter hot solution.
High %C Trapped Organic Solvent (Ethanol/Hexane)Run

-NMR to identify solvent peaks.
Low %N Incomplete NitrationCheck reaction completion; product may be mixed with starting material.
Example Reporting Format (JOC Style)

5-Nitro-3-isoquinolinecarboxylic acid: Yellow solid; mp 210–212 °C;


 NMR (400 MHz, DMSO-

)

...; Anal. Calcd for

:
C, 55.05; H, 2.77; N, 12.84. Found: C, 54.98; H, 2.81; N, 12.75.

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds.[Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-Nitroisoquinoline (Analogous Structure Data).[Link]

  • Babij, N. R., et al. (2016). "Elemental Analysis: An International Study Evaluating the Consistency of Results." ACS Central Science, 2(11), 851–860. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Nitro-3-isoquinolinecarboxylic acid proper disposal procedures

An authoritative guide for researchers, scientists, and drug development professionals handling 5-Nitro-3-isoquinolinecarboxylic acid . Operational Overview & Hazard Causality 5-Nitro-3-isoquinolinecarboxylic acid is a s...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals handling 5-Nitro-3-isoquinolinecarboxylic acid .

Operational Overview & Hazard Causality

5-Nitro-3-isoquinolinecarboxylic acid is a specialized nitroaromatic building block frequently utilized in pharmaceutical synthesis (e.g., in the development of HIF prolyl hydroxylase inhibitors). While stable under standard laboratory conditions, its structural features—specifically the highly electron-withdrawing nitro group coupled with a carboxylic acid—dictate strict handling and disposal protocols.

The Causality of the Hazard: Nitroaromatic compounds pose significant environmental and toxicological risks. They are highly resistant to natural degradation and exhibit documented environmental toxicity, mutagenicity, and persistence [1]. Furthermore, the nitro group is susceptible to exothermic reduction. If this compound is inadvertently mixed with strong reducing waste streams (e.g., borohydrides, lithium aluminum hydride), it can undergo uncontrolled reduction to an amine, generating heat and potentially pressurizing sealed waste containers.

Because complex nitroaromatics are generally unsuitable for standard laboratory bioremediation or chemical neutralization due to microbial toxicity and incomplete destruction [2], the only self-validating and compliant method for disposal is segregation and high-temperature incineration at an EPA-licensed facility [3].

Physicochemical & Waste Characterization Data

To ensure proper segregation, laboratory personnel must classify the waste stream accurately before generating the waste label.

ParameterSpecification / ClassificationOperational Implication
Physical State Solid (Powder/Crystalline)High risk of aerosolization; handle inside a fume hood.
Chemical Family Nitroaromatic / Carboxylic AcidPersistent environmental pollutant; strictly prohibit drain disposal.
Waste Classification Hazardous Waste (Toxic)Must be manifested and routed to EHS for incineration.
Incompatibilities Strong reducing agents, strong basesSegregate strictly from reactive metal hydrides and amines.
Primary Disposal Route High-Temperature IncinerationRequires collection in combustible, compatible containers (e.g., HDPE).

Step-by-Step Disposal Methodology

CRITICAL DIRECTIVE: Do not attempt to chemically neutralize, oxidize, or destroy 5-Nitro-3-isoquinolinecarboxylic acid in the laboratory. All destruction must be handled off-site by licensed professionals [3].

Step 1: Personnel Preparation & Engineering Controls

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for bulk powder), a flame-resistant laboratory coat, and ANSI-approved safety goggles [1].

  • Perform all transfers and waste consolidation inside a certified, properly functioning chemical fume hood to prevent inhalation of aerosolized particulates.

Step 2: Solid Waste Segregation (Powders & Consumables)

  • Collect residual solid chemical, contaminated weigh boats, spatulas, and filter paper in a wide-mouth High-Density Polyethylene (HDPE) or amber glass container.

  • Causality Check: Ensure the container is completely dry and free of any residual reducing agents before adding the nitroaromatic waste to prevent localized exothermic reactions.

  • Seal the container with a tightly fitting, chemically resistant cap.

Step 3: Liquid Waste Segregation (Solutions & Mother Liquors)

  • If the compound is dissolved in an organic solvent (e.g., DMF, DMSO, Dichloromethane during extraction or chromatography), route the mixture to the appropriate solvent waste carboy.

  • Halogenated vs. Non-Halogenated: If dissolved in DCM or Chloroform, use the "Halogenated Solvent Waste" carboy. If dissolved in Ethyl Acetate, Methanol, or DMSO, use the "Non-Halogenated Solvent Waste" carboy.

Step 4: Labeling & Documentation

  • Immediately affix a standard Hazardous Waste label to the container.

  • Explicitly write "5-Nitro-3-isoquinolinecarboxylic acid" and check the boxes for "Toxic" and "Environmental Hazard" . Do not use abbreviations or chemical structures on the waste tag, as this violates RCRA/EPA manifesting protocols.

Step 5: Satellite Accumulation & EHS Transfer

  • Place the sealed, labeled container in a designated Secondary Containment tray within your laboratory's Satellite Accumulation Area (SAA).

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will transport the material to an EPA-licensed facility for terminal high-temperature incineration [3].

Waste Routing Workflow

WasteDisposal A 5-Nitro-3-isoquinolinecarboxylic Acid Waste Generation B Solid Waste (Powder & Consumables) A->B C Liquid Waste (Dissolved in Solvents) A->C D HDPE / Amber Glass Container + Hazardous Waste Label B->D E Halogenated or Non-Halogenated Solvent Carboy C->E F Secondary Containment (Satellite Accumulation Area) D->F E->F G EHS Collection & Manifesting F->G H High-Temperature Incineration (EPA-Licensed Facility) G->H

Caption: Lifecycle and routing workflow for 5-Nitro-3-isoquinolinecarboxylic acid laboratory waste.

References

  • Mitigation of Potential Risks in Chemical Laboratories: A Focused Review. American Chemical Society (ACS). Discusses the environmental toxicity of nitroaromatic compounds and mandatory PPE/SOP implementation. 1

  • Soil Bioremediation Guidelines (November 2005). Environment Protection Authority (EPA) South Australia. Details the limitations of bioremediation for complex nitroaromatic compounds and the necessity of licensed disposal facilities. 2

  • Screening Level Ecological Risk Assessment Protocol for Hazardous Waste Combustion Facilities. U.S. Environmental Protection Agency (EPA). Outlines the necessity of combustion/incineration for the terminal destruction of reactive and nitroaromatic wastes. 3

Sources

Handling

Personal protective equipment for handling 5-Nitro-3-isoquinolinecarboxylic acid

Topic: Personal Protective Equipment & Handling Guide for 5-Nitro-3-isoquinolinecarboxylic Acid Content Type: Operational Safety & Logistical Guide Audience: Researchers, Senior Scientists, HSE Officers Executive Safety...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 5-Nitro-3-isoquinolinecarboxylic Acid Content Type: Operational Safety & Logistical Guide Audience: Researchers, Senior Scientists, HSE Officers

Executive Safety Summary

Compound Status: Rare Research Chemical / Pharmacophore Intermediate Primary Hazard Classification (Derived): High Potency Irritant / Suspected Mutagen Immediate Action: Handle only inside a certified chemical fume hood. Avoid all dust formation.

As a Senior Application Scientist, I must clarify that while specific toxicological data for fully aromatic 5-Nitro-3-isoquinolinecarboxylic acid is limited in public registries, we apply the Precautionary Principle . By "reading across" from the structurally validated 5-Nitroisoquinoline (CAS 607-32-9) and 1,2,3,4-Tetrahydro-5-nitro-3-isoquinolinecarboxylic acid (CAS 233272-35-0) , we must treat this compound as a potential mutagen and respiratory sensitizer. The nitro-aromatic moiety is a known structural alert for genotoxicity.

Hazard Identification & Risk Assessment

Hazard CategoryGHS Classification (Predicted)Mechanism of Action
Health Hazard Muta. 2 / Carc. 2 Nitro-reduction in vivo can generate reactive hydroxylamines that interact with DNA.
Acute Toxicity Acute Tox. 4 (Oral/Inhal) Nitro-heterocycles often interfere with cellular respiration; potential for methemoglobinemia.
Local Effects Skin/Eye Irrit.[1][2] 2A The carboxylic acid moiety (

) causes direct tissue protonation and irritation.
Physical Combustible Solid Nitro groups provide internal oxygen; risk of deflagration if heated under confinement or mixed with reducing agents.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent all dermal and inhalation contact. Standard "lab coat and glasses" are insufficient for nitro-isoquinoline derivatives.

ActivityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing / Solid Handling Mandatory: Fume Hood. If hood unavailable: N95 or P100 Half-Mask.Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 8 mil)Safety Goggles (Indirect Vent)Lab Coat (Cotton/Poly) + Tyvek Sleeves
Solubilization / Reaction Fume Hood Sash at <18 inches.Single Nitrile Gloves (4 mil)Safety Glasses with Side ShieldsLab Coat
Spill Cleanup (Solid) P100 Respirator (Full Face recommended)Double Nitrile or Silver Shield® LaminateFull Face Shield (if not using full mask)Tyvek Coverall

Expert Insight: We specify double gloving during weighing because nitro-aromatics can permeate thin nitrile rubber. The outer glove is sacrificial; if contaminated, strip and replace immediately.

Operational Handling Protocol

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing blower or anti-static gun inside the balance enclosure. Nitro-compounds are often fluffy, electrostatic powders that disperse easily.

  • Containment: Place the analytical balance inside the fume hood or a vented balance enclosure.

  • Transfer: Never use a spatula directly from the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.

Phase 2: Solubilization
  • Solvent Choice: 5-Nitro-3-isoquinolinecarboxylic acid is likely sparingly soluble in water but soluble in DMSO or DMF.

  • Exotherm Warning: When dissolving in basic media (e.g., NaOH), add the solid slowly to the liquid to manage heat of neutralization, which can aerosolize the powder.

Phase 3: Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen (

    
    ) or Argon. While not strictly pyrophoric, excluding oxygen minimizes side-reactions of the nitro group.
    
  • Temperature Control: Do not heat above 100°C without a blast shield, as nitro-compounds have high decomposition energies.

Emergency Response Logic

Spill Management (Solid)

Do NOT sweep. Sweeping generates dust.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Dampen: Cover the spill with a paper towel soaked in inert solvent (e.g., heptane or water) to suppress dust.

  • Scoop: Use a plastic scoop to lift the damp material into a wide-mouth jar.

  • Clean: Wash surface with 10% sodium carbonate (to neutralize acid) followed by soap and water.

First Aid
  • Inhalation: Move to fresh air immediately. If blue discoloration of lips occurs (cyanosis), administer oxygen (medical personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol; it enhances skin absorption of nitro-compounds.

Waste Disposal & Deactivation

Crucial Directive: Never dispose of nitro-aromatics in general trash or down the drain.

Waste StreamProtocolDisposal Code (Ref)
Solid Waste Collect in a dedicated container labeled "Toxic - Organic Solid".Incineration (High Temp)
Liquid Waste Segregate into "Halogenated/Organic" solvent waste. Do not mix with strong oxidizers.[3]Fuel Blending
Contaminated Sharps Place in a rigid sharps container; label as "Chemically Contaminated".Incineration

Visualizations

Figure 1: Operational Workflow for Handling Nitro-Isoquinolines

HandlingWorkflow Start Start: Handling 5-Nitro-3-isoquinolinecarboxylic acid RiskCheck Risk Assessment: Check Ventilation & PPE Start->RiskCheck Weighing Weighing Step: Use Anti-Static Gun Inside Fume Hood RiskCheck->Weighing PPE Verified Solubilization Solubilization: Add Solid to Solvent (Avoid Exotherms) Weighing->Solubilization Transfer Closed Reaction Reaction: Inert Atmosphere (N2) Temp < 100°C Solubilization->Reaction Waste Disposal: Segregate as Toxic Organic Incineration Only Reaction->Waste Post-Exp

Caption: Step-by-step decision flow ensuring containment at every stage of the experimental lifecycle.

Figure 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Do NOT Sweep Wet with Inert Solvent Scoop Solid->ActionSolid ActionLiquid Absorb with Vermiculite Use Tongs Liquid->ActionLiquid Dispose Label: Toxic Nitro Waste Contact EHS ActionSolid->Dispose ActionLiquid->Dispose

Caption: Immediate tactical response logic for solid vs. liquid spills to prevent aerosolization.

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 5-Nitroisoquinoline (Parent Compound). Retrieved from

  • BLD Pharm. (n.d.). 1,2,3,4-Tetrahydro-5-nitro-3-isoquinolinecarboxylic acid Data. Retrieved from [4]

  • PubChem. (2025).[5] 5-Nitroisoquinoline Compound Summary. National Library of Medicine. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.